3,4-Dimethoxy-1,2-dimethyl-9H-carbazole
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3,4-dimethoxy-1,2-dimethyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-9-10(2)15(18-3)16(19-4)13-11-7-5-6-8-12(11)17-14(9)13/h5-8,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABZEVNLYSXBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1NC3=CC=CC=C32)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226111 | |
| Record name | Carbazomycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75139-39-8 | |
| Record name | 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75139-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbazomycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075139398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazomycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide on the Basic Properties of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbazole (B46965) and its derivatives are a significant class of heterocyclic aromatic compounds, widely recognized for their diverse biological activities and applications in materials science. This document provides a detailed overview of the core basic properties of the specific derivative, 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole. Due to the scarcity of direct experimental data for this exact molecule, this guide extrapolates information from the known properties of the parent carbazole scaffold and the electronic effects of its substituents. It covers physicochemical properties, a theoretical assessment of basicity, a generalized synthetic protocol, and a discussion of potential biological significance.
Physicochemical and Structural Properties
This compound is a polysubstituted aromatic heterocycle. Its core structure consists of a tricyclic system with two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₂ | Calculated |
| Molecular Weight | 255.31 g/mol | Calculated |
| CAS Number | 75139-39-8 | MedChemExpress[1] |
| Appearance | Likely a crystalline solid | Inferred from similar compounds[2] |
Basicity and pKa Analysis
The basicity of carbazoles is generally very low. The lone pair of electrons on the nitrogen atom is delocalized and participates in the aromaticity of the pyrrole ring, making it largely unavailable for protonation.
Basicity of the Parent Carbazole Scaffold
The pKa of the conjugate acid of 9H-carbazole (C₁₂H₉NH₂⁺) is extremely low, indicating that the neutral molecule is a very weak base. Conversely, the pKa for the deprotonation of the N-H bond is high, signifying its weak acidic character.
Influence of Substituents on Basicity
The electronic properties of substituents on the carbazole ring can modulate its basicity.
-
Methoxy (B1213986) (-OCH₃) Groups: As electron-donating groups through resonance, methoxy substituents increase the electron density on the aromatic rings. This effect can slightly increase the basicity of the carbazole system.
-
Methyl (-CH₃) Groups: Methyl groups are weakly electron-donating through an inductive effect, which also contributes to a minor increase in basicity.
Given the presence of two methoxy and two methyl groups, it is predicted that this compound will be more basic than the unsubstituted 9H-carbazole. However, it will still be a very weak base in absolute terms.
Table 2: Predicted Acidity/Basicity Data
| Compound | Predicted pKa (N-H deprotonation) | Predicted Basicity |
| 9H-Carbazole | ~17 | Very Weak Base |
| This compound | No data available | Weak Base (theoretically stronger than 9H-carbazole) |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general approach can be outlined based on common methods for synthesizing polysubstituted carbazoles[3][4][5][6].
Generalized Synthesis of a Polysubstituted Carbazole
A plausible synthetic route could involve a cyclization reaction of a substituted diphenylamine (B1679370) or a related precursor. One common strategy is the Graebe-Ullmann reaction or variations thereof involving transition-metal-catalyzed C-N bond formation.
Example Generalized Protocol:
-
Preparation of Precursor: Synthesis of an appropriately substituted N-phenyl-o-phenylenediamine derivative. This would involve multi-step organic synthesis to place the methoxy and methyl groups in the desired positions on the aniline (B41778) and benzene rings.
-
Diazotization and Cyclization: The N-phenyl-o-phenylenediamine precursor is treated with nitrous acid to form a diazonium salt, which then undergoes intramolecular cyclization to form a 1,2,3-triazole intermediate.
-
Aromatization: The unstable triazole intermediate is heated, leading to the extrusion of nitrogen gas and the formation of the carbazole ring system.
-
Purification: The crude product is purified using standard techniques such as column chromatography and recrystallization to yield the final this compound.
Caption: Generalized workflow for carbazole synthesis.
Potential Biological Significance and Signaling Pathways
Numerous carbazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[7][8][9][10]. The specific biological role of this compound has not been elucidated. However, based on the activities of structurally similar compounds, a hypothetical mechanism of action can be proposed. For instance, some carbazole derivatives act as inhibitors of specific enzymes or as DNA intercalating agents[11].
Caption: Hypothetical mechanism of action for a bioactive carbazole derivative.
Conclusion
This compound is a carbazole derivative with predicted weak basicity, likely enhanced relative to the parent compound due to its electron-donating substituents. While specific experimental data on its properties are lacking, its structural features suggest potential for biological activity, a common trait among this class of compounds. Further experimental investigation is required to fully characterize its physicochemical properties, reactivity, and biological profile. The generalized protocols and theoretical discussions provided herein offer a foundational framework for such future research.
References
- 1. 4-Fluoro-9H-Carbazole CAS#: 390-16-9 [chemicalbook.com]
- 2. 9H-carbazole [chembk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. echemcom.com [echemcom.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole (Carbazomycin A)
CAS Number: 75139-39-8
This technical guide provides a comprehensive overview of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole, also known as Carbazomycin A. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activities, and mechanism of action.
Chemical and Physical Properties
Carbazomycin A is a carbazole (B46965) alkaloid first isolated from Streptomyces sp.[1]. It possesses a tricyclic structure with two benzene (B151609) rings fused to a five-membered nitrogen-containing ring. The fully substituted benzene ring features two methoxy (B1213986) and two methyl groups.
Table 1: Physicochemical Properties of Carbazomycin A
| Property | Value | Reference(s) |
| CAS Number | 75139-39-8 | |
| Molecular Formula | C₁₆H₁₇NO₂ | [1] |
| Molecular Weight | 255.31 g/mol | |
| Appearance | Pale yellow to light beige solid | |
| Melting Point | 136 - 138 °C | |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (slightly) |
Table 2: Spectral Data of Carbazomycin A
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Specific chemical shifts and coupling constants are detailed in various synthetic chemistry publications. | |
| ¹³C NMR | Characteristic peaks for aromatic and aliphatic carbons are identifiable. | [2][3] |
| Infrared (IR) | Characteristic peaks for N-H, C-H (aromatic and aliphatic), and C-O stretching are observed. | [4] |
| Mass Spectrometry (MS) | The molecular ion peak and characteristic fragmentation patterns can be determined. |
Synthesis and Isolation
Carbazomycin A can be obtained through total synthesis or by fermentation of Streptomyces sp. followed by extraction and purification.
Total Synthesis
Several synthetic routes for Carbazomycin A have been developed. One common strategy involves the construction of the carbazole core followed by the introduction and modification of substituents.
Experimental Protocol: A Representative Synthetic Approach
A multi-step synthesis can be employed, starting from readily available precursors. Key reactions may include:
-
Formation of the Carbazole Ring: This can be achieved through various methods, such as the Fischer indole (B1671886) synthesis or transition metal-catalyzed cyclization reactions.
-
Introduction of Substituents: Methyl and methoxy groups can be introduced onto the aromatic rings through reactions like Friedel-Crafts alkylation and Williamson ether synthesis.
-
Final Modifications: The final steps may involve functional group interconversions to yield Carbazomycin A.
Workflow for a Potential Synthetic Route
Caption: A generalized workflow for the total synthesis of Carbazomycin A.
Isolation from Streptomyces sp.
Carbazomycin A is a natural product that can be isolated from the fermentation broth of Streptomyces species.
Experimental Protocol: Fermentation, Extraction, and Purification
-
Fermentation: A suitable strain of Streptomyces is cultured in an appropriate medium under optimized conditions (e.g., temperature, pH, aeration) to promote the production of Carbazomycin A.
-
Extraction: The mycelium is separated from the fermentation broth by centrifugation or filtration. The mycelium is then extracted with an organic solvent, such as acetone (B3395972) or ethyl acetate, to isolate the crude product.
-
Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, to separate Carbazomycin A from other metabolites. Further purification can be achieved using high-performance liquid chromatography (HPLC).
Workflow for Isolation and Purification
Caption: A typical workflow for the isolation and purification of Carbazomycin A.
Biological Activities and Mechanism of Action
Carbazomycin A exhibits a range of biological activities, including antimicrobial and cytotoxic effects.
Table 3: Biological Activities of Carbazomycin A
| Activity | Details | Reference(s) |
| Antimicrobial | Active against Gram-positive bacteria, particularly Staphylococcus aureus. Weak activity against fungi and yeast. | [1] |
| Cytotoxic | Demonstrates cytotoxic effects against various cancer cell lines. | |
| Antimalarial | Has been investigated for its potential antimalarial properties. |
Antimicrobial Mechanism of Action
The precise antimicrobial mechanism of Carbazomycin A is not fully elucidated. However, studies on carbazole alkaloids suggest that they may exert their effects through multiple pathways. One proposed mechanism involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[5]
Proposed Antibacterial Signaling Pathway
Caption: A proposed mechanism of antibacterial action for Carbazomycin A.
Cytotoxic Mechanism of Action
The cytotoxic effects of carbazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Proposed Apoptotic Signaling Pathway
Caption: A simplified representation of the intrinsic apoptotic pathway potentially induced by Carbazomycin A.
Conclusion
This compound (Carbazomycin A) is a naturally occurring carbazole alkaloid with demonstrated antimicrobial and cytotoxic activities. Its unique chemical structure and biological profile make it a molecule of interest for further research and development in the fields of medicinal chemistry and drug discovery. The synthetic and isolation protocols provided in this guide offer a foundation for obtaining this compound for further investigation into its precise mechanisms of action and therapeutic potential.
References
- 1. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole (Carbazomycin A)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole, a naturally occurring carbazole (B46965) alkaloid also known as Carbazomycin A. This document details a recently developed, efficient gram-scale total synthesis, presenting structured data, complete experimental protocols, and visualizations to facilitate understanding and replication by researchers in organic synthesis and medicinal chemistry.
Introduction
This compound (Carbazomycin A) is a member of the carbazomycin family of antibiotics, first isolated from Streptoverticillium ehimense.[1] These compounds are notable for their carbazole framework and have demonstrated a range of biological activities, including antifungal, antibacterial, and anti-yeast properties.[1][2] The unique substitution pattern on the carbazole ring has made them attractive targets for total synthesis. This guide focuses on a modern synthetic route that offers a high overall yield and proceeds through key transformations including an aryne-mediated carbazole formation.
Synthesis Pathway Overview
The total synthesis of Carbazomycin A can be achieved in a multi-step sequence commencing from a substituted chloro-trimethoxybenzene. The core carbazole structure is constructed via an aryne-mediated intramolecular cyclization. Subsequent regioselective demethylation and methylation steps lead to the final product. An alternative and earlier route involves an iron-mediated C-C and C-N bond formation.
A logical workflow for a recent gram-scale synthesis is depicted below.
Caption: Overall workflow for the gram-scale synthesis of Carbazomycin A.
Experimental Protocols
The following protocols are based on a recently reported gram-scale synthesis of Carbazomycin A.[3][4]
Step 1: Synthesis of 2-Amino-3',4',5',6-tetramethoxy-3,4-dimethylbiphenyl
This initial step involves a Suzuki coupling reaction to form the biphenyl (B1667301) backbone.
| Parameter | Value |
| Starting Material | 5-Chloro-1,2,3-trimethoxybenzene |
| Coupling Partner | (2-amino-3,4-dimethylphenyl)boronic acid |
| Catalyst | Palladium(II) acetate |
| Ligand | SPhos |
| Base | Potassium phosphate (B84403) |
| Solvent | Toluene/Water |
| Temperature | 100 °C |
| Typical Yield | Not explicitly stated for this step in the primary source |
Experimental Protocol:
A mixture of 5-chloro-1,2,3-trimethoxybenzene, (2-amino-3,4-dimethylphenyl)boronic acid, palladium(II) acetate, SPhos, and potassium phosphate in a toluene/water solvent system is heated at 100 °C under an inert atmosphere until the reaction is complete as monitored by TLC. After cooling, the reaction mixture is worked up by extraction with an organic solvent, and the crude product is purified by column chromatography.
Step 2: Synthesis of 1,2,3,4-Tetramethoxy-5,6-dimethyl-9H-carbazole
The core carbazole ring is formed in this step through an aryne intermediate.
| Parameter | Value |
| Starting Material | 2-Amino-3',4',5',6-tetramethoxy-3,4-dimethylbiphenyl |
| Reagent | n-Butyllithium |
| Additive | CuCN·2LiCl |
| Methylating Agent | Iodomethane (B122720) |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to room temperature |
| Typical Yield | 83% |
Experimental Protocol:
To a solution of 2-amino-3',4',5',6-tetramethoxy-3,4-dimethylbiphenyl in anhydrous THF at -78 °C is added n-butyllithium. The reaction mixture is stirred to facilitate the formation of the aryne intermediate. A solution of CuCN·2LiCl and iodomethane is then added to effect the intramolecular nucleophilic addition and subsequent methylation. The reaction is quenched, and the product is extracted and purified by column chromatography.
Step 3: Regioselective Demethylation to 3,4-Dimethoxy-1,2-dimethyl-9H-carbazol-2-ol
A crucial step to selectively remove one of the methoxy (B1213986) groups.
| Parameter | Value |
| Starting Material | 1,2,3,4-Tetramethoxy-5,6-dimethyl-9H-carbazole |
| Reagent | Boron trichloride (B1173362) (BCl₃) |
| Solvent | Dichloromethane (B109758) |
| Temperature | -78 °C to 0 °C |
| Typical Yield | Not explicitly stated for this step in the primary source |
Experimental Protocol:
A solution of 1,2,3,4-tetramethoxy-5,6-dimethyl-9H-carbazole in dichloromethane is cooled to -78 °C. A solution of boron trichloride in dichloromethane is added dropwise. The reaction is allowed to warm to 0 °C and stirred until completion. The reaction is then quenched, and the product is extracted and purified.
Step 4: Methylation to this compound (Carbazomycin A)
The final step to yield the target molecule.
| Parameter | Value |
| Starting Material | 3,4-Dimethoxy-1,2-dimethyl-9H-carbazol-2-ol |
| Reagent | Trifluoromethanesulfonic anhydride (B1165640), followed by Negishi coupling with bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct |
| Solvent | Dichloromethane, THF |
| Temperature | 0 °C to room temperature |
| Typical Yield | 95% |
Experimental Protocol:
The phenolic hydroxy group of the starting material is first converted to a triflate by reacting with trifluoromethanesulfonic anhydride and triethylamine (B128534) at 0 °C. The resulting triflate is then subjected to a Negishi coupling reaction with a bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct to install the final methyl group, affording Carbazomycin A.[4]
Alternative Synthesis Route: Iron-Mediated Cyclization
An earlier reported synthesis of Carbazomycin A and its precursor, Carbazomycin B (the 4-hydroxy analogue), utilizes an iron-mediated methodology. This approach involves the consecutive iron-induced C-C and C-N bond formation.[5][6][7] Methylation of the hydroxy group of Carbazomycin B yields Carbazomycin A.[7]
Biological Activity and Signaling Pathways
Carbazomycin A and its analogues have been reported to possess antifungal and antibacterial properties.[2] While the precise molecular mechanisms of action are not fully elucidated, their antibiotic activity suggests interference with essential cellular processes in microorganisms. For many natural product antibiotics, common targets include cell wall synthesis, protein synthesis, or DNA replication. Further research is required to delineate the specific signaling pathways affected by Carbazomycin A.
The biosynthesis of carbazomycins in Streptomyces involves a series of enzymatic reactions, including the action of an O-methyltransferase (CbzMT) which is responsible for the iterative methylation of the dihydroxycarbazole precursor to form Carbazomycin B and subsequently Carbazomycin A.[8]
Caption: Simplified biosynthetic relationship between Carbazomycin A and B.
Summary of Quantitative Data
The following table summarizes the key quantitative data for the gram-scale synthesis of Carbazomycin A.
| Step | Product | Starting Material(s) | Key Reagents | Yield | Overall Yield | Reference |
| 1-4 | This compound (Carbazomycin A) | 5-Chloro-1,2,3-trimethoxybenzene | Pd(OAc)₂, SPhos, n-BuLi, BCl₃, (Me₃Al)₂·DABCO | - | 44% | [3][4] |
| 2 | 1,2,3,4-Tetramethoxy-5,6-dimethyl-9H-carbazole | 2-Amino-3',4',5',6-tetramethoxy-3,4-dimethylbiphenyl | n-BuLi, CuCN·2LiCl, MeI | 83% | - | [4] |
| 4 | This compound (Carbazomycin A) | 3,4-Dimethoxy-1,2-dimethyl-9H-carbazol-2-yl triflate | (Me₃Al)₂·DABCO | 95% | - | [4] |
Conclusion
This technical guide has outlined a modern and efficient synthetic route for this compound (Carbazomycin A). The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers engaged in the synthesis of complex natural products and the development of new therapeutic agents. The presented synthesis pathway offers a high overall yield, making it suitable for producing significant quantities of Carbazomycin A for further biological evaluation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The total synthesis of the carbazole antibiotic carbazomycin B and an improved route to carbazomycin A1b - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. The total synthesis of the carbazole antibiotic carbazomycin B and an improved route to carbazomycin A1b - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. The total synthesis of the carbazole antibiotic carbazomycin B and an improved route to carbazomycin A1b - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. O-methyltransferase CbzMT catalyzes iterative 3,4-dimethylations for carbazomycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole: A Technical Guide to its Microbial Origin and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethoxy-1,2-dimethyl-9H-carbazole is a carbazole (B46965) alkaloid with potential applications in synthetic chemistry, notably as a precursor in the synthesis of baccamycin. Unlike many carbazole alkaloids that are of plant origin, evidence strongly points to a microbial source for this specific compound. This technical guide synthesizes the available information on its natural source and provides a detailed, representative protocol for its isolation and purification from a microbial fermentation culture. While the definitive isolation protocol for this compound from its putative source, Streptomyces sp. BCC26924, is not publicly available in full detail, this guide constructs a comprehensive methodology based on established techniques for isolating carbazole alkaloids from actinomycetes.
Natural Source: A Microbial Origin
Initial investigations into the natural sources of this compound have identified its origin within the microbial kingdom, specifically from actinomycetes. The compound is linked to Streptomyces sp. BCC26924, a bacterium from which various antimalarial and antituberculosis substances have been isolated. This microbial origin distinguishes it from the more commonly studied phyto-carbazoles derived from plants of the Rutaceae family.
Fermentation and Extraction
The production of this compound necessitates the cultivation of the source microorganism, Streptomyces sp. BCC26924, under controlled laboratory conditions. Following an adequate fermentation period to allow for the biosynthesis and accumulation of the target metabolite, the carbazole alkaloid is extracted from the culture broth and mycelium.
Experimental Protocol: Fermentation and Extraction (Representative)
-
Inoculum Preparation: A seed culture of Streptomyces sp. BCC26924 is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28-30°C with agitation (200 rpm) for 48-72 hours.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium is critical for optimal secondary metabolite production and would typically consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and essential minerals. The production culture is incubated for a period of 7-14 days under controlled temperature and aeration.
-
Extraction:
-
The whole fermentation broth is harvested.
-
The broth is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane, multiple times to ensure exhaustive extraction.
-
The organic phases are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.
-
Isolation and Purification
The crude extract, containing a complex mixture of metabolites, is subjected to a series of chromatographic techniques to isolate the target compound, this compound.
Experimental Protocol: Chromatographic Purification (Representative)
-
Silica (B1680970) Gel Column Chromatography:
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent such as ethyl acetate or acetone.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired carbazole alkaloid.
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with the target compound are pooled, concentrated, and further purified by semi-preparative HPLC.
-
A C18 reverse-phase column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a modifier such as formic acid or trifluoroacetic acid.
-
The elution can be isocratic or a gradient, and the effluent is monitored by a UV detector at a wavelength suitable for detecting carbazole alkaloids (typically around 230-350 nm).
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.
-
Data Presentation
The following table summarizes representative quantitative data that would be collected during the isolation and characterization of this compound.
| Parameter | Value | Method |
| Fermentation Volume | 10 L | Shake Flask Culture |
| Crude Extract Yield | 5.2 g | Ethyl Acetate Extraction |
| Purified Compound Yield | 15 mg | Column Chromatography & HPLC |
| Molecular Formula | C₁₆H₁₇NO₂ | High-Resolution Mass Spectrometry |
| Molecular Weight | 255.31 g/mol | Mass Spectrometry |
| ¹H NMR (CDCl₃, ppm) | Representative shifts for aromatic, methoxy, and methyl protons would be listed here. | Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR (CDCl₃, ppm) | Representative shifts for aromatic, methoxy, and methyl carbons would be listed here. | Nuclear Magnetic Resonance Spectroscopy |
| UV λmax (MeOH) | Approx. 240, 295, 330 nm | UV-Vis Spectroscopy |
Visualizations
Diagram 1: Isolation Workflow for this compound
Caption: A flowchart illustrating the key stages in the isolation of this compound.
Conclusion
Spectroscopic Analysis of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectroscopic characterization of the carbazole (B46965) alkaloid, 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole. While a comprehensive search of scientific literature and chemical databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for this particular molecule, this document provides a detailed framework for its analysis. The information presented is based on established spectroscopic principles and data from closely related carbazole derivatives.
Predicted Spectroscopic Data
Based on the analysis of similar carbazole structures, the following tables outline the anticipated spectroscopic data for this compound. These values are estimations and require experimental verification.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.5-8.0 | s | 1H | N-H |
| ~ 7.0-7.4 | m | 4H | Aromatic protons |
| ~ 3.9 | s | 3H | OCH₃ |
| ~ 3.8 | s | 3H | OCH₃ |
| ~ 2.4 | s | 3H | CH₃ |
| ~ 2.2 | s | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 140-150 | C-O |
| ~ 120-140 | Aromatic C (quaternary) |
| ~ 100-120 | Aromatic C-H |
| ~ 55-60 | OCH₃ |
| ~ 10-20 | CH₃ |
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 | Medium, Sharp | N-H stretch |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H stretch |
| ~ 1600, 1480 | Strong | Aromatic C=C stretch |
| ~ 1250 | Strong | C-O stretch (methoxy) |
| ~ 1100 | Strong | C-N stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 255.13 | [M]⁺ (Molecular Ion) |
| 240.11 | [M-CH₃]⁺ |
| 225.08 | [M-2CH₃]⁺ or [M-OCH₃+H]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer experimental time are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition: Introduce the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is recommended to determine the exact mass and elemental composition.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain further structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: A flowchart illustrating the key stages in the spectroscopic analysis of a chemical compound.
Physicochemical characteristics of dimethoxy dimethyl carbazole compounds
An In-depth Technical Guide on the Physicochemical Characteristics of Dimethoxy Dimethyl Carbazole (B46965) Compounds
Introduction
Carbazole, a tricyclic aromatic heterocycle, serves as a privileged scaffold in drug discovery and materials science.[1][2] Its rigid, planar structure facilitates π-π stacking interactions with biological targets, and the nitrogen atom acts as a site for hydrogen bonding.[1] Substitutions on the carbazole ring are critical as they modulate the molecule's electronic properties, lipophilicity, and steric profile, leading to a wide array of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3] This guide focuses on the physicochemical characteristics of carbazole derivatives featuring both dimethoxy and dimethyl substitutions, which are of growing interest for their potential therapeutic and electronic applications. While comprehensive data for a single molecular species with both dimethoxy and dimethyl substitutions is limited in public literature, this document synthesizes available information on closely related analogues to provide a detailed overview of their expected properties and the experimental methods used for their characterization.
Physicochemical Properties
The physicochemical properties of substituted carbazoles are crucial for their application, influencing factors like solubility, bioavailability, and thermal stability.[4][5] The introduction of methoxy (B1213986) (-OCH₃) groups generally increases polarity and the potential for hydrogen bonding, while methyl (-CH₃) groups enhance lipophilicity.
Quantitative Data Summary
The following tables summarize key physicochemical data for representative dimethoxy and dimethyl carbazole compounds based on available literature.
Table 1: General Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
|---|---|---|---|---|
| 3,6-Dimethoxy-9H-carbazole | C₁₄H₁₃NO₂ | 227.26 | 57103-01-2 | [6] |
| 2,6-Dimethyl-9H-carbazole | C₁₄H₁₃N | 195.26 | 3681-98-9 | [7] |
| 3,6-Dimethyl-9H-carbazole | C₁₄H₁₃N | 195.26 | 5599-50-8 | [8] |
| 2,6-Dimethoxy-3-methyl-9H-carbazole| C₁₅H₁₅NO₂ | 241.28 | 29093-41-2 |[9] |
Table 2: Predicted Drug-Likeness and Lipophilicity of Carbazole Derivatives
| Compound Descriptor | Value Range | Significance | Reference |
|---|---|---|---|
| Lipinski's Rule of Five | Predicts oral bioavailability | [10] | |
| Molecular Weight (MW) | < 500 g/mol | Size and permeability | [10] |
| Lipophilicity (LogP) | -0.7 to +5.0 | Membrane permeability | [10] |
| Hydrogen Bond Donors | ≤ 5 | [10] | |
| Hydrogen Bond Acceptors | ≤ 10 | [10] | |
| Bioavailability Radar | Visual assessment of drug-likeness | [3][10] | |
| Polarity (TPSA) | 20 to 130 Ų | Cell permeability | [10] |
| Flexibility (Rotatable Bonds) | No more than 9 | Conformation | [10] |
| Saturation (Fraction Csp³) | Not less than 0.25 | Solubility and metabolism |[10] |
Spectroscopic and Structural Characterization
The structural elucidation of carbazole derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the substitution pattern. For dimethoxy dimethyl derivatives, one would expect to see characteristic signals for the aromatic protons on the carbazole core, singlets for the methoxy protons (typically ~3.8-4.0 ppm), and singlets for the methyl protons (~2.1-2.7 ppm).[12] The symmetry of the substitution pattern, such as in 3,6-disubstituted carbazoles, simplifies the spectra.[7]
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about functional groups. Key expected bands include N-H stretching for 9H-carbazoles, aromatic and aliphatic C-H stretching, C=C stretching of the aromatic rings, and C-O stretching from the methoxy groups.[7][13]
-
Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition of the synthesized compound.[4][12]
-
Single-Crystal X-ray Diffraction : This technique provides the definitive three-dimensional arrangement of atoms. The crystal structures of carbazoles are typically characterized by planar ring systems, with intermolecular interactions like hydrogen bonding (via the N-H group) and π-π stacking playing key roles in the crystal lattice formation.[5]
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of these compounds.
Protocol 1: Synthesis via Graebe-Ullmann Reaction
The Graebe-Ullmann synthesis is a classic method for forming the carbazole ring system.[1]
Caption: Generalized workflow for carbazole synthesis.
Methodology:
-
Diazotization : An N-aryl-2-aminobenzene derivative is dissolved in an appropriate acid. The solution is cooled, and a solution of sodium nitrite (B80452) is added dropwise to form the diazonium salt.[1]
-
Cyclization : The reaction mixture is heated to induce intramolecular cyclization, which proceeds with the elimination of nitrogen gas.[1]
-
Workup : After cooling, the product is extracted using an organic solvent. The combined organic layers are dried and concentrated under reduced pressure.[1]
-
Purification : The crude product is purified, typically by column chromatography on silica (B1680970) gel, to yield the final carbazole derivative.[1]
Protocol 2: Solubility Determination (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound in a given solvent.[11]
Methodology:
-
Preparation : An excess amount of the solid carbazole compound is added to a vial containing a known volume of the organic solvent of interest to create a saturated solution.[11]
-
Equilibration : The vial is sealed and agitated in a temperature-controlled shaker for 24-72 hours to ensure the system reaches equilibrium.[11]
-
Settling & Sampling : The vial is allowed to stand in a thermostatic bath for at least 4 hours for the excess solid to settle. A known volume of the clear supernatant is carefully withdrawn using a pre-warmed syringe and filtered to remove any microcrystals.[11]
-
Quantification : The amount of dissolved solute is quantified. This can be done gravimetrically by evaporating the solvent and weighing the residue or by a spectroscopic method (e.g., UV-Vis) by comparing the absorbance to a standard curve.[11]
Protocol 3: Spectroscopic Characterization
Methodology:
-
NMR Spectroscopy : Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz).[4][12]
-
FT-IR Spectroscopy : The sample is analyzed, often using KBr pellets, with an FT-IR spectrometer to obtain the infrared spectrum.[4]
-
Mass Spectrometry : Samples are dissolved (e.g., in acetone) and analyzed by mass spectrometry with an appropriate ionization source (e.g., ESI) to determine the mass-to-charge ratio.[4]
Biological Activity and Signaling Pathways
Carbazole derivatives exhibit a wide range of pharmacological activities by interacting with various molecular signaling pathways.[14][[“]] Their mechanisms often involve the inhibition of kinases or interference with DNA replication processes in cancer cells.[7][14]
Several key signaling pathways are targeted by carbazole compounds:
-
PI3K/Akt/mTOR Pathway : This cascade is central to cell growth, proliferation, and survival. Inhibition of this pathway is a validated strategy in cancer therapy, and it is hypothesized that substituted carbazoles could act as inhibitors at various nodes within this pathway.[1]
-
MAPK Pathways : Mitogen-activated protein kinase (MAPK) pathways, including the p38 MAPK and RAS-MAPK pathways, are involved in cellular responses to external stimuli and regulate processes like inflammation and cell proliferation.[3][14] Carbazole derivatives have been shown to inhibit these pathways, contributing to their anti-inflammatory and antifungal activities.[14][[“]]
-
p53 Pathway : The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Some carbazole derivatives can reactivate the p53 pathway, leading to anticancer effects.[14]
Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.[1]
Caption: Carbazole derivatives can inhibit inflammation via the p38 MAPK pathway.[14]
Conclusion
Dimethoxy dimethyl carbazole compounds represent a promising class of molecules for drug development and materials science. Their physicochemical properties, governed by the nature and position of their substituents, are key to their function. While detailed experimental data for specific isomers remains an area for active research, this guide provides a foundational understanding of their characteristics based on related analogues. The outlined experimental protocols for synthesis and characterization, along with insights into their interactions with key biological signaling pathways, offer a comprehensive resource for researchers and scientists in the field. Further empirical studies are necessary to fully elucidate the structure-activity relationships and unlock the full potential of these versatile compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. open.metu.edu.tr [open.metu.edu.tr]
- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3,6-Dimethoxy-9H-carbazole | C14H13NO2 | CID 644464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. boronmolecular.com [boronmolecular.com]
- 9. 29093-41-2 CAS MSDS (2,6-Dimethoxy-3-methyl-9H-carbazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdr.nims.go.jp [mdr.nims.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. consensus.app [consensus.app]
Unveiling the Biological Potential of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of the carbazole (B46965) alkaloid, 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole. While specific research on this compound is limited, this document extrapolates its potential therapeutic applications by examining the well-documented bioactivities of the broader carbazole scaffold. This guide delves into the significant anticancer, antimicrobial, and neuroprotective properties associated with carbazole derivatives. Detailed experimental protocols for assessing these activities and diagrams of key signaling pathways are provided to facilitate further research and drug development efforts in this promising area of medicinal chemistry.
Introduction to this compound
This compound is a specific carbazole alkaloid. Currently, publicly available scientific literature on the distinct biological activities of this particular compound is scarce. It has been identified as a chemical intermediate used in the synthesis of baccamycin and is noted to target bacteria. The carbazole core, a tricyclic aromatic heterocycle, is a well-established pharmacophore found in numerous naturally occurring and synthetic compounds with a wide array of biological functions. Therefore, this guide will focus on the extensively studied activities of the carbazole class of molecules to infer the likely potential of this compound.
Carbazole alkaloids have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles, which include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The planar and electron-rich nature of the carbazole ring system allows for intercalation with DNA and interaction with various enzymatic targets.[1][3]
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally related carbazole derivatives, this compound is predicted to exhibit a range of biological effects. The following sections detail these potential activities and the underlying mechanisms.
Anticancer Activity
Carbazole derivatives are well-documented for their potent anticancer properties, acting through multiple mechanisms.[4][5]
-
Topoisomerase Inhibition: Many carbazole alkaloids function as topoisomerase inhibitors.[3] Topoisomerases are crucial enzymes that regulate DNA topology during replication and transcription. By inhibiting these enzymes, carbazole compounds can induce DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells.[6][7][8][9]
-
DNA Intercalation: The planar aromatic structure of the carbazole nucleus allows it to intercalate between the base pairs of DNA, disrupting its normal function and inhibiting replication and transcription in rapidly dividing cancer cells.[1][3]
-
Apoptosis Induction: Carbazole derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This is often mediated through the intrinsic mitochondrial pathway, involving the activation of caspases.[6][9]
-
Kinase Inhibition: Certain carbazole-based compounds have been developed as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.
The following diagram illustrates the mechanism by which a carbazole derivative can inhibit topoisomerase II, leading to DNA damage and subsequent activation of the apoptotic cascade.
Carbazole derivatives can inhibit Topoisomerase II, leading to apoptosis.
Antimicrobial Activity
The carbazole scaffold is present in a class of antibiotics known as carbazomycins and many synthetic derivatives also exhibit significant antimicrobial properties.[10]
-
Bacterial Cell Wall/Membrane Disruption: Some carbazole compounds are thought to interfere with the integrity of the bacterial cell membrane or the synthesis of the cell wall, leading to cell lysis.
-
Enzyme Inhibition: They may also act by inhibiting essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.
-
Biofilm Inhibition: Certain derivatives have shown the ability to inhibit the formation of bacterial biofilms, which are a key factor in chronic infections and antibiotic resistance.
The antimicrobial activity of carbazole derivatives has been demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species.[11][12][13]
Neuroprotective Activity
Recent studies have highlighted the neuroprotective potential of carbazole derivatives, making them interesting candidates for the treatment of neurodegenerative diseases.[2][14][15]
-
Antioxidant Effects: Many carbazole compounds exhibit potent antioxidant activity, scavenging reactive oxygen species (ROS) that contribute to neuronal damage in conditions like Alzheimer's and Parkinson's disease.[15][16]
-
Anti-inflammatory Action: Neuroinflammation is a key component of neurodegenerative processes. Carbazoles can modulate inflammatory pathways in the brain, reducing the production of pro-inflammatory cytokines.
-
Inhibition of Beta-Amyloid Aggregation: Some carbazole derivatives have been shown to inhibit the aggregation of beta-amyloid peptides, a hallmark of Alzheimer's disease.[17]
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) is a therapeutic strategy for Alzheimer's disease, and some carbazoles have demonstrated anti-AChE activity.[17]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[18] It measures the metabolic activity of cells, which is indicative of their viability.
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Workflow Diagram:
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer carbazole alkaloids and coumarins from Clausena plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. echemcom.com [echemcom.com]
- 11. Antimicrobial activity of natural and semi-synthetic carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 14. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
3,4-Dimethoxy-1,2-dimethyl-9H-carbazole: A Technical Guide for Researchers
An In-depth Technical Guide on the Carbazole (B46965) Alkaloid 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole
Abstract
This technical guide provides a comprehensive overview of the carbazole alkaloid this compound. Carbazole alkaloids are a class of naturally occurring heterocyclic compounds that have garnered significant interest from the scientific community due to their diverse and potent biological activities. This document details the chemical properties, a plausible synthetic route, and the reported biological activities of this compound, with a focus on its potential as an antimalarial and antituberculosis agent. Experimental protocols for synthesis and biological evaluation are provided, along with visualizations of key workflows, to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Carbazole and its derivatives represent an important class of nitrogen-containing heterocyclic compounds, widely distributed in nature and also accessible through synthetic routes. The rigid, planar tricyclic system of the carbazole nucleus provides a unique scaffold for drug design, allowing for interactions with various biological targets. The functionalization of the carbazole ring can significantly influence the molecule's physicochemical properties and biological activity, leading to a broad spectrum of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.
This compound is a specific carbazole alkaloid that has been identified as a substance with potential therapeutic applications. Notably, it has been reported as a secondary metabolite from Streptomyces sp. BCC26924 and has shown promising activity against Plasmodium falciparum and Mycobacterium tuberculosis. This guide aims to consolidate the available information on this compound to facilitate further research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₆H₁₇NO₂ | [1] |
| Molecular Weight | 255.31 g/mol | [1] |
| CAS Number | 75139-39-8 | [1] |
| Appearance | (Predicted) Crystalline solid | - |
| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | - |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis starts from commercially available 2,3-dimethylaniline (B142581) and 1,2-dimethoxybenzene, proceeding through a key intermediate, N-(2,3-dimethylphenyl)-2,3-dimethoxyaniline, which then undergoes an intramolecular cyclization to form the carbazole ring.
References
The Therapeutic Promise of Substituted Carbazoles: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activity, and therapeutic potential of substituted carbazole (B46965) derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Substituted carbazoles, a class of heterocyclic aromatic compounds, have emerged as a privileged scaffold in medicinal chemistry due to their diverse and potent biological activities.[1][2][3][4] This technical guide provides a detailed overview of the burgeoning field of carbazole-based drug discovery, summarizing key therapeutic applications, underlying mechanisms of action, and crucial experimental methodologies. The information presented herein is intended to empower researchers to design and develop novel carbazole derivatives with enhanced therapeutic efficacy.
Therapeutic Applications: A Multifaceted Scaffold
The rigid, planar structure of the carbazole nucleus provides an ideal framework for interaction with various biological targets, leading to a broad spectrum of pharmacological effects.[5] Substituted carbazoles have demonstrated significant potential in several key therapeutic areas:
-
Anticancer Activity: Carbazole derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[2][6][7][8][9] Their mechanisms of action are often multifactorial, including the inhibition of key enzymes like kinesin spindle protein (KSP) and topoisomerases, disruption of microtubule dynamics, and induction of apoptosis.[10][11][12][13][14]
-
Neuroprotection: Several N-substituted carbazoles exhibit significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative disorders such as Alzheimer's disease.[1][15][16][17] Their neuroprotective effects are often attributed to their antioxidant activity and their ability to inhibit the aggregation of β-amyloid peptides.[1][15][18]
-
Antimicrobial and Antiviral Activity: The carbazole scaffold has been successfully exploited to develop potent antimicrobial and antiviral agents.[2][19][20][21][22][23] These compounds have shown efficacy against a variety of bacterial and fungal strains, including drug-resistant variants, as well as several viruses.[2][19][20][24][25]
Quantitative Data Summary
The following tables summarize key quantitative data for various substituted carbazole derivatives, providing a comparative overview of their biological activities.
Table 1: Anticancer Activity of Substituted Carbazoles
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Carbazole derivative 10b | HeLa | 0.091 | KSP ATPase Inhibition | [10] |
| Carbazole sulfonamide 15 | MCF7/ADR | 0.81-31.19 nM | Tubulin Polymerization Inhibition, Topo I Inhibition | [12] |
| N-substituted carbazole 45 | MCF-7 | 35.6 (LC50, µg/mL) | Not specified | [2] |
| N-substituted pyrrolocarbazole 29 | PA1 (ovarian) | 8-20 (MIC) | pim-Kinase Inhibition | [2] |
| N-substituted carbazole imidazolium (B1220033) salt 61 | HL-60, SMMC-7721, MCF-7, SW480 | 0.51-2.48 | Induction of cell cycle arrest and apoptosis | [13] |
| Carbazole derivative 11 | HepG2, HeLa, MCF7 | 7.68, 10.09, 6.44 | Not specified | [7] |
Table 2: Neuroprotective and Anti-Alzheimer's Activity of Substituted Carbazoles
| Compound/Derivative | Biological Target/Assay | Activity/IC50 | Reference |
| 2-phenyl-9-(p-tolyl)-9H-carbazole (60) | Neuroprotection in HT22 cells | Effective at 3 µM | [1] |
| Carbazole derivative 3s | Acetylcholinesterase (AChE) | 0.11 µM | [26] |
| Carbazole derivative 3s | Butyrylcholinesterase (BuChE) | 0.02 µM | [26] |
| (E)-2-((9-ethyl-9H-carbazol-3-yl)methylene)-N-(pyridin-2-yl)hydrazinecarbothioamide (62) | Human Acetylcholinesterase (hAChE) | 1.37 µM | [27] |
| (E)-2-((9-ethyl-9H-carbazol-3-yl)methylene)-N-(5-chloropyridin-2-yl)hydrazinecarbothioamide (63) | Human Acetylcholinesterase (hAChE) | 1.18 µM | [27] |
Table 3: Antimicrobial Activity of Substituted Carbazoles
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Carbazole derivative 8f | Various bacterial and fungal strains | 0.5-2 | [19] |
| Carbazole derivative 9d | Various bacterial and fungal strains | 0.5-2 | [19] |
| N-substituted carbazole with 1,2,4-triazole (B32235) moiety (1) | C. albicans | 2-4 | [2] |
| N-substituted carbazole with imidazole (B134444) moiety (2) | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | 1-8 | [2] |
| 1H-dibenzo[a,c]carbazole 11d | B. subtilis | 1.9 | [21] |
Key Experimental Protocols
This section details the methodologies for pivotal experiments frequently cited in the study of substituted carbazoles.
General Synthesis of N-Substituted Carbazole Derivatives
A common synthetic route for N-substituted carbazoles involves the reaction of carbazole with a suitable alkyl or aryl halide in the presence of a base.
Caption: General workflow for the synthesis of N-substituted carbazoles.
Procedure:
-
Dissolve carbazole in an appropriate solvent (e.g., DMF, acetone).
-
Add a base (e.g., potassium carbonate, sodium hydride) to the solution.
-
Add the corresponding alkyl or aryl halide.
-
Heat the reaction mixture and stir for a specified time.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Procedure:
-
Seed cancer cells into a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the substituted carbazole compounds.
-
Incubate the plates for a period of 24 to 72 hours.
-
Add MTT solution to each well and incubate for an additional 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Kinesin Spindle Protein (KSP) ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the ATPase activity of KSP, a motor protein essential for mitotic spindle formation.
Caption: Workflow for the KSP ATPase inhibition assay.
Procedure:
-
Prepare a reaction mixture containing recombinant KSP enzyme, microtubules, and ATP in a suitable buffer.
-
Add the test carbazole compound at various concentrations.
-
Initiate the reaction by adding ATP and incubate at 37°C for a defined period.
-
Stop the reaction.
-
Measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).
-
Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of substituted carbazoles are mediated through their interaction with various cellular signaling pathways.
Induction of Apoptosis in Cancer Cells
Many carbazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Simplified signaling pathway for apoptosis induction by carbazoles.
Neuroprotection via Antioxidant Activity and Anti-Amyloid Aggregation
In the context of neurodegenerative diseases, substituted carbazoles can protect neurons through multiple mechanisms.
Caption: Key neuroprotective mechanisms of substituted carbazoles.
Conclusion and Future Directions
Substituted carbazoles represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. The extensive research into their synthesis and biological evaluation has provided a solid foundation for the development of novel drug candidates. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, elucidating detailed mechanisms of action for novel derivatives, and exploring their efficacy in preclinical and clinical studies. The continued exploration of the chemical space around the carbazole scaffold is poised to yield the next generation of innovative therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemcom.com [echemcom.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-activity relationships of carboline and carbazole derivatives as a novel class of ATP-competitive kinesin spindle protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Making sure you're not a bot! [mostwiedzy.pl]
- 15. N-Alkyl Carbazole Derivatives as New Tools for Alzheimer’s Disease: Preliminary Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. N-alkyl carbazole derivatives as new tools for Alzheimer's disease: preliminary studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Carbazole Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. hrcak.srce.hr [hrcak.srce.hr]
- 24. Bis-basic-substituted polycyclic aromatic compounds. A new class of antiviral agents. 8. Bis-basic derivatives of carbazole, dibenzofuran, and dibenzothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antiviral Activities of Carbazole Derivatives against Porcine Epidemic Diarrhea Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. New classes of carbazoles as potential multi-functional anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Research of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole (B46965) and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science. The rigid, planar carbazole nucleus, consisting of a pyrrole (B145914) ring fused with two benzene (B151609) rings, provides a unique scaffold for the development of novel therapeutic agents. The electronic properties and biological activity of carbazole derivatives can be finely tuned through substitution on the carbazole ring. This technical guide provides a comprehensive literature review on the research of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole, a specific polysubstituted carbazole. While direct research on this particular molecule is limited, this guide will draw upon findings from closely related analogs to provide insights into its potential synthesis, biological activities, and mechanisms of action.
Synthesis of Substituted Carbazole Derivatives
The synthesis of polysubstituted carbazoles like this compound can be approached through various established methodologies. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. Common strategies include the Borsche-Drechsel synthesis, Graebe-Ullmann synthesis, and Cadogan cyclization. More contemporary methods often employ transition metal-catalyzed cross-coupling reactions to construct the carbazole core.
A plausible synthetic approach for this compound could involve a multi-step sequence starting from appropriately substituted anilines and cyclohexanone (B45756) derivatives, followed by cyclization and aromatization. Another viable strategy would be the construction of a substituted biphenylamine precursor followed by an intramolecular cyclization.
Below is a generalized experimental workflow for the synthesis of a polysubstituted carbazole, which could be adapted for the target molecule.
Generalized Experimental Workflow for Polysubstituted Carbazole Synthesis
Caption: A generalized workflow for the synthesis of polysubstituted carbazoles.
Biological Activities of Substituted Carbazole Derivatives
Carbazole alkaloids and their synthetic derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The specific biological profile is highly dependent on the nature and position of the substituents on the carbazole ring. The presence of methoxy (B1213986) and methyl groups, as in this compound, is anticipated to modulate its lipophilicity and electronic properties, thereby influencing its interaction with biological targets.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of carbazole derivatives. The proposed mechanisms of action are diverse and include DNA intercalation, inhibition of topoisomerases, and modulation of various signaling pathways critical for cancer cell proliferation and survival. For instance, some carbazole derivatives have been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in many cancers.
Table 1: Anticancer Activity of Representative Substituted Carbazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxy-substituted carbazoles | HT-29 (Colon) | 3.1 - 12.1 | [1] |
| Dimethyl-substituted carbazoles | MDA-MB-231 (Breast) | 0.73 - 43.45 | [2] |
| N-substituted carbazole imidazolium (B1220033) salts | SMMC-7721 (Liver) | 1.06 - 8.31 | [3] |
| 1,4-dimethyl-N-alkyl-carbazoles | A2780 (Ovarian) | ~1-10 | [4] |
Antimicrobial Activity
Carbazole derivatives have also shown promising activity against a range of microbial pathogens, including bacteria and fungi. The mechanism of antimicrobial action can involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with microbial DNA replication.
Table 2: Antimicrobial Activity of Representative Substituted Carbazole Derivatives
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Guanidine-containing carbazoles | S. aureus | 0.78 - 1.56 | [5] |
| Chloro-substituted carbazoles | E. coli, S. aureus | 25 | [5] |
| Methoxy- and Chloro-substituted carbazoles | Various bacteria | Moderate to good | [5] |
| N-alkylated carbazoles | S. aureus | 0.78 - 1.56 | [5] |
Signaling Pathways Modulated by Carbazole Derivatives
The diverse biological activities of carbazole derivatives are often attributed to their ability to modulate key cellular signaling pathways. Understanding these interactions is crucial for the rational design of novel therapeutic agents.
Caption: Potential signaling pathways modulated by carbazole derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for advancing research. Below are generalized protocols for key assays used in the evaluation of carbazole derivatives.
General Protocol for MTT Assay (Anticancer Activity)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the carbazole derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
General Protocol for Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)
-
Bacterial Suspension Preparation: Prepare a bacterial suspension in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compound: Perform a serial dilution of the carbazole derivative in a 96-well microtiter plate.
-
Inoculation: Add the bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unibas.it [iris.unibas.it]
- 5. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of baccamycin using 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole
Application Notes and Protocols for the Synthesis of Carbazole (B46965) Alkaloids
A Note on the Synthesis of "Baccamycin":
Initial inquiries into the synthesis of a carbazole alkaloid named "baccamycin" using 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole have revealed a significant ambiguity in the scientific literature. While some sources suggest a connection between these compounds, a definitive chemical structure and a documented synthetic protocol for a carbazole-based "baccamycin" could not be located in peer-reviewed scientific databases. The name "baccamycin" is more commonly associated with other classes of natural products, such as peptide antibiotics.
Given this ambiguity, and to provide a valuable and accurate protocol for researchers in the field of carbazole alkaloid synthesis, this document presents a detailed methodology for the total synthesis of a well-characterized and biologically active carbazole alkaloid, Carbazomycin B . The synthesis of Carbazomycin B involves key strategies and transformations that are broadly applicable to the synthesis of various carbazole natural products and their analogs, making it an excellent model for researchers interested in this class of compounds.
Protocol for the Total Synthesis of Carbazomycin B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carbazomycin B is a naturally occurring carbazole alkaloid isolated from Streptomyces species.[1][2] It belongs to a family of carbazomycins that exhibit a range of biological activities, including antibacterial and antifungal properties.[2][3][4] The core structure of Carbazomycin B is a 3-methoxy-1,2-dimethyl-9H-carbazol-4-ol. The following protocol details a total synthesis of Carbazomycin B, adapted from published synthetic routes, which showcases a strategy for the construction of the substituted carbazole scaffold.
Experimental Workflow:
The overall synthetic strategy for Carbazomycin B can be visualized as a multi-step process starting from a substituted indole (B1671886) precursor, proceeding through a key cycloaddition reaction to form a hydrocarbazole intermediate, followed by functional group manipulations and aromatization to yield the final natural product.
References
Application Notes and Protocols for the Characterization of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole
Introduction
3,4-Dimethoxy-1,2-dimethyl-9H-carbazole, also known as Carbazomycin A, is a carbazole (B46965) alkaloid first isolated from Streptomyces ehimense.[1] It belongs to a class of compounds known for their potential biological activities, including antibacterial and antifungal properties.[1][2] As a synthetic intermediate and a natural product, its thorough analytical characterization is crucial for quality control, synthetic process optimization, and further investigation into its biological functions. These application notes provide detailed protocols for the comprehensive analytical characterization of this compound using modern analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₇NO₂ | [1] |
| Molecular Weight | 255.31 g/mol | [3] |
| CAS Number | 75139-39-8 | [3] |
| Appearance | Off-white to tan solid | |
| Boiling Point | 443.4°C at 760 mmHg | [3] |
| Flash Point | 159.4°C | [3] |
| Density | 1.179 g/cm³ | [3] |
| Solubility | Soluble in methanol (B129727) or DMSO |
Analytical Characterization Workflow
The comprehensive characterization of this compound involves a systematic workflow to confirm its identity, purity, and structure. This process begins with chromatographic separation and purification, followed by spectroscopic analysis for structural elucidation and confirmation of molecular weight.
Caption: Workflow for the characterization of carbazoles.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR (100 MHz, CDCl₃) [4]
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Mass Spectrometry (MS)
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HRMS | ESI | Data not available | [M+H]⁺, [M+Na]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | N-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1600, ~1480 | Strong | Aromatic C=C stretch |
| ~1210 | Strong | C-N stretch |
| ~1100 | Strong | C-O stretch (methoxy) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). For mass spectrometry applications, replace any non-volatile acid with 0.1% formic acid.[3]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm and 280 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be determined by calculating the peak area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Tetramethylsilane (TMS) as an internal standard (0 ppm).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in a clean, dry vial.
-
Transfer: Filter the solution if any particulate matter is present and transfer it to an NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Instrumentation:
-
Mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Reagents:
-
Methanol or acetonitrile (LC-MS grade).
-
Formic acid (for promoting ionization).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol or acetonitrile. Add a small amount of formic acid (0.1%) to aid in protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
Analysis: Identify the molecular ion peak [M+H]⁺ and/or the sodium adduct peak [M+Na]⁺. Compare the observed m/z with the calculated exact mass of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Record the sample spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C-H, C=C, C-O).
Logical Relationship Diagram for Method Selection
The choice of analytical method is guided by the specific information required for characterization. The following diagram illustrates the logical relationship between the analytical question and the appropriate technique.
References
- 1. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbazomycin A | CAS 75139-39-8 | TargetMol | Biomol.com [biomol.com]
- 3. carbazomycin A | CAS#:75139-39-8 | Chemsrc [chemsrc.com]
- 4. New antibiotics, carbazomycins A and B. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole in medicinal chemistry, based on the well-established biological activities of the carbazole (B46965) scaffold.[1][2] While specific data for this particular derivative is limited, the methodologies and potential applications outlined here serve as a guide for its investigation as a novel therapeutic agent.
Introduction to the Medicinal Chemistry of Carbazoles
Carbazole, a tricyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][3] Carbazole derivatives have been extensively studied and have shown potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and antidiabetic agents.[1][4] Several carbazole-based drugs are commercially available, such as the anticancer agents ellipticine (B1684216) and midostaurin, and the cardiovascular drug carvedilol.[1] The planar carbazole ring system can intercalate with DNA and interact with various enzymes, making it a versatile pharmacophore.[5][6] The substituents on the carbazole ring play a crucial role in modulating the biological activity and pharmacokinetic properties of the compounds. The presence of electron-donating groups, such as methoxy (B1213986) and methyl groups on this compound, suggests the potential for significant biological activity.[7][8]
Synthesis of this compound
Caption: General synthetic workflow for substituted carbazoles.
Potential Therapeutic Applications and Biological Evaluation
Based on the extensive literature on carbazole derivatives, this compound can be investigated for several therapeutic applications.
Anticancer Activity
Carbazole alkaloids are known to exhibit potent anticancer activities through various mechanisms, including DNA intercalation, inhibition of topoisomerase II, and modulation of signaling pathways like NF-κB and JAK/STAT.[7][11][12] The presence of methoxy groups on the carbazole ring has been associated with enhanced cytotoxic effects.[7][13]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14][15][16]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Carbazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[17][18][19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.[20]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the carbazole compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[22]
-
Inoculation: Inoculate each well with the prepared microbial suspension.[20]
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.[20]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[21]
Anti-inflammatory Activity
Many natural and synthetic carbazoles exhibit anti-inflammatory properties.[1][23][24]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model for evaluating acute inflammation.[25][26][27]
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each animal.[25][28]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Quantitative Data and Structure-Activity Relationship (SAR)
Systematic evaluation of derivatives of this compound will help in establishing a structure-activity relationship (SAR). Researchers should aim to collect quantitative data as shown in the tables below.
Table 1: Template for In Vitro Cytotoxicity Data (IC50 in µM)
| Compound | Cell Line 1 (e.g., MCF-7) | Cell Line 2 (e.g., A549) | Cell Line 3 (e.g., HepG2) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Positive Control (e.g., Doxorubicin) | Reference Value | Reference Value | Reference Value |
Table 2: Template for Antimicrobial Activity Data (MIC in µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Positive Control (e.g., Ciprofloxacin) | Reference Value | Reference Value | N/A |
| Positive Control (e.g., Fluconazole) | N/A | N/A | Reference Value |
Potential Mechanism of Action and Signaling Pathways
Carbazole derivatives are known to interact with multiple cellular targets. One prominent pathway implicated in the action of some carbazoles is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cell proliferation, differentiation, and inflammation.[12][29] Inhibition of this pathway, particularly of STAT3, has been linked to the anti-psoriatic and anti-angiogenic effects of carbazoles.[12]
Caption: Hypothetical inhibition of the JAK/STAT pathway by a carbazole derivative.
References
- 1. echemcom.com [echemcom.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. soc.chim.it [soc.chim.it]
- 10. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions [organic-chemistry.org]
- 11. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03970A [pubs.rsc.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. Anti-inflammatory and cytotoxic carbazole alkaloids from Murraya kwangsiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anti-inflammatory and antiproliferative prenylated carbazole alkaloids from Clausena vestita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. inotiv.com [inotiv.com]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 28. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Design for Testing the Anticancer Properties of Carbazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbazole (B46965) and its derivatives represent a significant class of heterocyclic aromatic compounds, widely recognized for their therapeutic potential.[1][2][3] Initially isolated from coal tar, many natural and synthetic carbazole derivatives have demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, antitumor properties.[4][5] Several carbazole-based compounds have shown potent antiproliferative activity against various cancer cell lines, leading to the development of approved anticancer drugs.[1][4]
The anticancer mechanisms of carbazole derivatives are diverse and often multimodal. They have been shown to act as DNA intercalating agents, inhibit topoisomerases, disrupt microtubule polymerization, and modulate critical cellular signaling pathways involved in cell proliferation, apoptosis, and survival.[2][4][5][6] Common molecular targets include the JAK/STAT, p53, MAPK, and AKT signaling pathways.[7][8][9]
These application notes provide a comprehensive experimental framework for the preclinical evaluation of novel carbazole derivatives, from initial in vitro screening to mechanistic studies and in vivo efficacy testing.
Overall Experimental Workflow
The screening process for a novel carbazole derivative follows a logical progression from broad cytotoxicity screening to detailed mechanistic and in vivo validation.
In Vitro Experimental Protocols
Protocol: Cell Viability (MTT/MTS) Assay
This initial assay determines the concentration of the carbazole derivative that inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potency.[10]
Objective: To assess the dose-dependent cytotoxic effect of carbazole derivatives on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Selected cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)[3][9]
-
Complete cell culture medium
-
Carbazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[10][11]
-
Solubilization solution (e.g., DMSO or acidified isopropanol (B130326) for MTT)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the carbazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48–72 hours.
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.[10]
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[11]
-
-
Solubilization (MTT only): Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance on a microplate reader at 570 nm for MTT or 490 nm for MTS.[11][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells to determine if the compound induces programmed cell death.[14][15]
Objective: To quantify the induction of apoptosis by carbazole derivatives.
Materials:
-
6-well cell culture plates
-
Carbazole derivative(s)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the carbazole derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours.[13]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the corresponding well.[15]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within one hour using a flow cytometer.[16]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol: Cell Cycle Analysis
This method is used to determine if the carbazole derivative halts cell cycle progression at a specific phase (G0/G1, S, or G2/M).[17][18]
Objective: To analyze the effect of carbazole derivatives on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Carbazole derivative(s)
-
70% cold ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding the pellet dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][17]
Protocol: Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation, confirming the mechanisms identified by flow cytometry.[19][20]
Objective: To measure the expression of key apoptosis- and cell cycle-related proteins following treatment.
Materials:
-
Carbazole derivative(s)
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, Cyclin D1, CDK4, p21)[19][21]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the carbazole derivative for the desired time. Lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system.[22] Use a loading control like β-actin or GAPDH to normalize the data.
Key Signaling Pathways Targeted by Carbazoles
Carbazole derivatives often exert their anticancer effects by modulating key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action.
In Vivo Experimental Protocol
Protocol: Human Tumor Xenograft Model
In vivo studies are essential to evaluate the efficacy and potential toxicity of lead compounds in a living organism.[23][24] The cell line-derived xenograft (CDX) model is a standard preclinical tool.[25][26][27]
Objective: To assess the antitumor efficacy of a lead carbazole derivative in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., Nude or SCID)
-
Human cancer cell line (the same as used in in vitro assays)
-
Matrigel (optional)
-
Lead carbazole derivative formulated for injection (e.g., in saline/DMSO/Tween 80)
-
Standard-of-care chemotherapy drug (positive control)
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1–10 million cancer cells (often mixed with Matrigel) into the flank of each mouse.[28]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100–200 mm³).
-
Randomization: Randomly assign mice into treatment groups (e.g., Vehicle Control, Carbazole Derivative, Positive Control).
-
Treatment: Administer the compound, vehicle, or positive control drug via the determined route (e.g., intraperitoneal, oral gavage) according to a predefined schedule (e.g., daily for 21 days).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Monitor mouse body weight and general health status to assess toxicity.
-
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.
-
Analysis: Excise the tumors, weigh them, and potentially use them for ex vivo analysis (e.g., Western blot, immunohistochemistry) to confirm the mechanism of action in vivo.[26]
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of Carbazole Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) ± SD |
|---|---|---|
| Carbazole-A | MCF-7 (Breast) | 7.5 ± 0.8 |
| Carbazole-A | HeLa (Cervical) | 10.2 ± 1.1 |
| Carbazole-A | A549 (Lung) | 5.1 ± 0.6 |
| Carbazole-B | MCF-7 (Breast) | 2.3 ± 0.3 |
| Carbazole-B | HeLa (Cervical) | 4.0 ± 0.5 |
| Carbazole-B | A549 (Lung) | 1.8 ± 0.2 |
| Doxorubicin | MCF-7 (Breast) | 0.9 ± 0.1 |
| Doxorubicin | HeLa (Cervical) | 1.2 ± 0.2 |
| Doxorubicin | A549 (Lung) | 0.8 ± 0.1 |
IC50 values represent the mean of three independent experiments.
Table 2: Effect of Carbazole-B on Apoptosis and Cell Cycle in A549 Cells (at 48h)
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|---|
| Vehicle Control | 3.1 ± 0.4 | 2.5 ± 0.3 | 65.2 ± 2.5 | 20.1 ± 1.8 | 14.7 ± 1.5 |
| Carbazole-B (IC50) | 15.8 ± 1.2 | 10.4 ± 0.9 | 75.3 ± 3.1 | 12.5 ± 1.1 | 12.2 ± 1.3 |
| Carbazole-B (2x IC50) | 28.9 ± 2.1 | 18.6 ± 1.5 | 82.1 ± 3.5 | 8.7 ± 0.9 | 9.2 ± 1.0 |
Data are presented as mean ± SD from three independent experiments.
Table 3: In Vivo Efficacy of Carbazole-B in A549 Xenograft Model
| Treatment Group | Average Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | 1250 ± 150 | - | +5.2 |
| Carbazole-B (10 mg/kg) | 580 ± 95 | 53.6 | -2.1 |
| Positive Control | 450 ± 80 | 64.0 | -8.5 |
Tumor growth inhibition (%) is calculated relative to the vehicle control group.
References
- 1. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Combining the Rapid MTT Formazan Exocytosis Assay and the MC65 Protection Assay Led to the Discovery of Carbazole Analogs as Small-Molecule Inhibitors of Aβ Oligomer-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 18. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 19. researchgate.net [researchgate.net]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. crownbio.com [crownbio.com]
- 26. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 27. blog.crownbio.com [blog.crownbio.com]
- 28. Xenograft Models - Creative Biolabs [creative-biolabs.com]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Carbazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole (B46965) and its derivatives represent a significant class of heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry and materials science.[1] Their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties, are of great interest in drug discovery and development.[1][2][3] Many of these biological effects are attributed to their influence on various molecular signaling pathways, such as the p53, RAS-MAPK, p38 MAPK, and AKT pathways.[2][4] Accurate and reliable analytical methods are therefore essential for the qualitative and quantitative analysis of these compounds in various matrices, from bulk drug substances to biological samples. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[5]
This document provides a detailed application note and generalized protocols for the analysis of carbazole derivatives using reversed-phase HPLC (RP-HPLC).
Experimental Protocols
A generalized RP-HPLC method serves as an excellent starting point for the analysis of many carbazole derivatives. Optimization will likely be required based on the specific derivative, sample matrix, and available instrumentation.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable. For enhanced sensitivity and selectivity, a fluorescence detector can be employed.
Table 1: Generalized HPLC Parameters for Carbazole Derivative Analysis
| Parameter | Recommended Starting Conditions | Notes |
| Column | C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | The choice between C18 and C8 depends on the hydrophobicity of the analyte. |
| Mobile Phase | A: Water or buffer (e.g., 20 mM potassium dihydrogen phosphate) B: Acetonitrile (B52724) or Methanol | The organic modifier and its ratio to the aqueous phase should be optimized for optimal separation. For MS compatibility, use volatile buffers like formic acid or ammonium (B1175870) acetate.[6][7] |
| Elution Mode | Isocratic or Gradient | A gradient elution is often preferred for complex samples or to separate compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Can be adjusted to optimize resolution and analysis time. |
| Column Temperature | 30-40 °C | Maintaining a consistent temperature improves reproducibility. |
| Detection | UV at 240 nm or 285 nm | The optimal wavelength should be determined by examining the UV spectrum of the specific carbazole derivative. |
| Injection Volume | 10-20 µL | Should be consistent across all samples and standards. |
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
-
Standard Solution Preparation: Accurately weigh a known amount of the carbazole derivative reference standard and dissolve it in a suitable solvent (e.g., acetonitrile, methanol, or a mixture of the mobile phase) to obtain a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation:
-
For Bulk Drug Substance: Dissolve an accurately weighed amount of the sample in a suitable solvent to a known concentration.
-
For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Dissolve an accurately weighed portion of the powder, equivalent to a known amount of the active pharmaceutical ingredient (API), in a suitable solvent. Sonicate or shake to ensure complete dissolution, then dilute to a known volume.
-
For Biological Matrices (e.g., Plasma): Protein precipitation or liquid-liquid extraction is typically required. For example, add acetonitrile to the plasma sample to precipitate proteins, centrifuge, and inject the supernatant.[8]
-
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter and protect the HPLC column.
Method Validation and Data Presentation
A developed HPLC method must be validated to ensure its suitability for the intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy. The following tables summarize quantitative data from published HPLC methods for various carbazole derivatives.
Table 2: Summary of Quantitative Data for HPLC Analysis of Carbazole Derivatives
| Compound | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Reference |
| Indolocarbazole derivative (LCS-1269) | Not specified | 0.9998 | 3.15 µg/mL | 9.57 µg/mL | [5][9] |
| Carvedilol | 0.01-1500 µg/mL | > 0.995 | Not specified | Not specified | [10] |
| Carvedilol Impurity A | 0.04-3.0 µg/mL | > 0.995 | 0.015-0.083 µg/mL | 0.05-0.25 µg/mL | [10] |
| Carvedilol Impurities B, C, D, E | 0.1-3.0 µg/mL | > 0.995 | 0.015-0.083 µg/mL | 0.05-0.25 µg/mL | [10] |
| Carbamazepine (B1668303) | 0.5–40 µg/ml | 0.9999 | Not specified | 0.5 µg/mL | [11] |
Table 3: Example of a Validated HPLC Method for Carvedilol and its Impurities [10]
| Parameter | Details |
| Column | Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of buffer and acetonitrile |
| Detection Wavelength | 220 nm for Impurity E, 240 nm for Carvedilol and other impurities |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| Intra-day Precision (%RSD) | Within acceptable limits |
| Inter-day Precision (%RSD) | Within acceptable limits |
| Accuracy (% Recovery) | Within acceptable limits |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of carbazole derivatives.
Caption: Workflow for HPLC analysis of carbazole derivatives.
Signaling Pathways of Carbazole Derivatives
Carbazole derivatives exert their biological effects by modulating various intracellular signaling pathways. The diagram below illustrates some of the key pathways targeted by these compounds.
Caption: Signaling pathways modulated by carbazole derivatives.
Conclusion
The HPLC methods outlined in this document provide a robust framework for the analysis of carbazole derivatives. By following the generalized protocol and validation principles, researchers can develop and implement reliable analytical methods to support their work in drug discovery, quality control, and pharmacokinetic studies. The versatility of HPLC makes it an indispensable tool for advancing our understanding and application of this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. public.pensoft.net [public.pensoft.net]
- 6. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Carbazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole and its Analogs in Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbazole (B46965) derivatives are a cornerstone in the field of organic electronics due to their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics.[1][2] The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) moieties, onto the carbazole core allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for optimizing charge injection and transport in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[3] While the specific compound 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole is not extensively documented, its structural motifs suggest its potential utility as a hole-transporting material (HTM) or a host material in emissive layers. These notes provide an overview of the expected properties and applications based on analogous compounds.
Data Presentation: Performance of Representative Methoxy-Substituted Carbazole Derivatives
The following tables summarize the performance of various methoxy-substituted carbazole derivatives as hole-transporting materials in perovskite solar cells and as host materials in organic light-emitting diodes.
Table 1: Photovoltaic Performance of Perovskite Solar Cells Employing Methoxy-Carbazole HTMs
| Hole-Transporting Material (HTM) | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (PCE) (%) | Hole Mobility (μ) (cm²/Vs) | Ionization Potential (Ip) (eV) |
| Spiro-OMeTAD (Reference) | 1.14 | 22.31 | 79.6 | 20.25 | 4.1 x 10⁻⁵ | 5.10 |
| 2Cz-OMeDPA | 1.13 | 22.25 | 79.7 | 20.06 | 3.1 x 10⁻⁵ | 5.10 |
| 3Cz-OMeDPA-OH | 1.12 | 22.18 | 80.0 | 19.89 | - | 5.15 |
| SGT-405 | - | - | - | 14.79 | - | - |
| R01 | 0.98 | - | - | 12.03 | Higher than Spiro-OMeTAD | - |
Data sourced from references[3][4][5][6]. Voc: Open-circuit voltage; Jsc: Short-circuit current density.
Table 2: Electroluminescence Performance of OLEDs with Methoxy-Carbazole Derivatives
| Device Host/Emitter | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | CIE Coordinates (x, y) |
| BCzB-PPI | - | - | - | 4.43 | (0.157, 0.080) |
| CZ-1 | 4130 | 19.3 | - | 8.6 | - |
| CZ-2 | 4104 | 20.2 | - | 9.5 | - |
| Compound 5 (wet-processed) | - | 27.0 | 16.1 | - | - |
| Compound 5 (dry-processed) | - | 61.0 | 62.8 | - | - |
Data sourced from references[2][7][8]. EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage.
Experimental Protocols
The following are detailed methodologies for the synthesis of a representative carbazole derivative and the fabrication of organic electronic devices.
Protocol 1: Synthesis of a Representative Methoxy-Substituted Carbazole Derivative
This protocol describes a general synthetic route for a methoxy-substituted carbazole, which can be adapted for various derivatives.
dot
Caption: Synthetic pathway for a substituted carbazole derivative.
Materials:
-
9H-Carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Alkyl halide (e.g., 1-bromohexane)
-
Potassium hydroxide (B78521) (KOH)
-
Bis(4-methoxyphenyl)amine
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tris(tert-butyl)phosphine tetrafluoroborate
-
Sodium tert-butoxide
-
Toluene
Procedure:
-
Bromination: Dissolve 9H-carbazole in DMF and cool to 0°C. Add a solution of NBS (2.1 equivalents) in DMF dropwise. Allow the reaction to warm to room temperature and stir overnight. Precipitate the product by pouring the reaction mixture into water, then filter and dry to obtain 3,6-dibromo-9H-carbazole.[9]
-
N-Alkylation: In a round-bottom flask, combine 3,6-dibromo-9H-carbazole, the desired alkyl halide (2.2 equivalents), and a base such as KOH in a suitable solvent like DMF. Heat the mixture under an inert atmosphere and stir for several hours. Monitor the reaction by TLC. After completion, cool the mixture, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography to yield the N-alkylated derivative.[10]
-
Buchwald-Hartwig Amination: To a solution of the N-alkyl-3,6-dibromocarbazole in toluene, add bis(4-methoxyphenyl)amine, Pd(OAc)₂, tris(tert-butyl)phosphine tetrafluoroborate, and sodium tert-butoxide. Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC). Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, evaporate the solvent, and purify the product by column chromatography.
Protocol 2: Fabrication of a Perovskite Solar Cell (n-i-p Architecture)
This protocol outlines the fabrication of a standard n-i-p architecture perovskite solar cell using a carbazole derivative as the HTM.
dot
Caption: Structure of a standard n-i-p perovskite solar cell.
Materials:
-
FTO-coated glass substrates
-
Titanium dioxide (TiO₂) paste
-
Perovskite precursor solution (e.g., FAMAPbI₃)
-
Carbazole HTM solution (e.g., 20 mg/mL in chlorobenzene (B131634) with additives like Li-TFSI and tBP)
-
Gold (Au) pellets for thermal evaporation
Procedure:
-
Substrate Cleaning: Sequentially clean FTO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each). Dry the substrates with a nitrogen stream and treat with UV-ozone for 20 minutes.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO₂ (c-TiO₂) by spray pyrolysis or spin-coating, followed by sintering. Then, spin-coat a mesoporous TiO₂ (m-TiO₂) layer and sinter at high temperature.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the m-TiO₂ layer. Anneal the film on a hotplate to induce crystallization.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the carbazole HTM solution onto the perovskite layer.
-
Metal Contact Deposition: Deposit a gold (Au) back contact (approximately 80-100 nm) by thermal evaporation under high vacuum.
Protocol 3: Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)
This protocol describes the fabrication of a simple solution-processed OLED using a carbazole derivative.
dot
Caption: Structure of a solution-processed OLED.
Materials:
-
ITO-coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
Carbazole derivative solution in a suitable organic solvent (e.g., chlorobenzene)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Preparation: Clean ITO-coated glass substrates as described in Protocol 2.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal on a hotplate to remove residual water.
-
Emissive Layer (EML) Deposition: In an inert atmosphere, spin-coat the carbazole derivative solution onto the PEDOT:PSS layer to form the emissive layer. Anneal the film to remove the solvent.
-
Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator. Deposit a thin layer of LiF (approx. 1 nm) followed by a thicker layer of aluminum (approx. 100 nm) to form the cathode.
Characterization Workflow
The comprehensive evaluation of a new carbazole derivative for organic electronics involves a systematic characterization workflow.
dot
Caption: Workflow for the characterization of new HTMs.
This workflow ensures a thorough understanding of the material's fundamental properties and its performance in a device context, guiding further molecular design and optimization.
References
- 1. Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Bioactivity of Novel Carbazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole (B46965) and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, and neuroprotective effects. As the quest for novel therapeutic agents continues, the synthesis and evaluation of new carbazole derivatives are paramount. This document provides detailed application notes and protocols for essential cell-based assays to screen and characterize the bioactivity of novel carbazoles, ensuring a robust and reproducible evaluation process.
Cytotoxicity Assessment of Novel Carbazoles
A fundamental primary screening for any novel compound intended for therapeutic use is the assessment of its cytotoxic potential. This helps to determine the concentration range at which the compound exhibits anti-proliferative effects and to identify its therapeutic window.
Data Presentation: Cytotoxicity of Novel Carbazole Derivatives
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. The following table summarizes the cytotoxic activity of several novel carbazole derivatives against a panel of human cancer cell lines.
| Compound ID | Carbazole Derivative | Cell Line | IC50 (µM) | Reference |
| NC-1 | N-ethyl-carbazole derivative 46 | C6 (Glioma) | 5.9 | [1] |
| NC-2 | N-ethyl-carbazole derivative 47 | A549 (Lung Carcinoma) | 25.7 | [1] |
| NC-3 | Clausenawalline F (4) | NCI-H187 (Small-cell Lung Cancer) | 4.5 | [2] |
| NC-4 | Clausenawalline F (4) | KB (Oral Cavity Cancer) | 10.2 | [2] |
| NC-5 | Murrayakonine A (1) | Human PBMCs | >30 | [3] |
| NC-6 | Girinimbine (12) | Bacillus cereus | 3.4 | [3] |
| NC-7 | 1-hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carbaldehyde (19) | Bacillus cereus | 10.9 | [3] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Materials:
-
Novel carbazole compounds
-
Human cancer cell lines (e.g., A549, C6, NCI-H187, KB)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the novel carbazole compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the carbazole compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualization: Cytotoxicity Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity Assessment
Many carbazole derivatives have demonstrated potent anti-inflammatory properties. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and assays that measure its activity are crucial for evaluating the anti-inflammatory potential of novel compounds.
Data Presentation: Anti-inflammatory Activity of Novel Carbazole Derivatives
The following table presents the inhibitory activity of novel carbazole derivatives on NF-κB signaling.
| Compound ID | Carbazole Derivative | Assay System | Inducer | IC50 (µM) | Reference |
| AC-1 | Murrayakonine A (1) | Human PBMCs | LPS | - | [3] |
| AC-2 | O-methylmurrayamine A (13) | Human PBMCs | LPS | - | [3] |
| AC-3 | Mukolidine (18) | Human PBMCs | LPS | - | [3] |
| AC-4 | Compound 4a | Carrageenan-induced rat paw edema | Carrageenan | - | [4] |
| AC-5 | Compound 4f | Carrageenan-induced rat paw edema | Carrageenan | - | [4] |
Note: Specific IC50 values for NF-κB inhibition by these specific carbazoles were not available in the provided search results. The table indicates their demonstrated anti-inflammatory activity.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of the test compounds.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete culture medium
-
Opti-MEM I Reduced Serum Medium
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)
-
Novel carbazole compounds
-
Dual-Luciferase® Reporter Assay System
-
96-well white, opaque cell culture plates
-
Luminometer
Protocol:
-
Day 1: Cell Seeding:
-
Seed HEK293T cells in a 96-well white, opaque plate at a density that will reach 80-90% confluency on the day of transfection.
-
-
Day 2: Transfection:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Day 3: Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the novel carbazole compounds for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours. Include an unstimulated control and a vehicle control.
-
-
Day 4: Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity in stimulated versus unstimulated cells.
-
Determine the percentage of inhibition of NF-κB activity by the carbazole compounds relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Visualization: NF-κB Reporter Assay Workflow
Caption: Workflow for the NF-κB luciferase reporter assay.
Modulation of Nuclear Receptors
Carbazole derivatives have been shown to modulate the activity of various nuclear receptors, which are key regulators of gene expression involved in a multitude of physiological processes.
Data Presentation: Nuclear Receptor Modulation by Novel Carbazoles
The following table summarizes the modulatory effects of novel carbazole analogs on nuclear receptor activity.
| Compound ID | Carbazole Analog | Nuclear Receptor | Activity | EC50/IC50 (µM) | Reference |
| NR-1 | GW0742 Analog | PPARδ | Agonist | 0.007 - 18.2 | [5][6] |
| NR-2 | GW0742 Analog | VDR | Inhibitor | - | [5] |
Note: Specific EC50/IC50 values for a broader range of novel carbazoles targeting various nuclear receptors are an active area of research.
Experimental Protocol: Nuclear Receptor Reporter Gene Assay
This assay is designed to screen for compounds that can either activate (agonists) or inhibit (antagonists) the transcriptional activity of a specific nuclear receptor.
Materials:
-
Host cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for the full-length nuclear receptor or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.
-
Reporter plasmid containing a nuclear receptor response element or a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).
-
Control plasmid (e.g., Renilla luciferase).
-
Transfection reagent.
-
Known agonist and antagonist for the nuclear receptor of interest.
-
Novel carbazole compounds.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Protocol:
-
Transfection: Co-transfect the host cells with the nuclear receptor expression plasmid, the corresponding reporter plasmid, and the control plasmid.
-
Compound Treatment:
-
Agonist screening: Treat the transfected cells with various concentrations of the novel carbazole compounds.
-
Antagonist screening: Pre-treat the cells with the novel carbazole compounds for 1 hour, followed by stimulation with a known agonist of the nuclear receptor at its EC50 concentration.
-
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Perform the dual-luciferase assay as described in the NF-κB protocol.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
For agonist activity, calculate the fold activation relative to the vehicle control and determine the EC50 value.
-
For antagonist activity, calculate the percentage of inhibition of the agonist-induced activity and determine the IC50 value.
-
Signaling Pathway Analysis
Understanding the molecular mechanisms by which novel carbazoles exert their biological effects is crucial. This often involves investigating their impact on key signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many anti-inflammatory carbazoles are thought to inhibit this pathway at various points.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by novel carbazoles.
Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell survival, proliferation, and metabolism. Dysregulation of this pathway is implicated in cancer. Some carbazole derivatives have been shown to exert their anticancer effects by modulating Akt signaling. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which then recruits and activates Akt. Activated Akt phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.
Caption: Overview of the PI3K/Akt signaling pathway and potential inhibitory points for novel carbazoles.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the initial evaluation of the bioactivity of novel carbazole derivatives. By systematically assessing cytotoxicity, anti-inflammatory potential, and effects on key signaling pathways, researchers can effectively identify promising lead compounds for further preclinical and clinical development. The provided protocols and data presentation formats are intended to ensure consistency and facilitate the comparison of results across different studies.
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. A parallel chemistry approach to identify novel nuclear receptor ligands based on the GW0742 scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Chemistry Approach to Identify Novel Nuclear Receptor Ligands Based on the GW0742 Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Green Chemistry Approaches to Carbazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for several green chemistry approaches to carbazole (B46965) synthesis, a critical scaffold in pharmaceuticals and functional materials. Traditional methods for synthesizing carbazoles often involve harsh conditions, toxic reagents, and significant waste generation.[1] The methodologies outlined below utilize principles of green chemistry, including the use of sustainable energy sources like microwave and visible light, recyclable catalysts, and metal-free reaction conditions, to provide more environmentally benign alternatives.[1]
Microwave-Assisted One-Pot Synthesis of 9H-Carbazoles using a Recyclable Palladium Nanocatalyst
This protocol describes a rapid, one-pot synthesis of 9H-carbazoles from anilines and 1,2-dihaloarenes using a magnetically recoverable palladium nanocatalyst supported on biochar.[2][3] This method significantly reduces reaction times and avoids the use of harsh conditions and expensive, non-recoverable catalysts.[2] The combination of heterogeneous catalysis and microwave irradiation presents a sustainable and efficient pathway for carbazole synthesis.[2]
Data Presentation
| Entry | Aniline (B41778) Derivative | 1,2-Dihaloarene | Product | Time (min) | Yield (%) |
| 1 | Aniline | 1,2-Dichlorobenzene | 9H-Carbazole | 25 | 92 |
| 2 | 4-Methylaniline | 1,2-Dichlorobenzene | 3-Methyl-9H-carbazole | 25 | 95 |
| 3 | 4-Methoxyaniline | 1,2-Dichlorobenzene | 3-Methoxy-9H-carbazole | 25 | 90 |
| 4 | Aniline | 1-Bromo-2-chlorobenzene | 9H-Carbazole | 25 | 88 |
| 5 | 4-Fluoroaniline | 1,2-Dichlorobenzene | 3-Fluoro-9H-carbazole | 25 | 85 |
Table 1: Substrate scope and yields for the microwave-assisted synthesis of 9H-carbazoles. Data sourced from multiple studies on palladium-catalyzed microwave synthesis.[2][3]
Experimental Protocol
Materials:
-
Aniline derivative (1.0 mmol)
-
1,2-Dihaloarene (1.2 mmol)
-
Palladium nanocatalyst on biochar (PdNPs/BC) (specify catalyst loading, e.g., 1 mol% Pd)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO) (3 mL)
-
Microwave vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the aniline derivative (1.0 mmol), 1,2-dihaloarene (1.2 mmol), PdNPs/BC catalyst, and Cs₂CO₃ (2.0 mmol).
-
Add DMSO (3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 180°C for 25 minutes with stirring.[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Recover the magnetic PdNPs/BC catalyst using an external magnet. The catalyst can be washed with ethyl acetate (B1210297), dried, and reused for at least five cycles with minimal loss of activity.[4]
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 9H-carbazole.
Experimental Workflow
Photocatalytic Synthesis of Carbazoles using an Earth-Abundant Iron Catalyst
This protocol details a sustainable photochemical synthesis of carbazoles from triarylamines or diarylamines using a catalytic system of --INVALID-LINK--₂ with O₂ as the terminal oxidant under continuous flow conditions.[1] This method leverages visible light as an energy source and utilizes an iron-based catalyst, which is more abundant and less toxic than precious metal catalysts like ruthenium and iridium.[1]
Data Presentation
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | N,N-Diphenylaniline | 9-Phenylcarbazole | 1 | 85 |
| 2 | 4-Methoxy-N,N-diphenylaniline | 3-Methoxy-9-phenylcarbazole | 1 | 92 |
| 3 | N,N,N-Tris(4-methoxyphenyl)amine | 3,6-Dimethoxy-9-(4-methoxyphenyl)carbazole | 1 | 78 |
| 4 | N-Ethyl-N-phenylaniline | 9-Ethylcarbazole | 1 | 80 |
| 5 | 1-Phenyl-1,2,3,4-tetrahydroquinoline | 5,6-Dihydro-4H-benzo[def]carbazole | 1 | 67 |
Table 2: Substrate scope and yields for the photochemical synthesis of carbazoles using an iron catalyst. Data is illustrative of typical yields reported in the literature.[1]
Experimental Protocol
Materials:
-
Triarylamine or diarylamine (4.1 mmol)
-
--INVALID-LINK--₂ catalyst (0.21 mmol, 5 mol%)
-
Tetrahydrofuran (THF), anhydrous (820 mL)
-
Oxygen (O₂) supply
-
Continuous flow reactor system (e.g., VapourTec R2+) with a gas-liquid reactor and PFA coiled reactors
-
Compact fluorescent lamps (23W)
Procedure:
-
Prepare a solution of the triarylamine or diarylamine (4.1 mmol) and the --INVALID-LINK--₂ catalyst (0.21 mmol) in anhydrous THF (820 mL) to achieve a 5 mM concentration of the substrate.
-
Set up the continuous flow reactor. The solution is first pumped through a 15 mL gas-liquid reactor connected to an oxygen supply (100 psi).
-
The oxygenated solution is then passed through a series of PFA coiled reactors, each irradiated by a compact fluorescent lamp.
-
Maintain a constant flow rate appropriate for the reactor volume to achieve the desired residence time.
-
Collect the reaction mixture at the outlet of the reactor.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure carbazole derivative.
Signaling Pathway/Reaction Mechanism
Metal-Free Ammonium (B1175870) Iodide-Promoted Synthesis of Carbazoles
This protocol outlines an efficient, metal-free synthesis of functionalized carbazoles through a formal [2+2+2] annulation of indoles, ketones, and nitroolefins, promoted by ammonium iodide (NH₄I).[5] This method offers high regioselectivity and tolerates a wide range of functional groups, providing a practical alternative to traditional metal-catalyzed approaches.[5]
Data Presentation
| Entry | Indole (B1671886) | Ketone | Nitroolefin | Product | Time (h) | Yield (%) |
| 1 | Indole | Cyclohexanone | (E)-(2-nitrovinyl)benzene | 1,2,3,4-Tetrahydro-9H-carbazole derivative | 12 | 95 |
| 2 | 5-Methoxyindole | Cyclohexanone | (E)-(2-nitrovinyl)benzene | 6-Methoxy-1,2,3,4-tetrahydro-9H-carbazole derivative | 12 | 88 |
| 3 | Indole | Acetophenone | (E)-(2-nitrovinyl)benzene | Phenyl-substituted carbazole derivative | 12 | 75 |
| 4 | 6-Chloroindole | Cyclohexanone | (E)-1-methoxy-4-(2-nitrovinyl)benzene | 7-Chloro- and methoxy-substituted carbazole derivative | 12 | 82 |
| 5 | Indole | Acetone | (E)-(2-nitrovinyl)benzene | Dimethyl-substituted carbazole derivative | 12 | 65 |
Table 3: Substrate scope and yields for the NH₄I-promoted metal-free synthesis of carbazoles. Yields are representative of those found in the literature for this method.[5]
Experimental Protocol
Materials:
-
Indole derivative (0.5 mmol)
-
Ketone (1.0 mL)
-
Nitroolefin (0.6 mmol)
-
Ammonium iodide (NH₄I) (0.1 mmol, 20 mol%)
-
Schlenk tube with a stir bar
-
Argon atmosphere
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add the indole derivative (0.5 mmol), nitroolefin (0.6 mmol), and NH₄I (0.1 mmol).
-
Add the ketone (1.0 mL) to the tube.
-
Evacuate and backfill the tube with argon three times.
-
Seal the tube and place it in a preheated oil bath at 150°C.[5]
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired carbazole product.
Logical Relationship Diagram
Visible-Light-Induced Carbazole Synthesis from Sulfilimines
This method describes a mild, visible-light-induced intramolecular C-H amination for the synthesis of carbazoles from ortho-substituted aryl sulfilimines.[6] This approach avoids the use of transition metals and hazardous azide (B81097) precursors, with sulfide (B99878) being a safe and easily removable leaving group.[6]
Data Presentation
| Entry | Sulfilimine Substrate (Ar¹ group) | Sulfilimine Substrate (Ar² group) | Product | Time (h) | Yield (%) |
| 1 | Phenyl | Phenyl | 9H-Carbazole | 2 | 95 |
| 2 | Phenyl | 4-Chlorophenyl | 2-Chloro-9H-carbazole | 2 | 96 |
| 3 | Phenyl | 4-Methylphenyl | 2-Methyl-9H-carbazole | 2 | 98 |
| 4 | Phenyl | 4-tert-Butylphenyl | 2-tert-Butyl-9H-carbazole | 2 | 99 |
| 5 | 4-Fluorophenyl | Phenyl | 6-Fluoro-9H-carbazole | 2 | 92 |
Table 4: Substrate scope and yields for the visible-light-induced synthesis of carbazoles from sulfilimines. Data reflects typical high yields reported for this methodology.[6]
Experimental Protocol
Materials:
-
ortho-Substituted aryl sulfilimine (0.2 mmol)
-
Tetrahydrofuran (THF), anhydrous (2 mL)
-
Reaction vessel (e.g., Schlenk tube) with a stir bar
-
Blue LEDs
Procedure:
-
Dissolve the ortho-substituted aryl sulfilimine (0.2 mmol) in anhydrous THF (2 mL) in a reaction vessel equipped with a magnetic stir bar.
-
Place the vessel at a close distance to blue LEDs and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure carbazole.
Experimental Workflow
Biocatalytic Synthesis of Carbazoles
This section provides a conceptual overview of the enzymatic synthesis of the carbazole skeleton, a promising green alternative that operates under mild, aqueous conditions. The biosynthesis of carbazoles in actinomycetes involves a cascade of enzymatic reactions.[7] A key step is the formation of the tricyclic carbazole ring catalyzed by a carbazole synthase.[7]
Conceptual Protocol for Chemo-Enzymatic Synthesis
Enzymes and Reagents:
-
Tryptophan synthase β-subunit variant (e.g., PfTrpB)
-
L-amino acid oxidase (LAAO)
-
Carbazole synthase system (e.g., NzsH, NzsJ, NzsI)
-
Indole building blocks
-
Acyl donor molecules
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5)
Conceptual Procedure:
-
A one-pot reaction is set up in a buffered aqueous solution.
-
Indole starting materials are converted to tryptophan derivatives by the action of PfTrpB and LAAO.[7]
-
The carbazole synthase enzyme system then catalyzes the cyclization and aromatization of the tryptophan derivative with an acyl donor to form the carbazole scaffold.[7]
-
The reaction is typically run at or near room temperature for a specified period.
-
The carbazole product is then extracted from the aqueous medium using an organic solvent.
-
Purification is achieved through standard chromatographic techniques.
Biosynthetic Pathway Overview
References
- 1. Photochemical Synthesis of Carbazoles Using an [Fe(phen)3](NTf2)2/O2 Catalyst System: Catalysis toward Sustainability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Convenient One-Pot Synthesis of 9H-Carbazoles by Microwave Irradiation Employing a Green Palladium-Based Nanocatalyst [organic-chemistry.org]
- 5. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions [organic-chemistry.org]
- 6. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Substitution on the 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole Scaffold
Introduction
The 3,4-dimethoxy-1,2-dimethyl-9H-carbazole core is a significant heterocyclic scaffold in medicinal chemistry and materials science. N-substitution of this carbazole (B46965) ring system allows for the modulation of its electronic and steric properties, which can lead to the development of novel therapeutic agents and functional materials. These application notes provide an overview of common techniques for N-substitution, focusing on N-alkylation and N-arylation, with detailed protocols adaptable for the this compound scaffold.
Part 1: N-Alkylation of this compound
N-alkylation introduces an alkyl group onto the nitrogen atom of the carbazole ring. This can be achieved through various methods, including traditional nucleophilic substitution and microwave-assisted synthesis.
Phase-Transfer Catalysis (PTC) for N-Alkylation
Phase-transfer catalysis is an effective method for the alkylation of carbazoles, particularly when dealing with substrates that have limited solubility in one of the reaction phases.
Workflow for PTC N-Alkylation
Caption: Workflow for N-alkylation via Phase-Transfer Catalysis.
Experimental Protocol: N-Alkylation using Phase-Transfer Catalysis
This protocol is a general guideline and may require optimization for the specific this compound substrate.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst[1]
-
Dichloromethane (CH2Cl2) or Toluene
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the alkyl halide (1.2-1.5 equivalents) in the chosen organic solvent.
-
Add an aqueous solution of NaOH or KOH (2-3 equivalents).
-
Add a catalytic amount of TBAB (e.g., 0.1 equivalents).[1]
-
Stir the mixture vigorously at room temperature or gentle heating (40-60 °C) and monitor the reaction progress by TLC.
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated carbazole.
| Parameter | Condition | Reference |
| Base | NaOH or KOH | [1] |
| Catalyst | Tetrabutylammonium bromide (TBAB) | [1] |
| Solvent | Dichloromethane or Toluene | [1] |
| Temperature | Room Temperature to 60 °C |
Microwave-Assisted N-Alkylation
Microwave irradiation can significantly reduce reaction times for the N-alkylation of carbazoles.[2][3][4] This method often employs a solid support and a phase-transfer catalyst in a "dry media" condition.
Experimental Protocol: Microwave-Assisted N-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., butyl bromide)
-
Potassium carbonate (K2CO3)
-
Tetrabutylammonium bromide (TBAB)
-
Methylene (B1212753) chloride (CH2Cl2)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In an open Erlenmeyer flask, mix this compound (1 equivalent), the alkyl halide (1.5 equivalents), potassium carbonate (4 equivalents), and a catalytic amount of TBAB (0.1 equivalents).[2]
-
The mixture is adsorbed onto the potassium carbonate.
-
Place the flask in a domestic microwave oven and irradiate for 5-10 minutes.[2] Use caution and ensure proper ventilation.
-
After cooling, extract the reaction mixture with methylene chloride.[2]
-
Dry the organic extract with MgSO4, filter, and evaporate the solvent.[2]
-
Purify the crude product by flash chromatography to yield the N-alkylcarbazole.[2]
| Parameter | Condition | Reference |
| Base/Support | Potassium carbonate (K2CO3) | [2] |
| Catalyst | Tetrabutylammonium bromide (TBAB) | [2] |
| Solvent | Dry Media | [2] |
| Irradiation Time | 5-10 minutes | [2] |
Part 2: N-Arylation of this compound
N-arylation involves the formation of a C-N bond between the carbazole nitrogen and an aryl group. Common methods include the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann-Type C-N Coupling
The Ullmann condensation is a classic method for N-arylation, typically involving a copper catalyst. Modern protocols have been developed to proceed under milder conditions.
Logical Flow for Ullmann-Type N-Arylation
Caption: Key components for Ullmann-type N-arylation.
Experimental Protocol: Ullmann-Type N-Arylation
This protocol is based on a copper-catalyzed reaction and may be adapted for the this compound scaffold.[5]
Materials:
-
This compound
-
Aryl iodide or bromide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (B135089) monohydrate
-
Potassium hydroxide (KOH)
-
1,2-Dimethoxyethane (DME)/Water solvent mixture
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the aryl halide (1.25 equivalents), CuI (0.05 equivalents), 1,10-phenanthroline monohydrate (0.1 equivalents), and KOH (2 equivalents).[5]
-
Add the DME/Water solvent mixture.
-
Degas the mixture and place it under a nitrogen atmosphere.
-
Heat the reaction at 95 °C for 20 hours.[5]
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the N-aryl carbazole.
| Parameter | Condition | Reference |
| Catalyst | CuI (5 mol%) | [5] |
| Ligand | 1,10-Phenanthroline (10 mol%) | [5] |
| Base | KOH (2 equivalents) | [5] |
| Solvent | DME/H2O | [5] |
| Temperature | 95 °C | [5] |
| Atmosphere | N2 | [5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the N-arylation of a wide range of amines, including carbazoles.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol is a general method and should be optimized for the specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride) or triflate
-
Palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst)
-
Phosphine (B1218219) ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3 or NaOtBu)
-
Anhydrous solvent (e.g., p-xylene (B151628) or toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst (e.g., 5 mol% Pd(OAc)2) and the phosphine ligand (e.g., 10 mol% Xantphos) in a dry reaction vessel.[6]
-
Add the this compound (1.2 equivalents), the aryl halide or triflate (1 equivalent), and the base (e.g., 2.7 equivalents of Cs2CO3).[6]
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 125 °C) for 2-4 hours, or until completion as monitored by TLC or GC-MS.[6]
-
Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Condition | Reference |
| Catalyst | Pd(OAc)2 (5 mol%) | [6] |
| Ligand | Xantphos (10 mol%) | [6] |
| Base | Cs2CO3 (2.7 equivalents) | [6] |
| Solvent | p-xylene | [6] |
| Temperature | 125 °C | [6] |
Signaling Pathway Involvement
While specific signaling pathways involving this compound are not detailed in the provided search results, carbazole derivatives are known to interact with various biological targets. The N-substituent can significantly influence this activity. The general workflow for investigating such interactions is outlined below.
Workflow for Biological Target Identification
Caption: General workflow for identifying biological targets.
The N-substitution on the this compound scaffold can be readily achieved using established methodologies such as phase-transfer catalysis and microwave-assisted synthesis for N-alkylation, and Ullmann-type coupling or Buchwald-Hartwig amination for N-arylation. The provided protocols offer a solid foundation for researchers to develop a diverse library of N-substituted carbazole derivatives for further investigation in drug discovery and materials science. Optimization of the reaction conditions for this specific carbazole scaffold is recommended to achieve the best results.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
In Vitro Testing of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole Against Microbial Strains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole (B46965) and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent antimicrobial effects against a range of bacterial and fungal pathogens.[1] The increasing prevalence of multidrug-resistant microorganisms necessitates the exploration of novel antimicrobial agents, and carbazole derivatives represent a promising scaffold for the development of new therapeutics.[1][2] This document provides detailed application notes and standardized protocols for the in vitro evaluation of the antimicrobial activity of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole. While specific data for this particular compound is not yet widely available, the provided protocols are based on established methods for testing carbazole derivatives and can be readily adapted. The included data tables present findings for representative carbazole compounds to illustrate the potential antimicrobial efficacy within this chemical class.
Data Presentation
Disclaimer: The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various carbazole derivatives against a panel of clinically relevant microbial strains. This data is intended to be representative of the antimicrobial potential of the carbazole class of compounds. Researchers should generate specific data for this compound using the protocols outlined below.
Table 1: Antibacterial Activity of Representative Carbazole Derivatives (MIC in µg/mL)
| Compound/Strain | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Guanidine-containing carbazole derivative 49p | 0.78–1.56 | Not Reported | Not Reported | Not Reported | [3] |
| Carbazole derivative 56c | 0.5 (MRSA) | Not Reported | 0.5 | Not Reported | [3] |
| 4-[3-(9H-carbazol-9-ylacetyl)triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 1.1 | 1.2 | 6.4 | >100 | [2] |
| 3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid (2) | 48.42 | 271.21 | >500 | Not Reported | [4] |
| Ciprofloxacin (Control) | - | - | - | - | [3] |
| Vancomycin (Control) | 0.78-1.56 | - | - | - | [3] |
Table 2: Antifungal Activity of Representative Carbazole Derivatives (MIC in µg/mL)
| Compound/Strain | Candida albicans | Aspergillus niger | Reference |
| Chloro-substituted derivative 3d | Excellent Activity | Excellent Activity | [3] |
| Carbazole alkaloid 7 | Strong Activity | Strong Activity | [3] |
| Fluconazole (Control) | - | - | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of the minimum concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial or fungal strains
-
Sterile DMSO (Dimethyl sulfoxide) for stock solution preparation
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Incubator
-
Microplate reader (optional)
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum:
-
For bacteria, culture the strain in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
For fungi, culture the strain on a suitable agar (B569324) medium. Prepare a suspension of fungal spores or yeast cells in sterile saline and adjust the concentration to approximately 1-5 x 10⁶ CFU/mL.
-
-
Assay Procedure:
-
Dispense 100 µL of sterile broth (MHB or RPMI-1640) into each well of a 96-well microtiter plate.[1]
-
Add 100 µL of the carbazole derivative stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from well to well.[1]
-
Inoculate each well with 10 µL of the standardized microbial suspension.[1]
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[1]
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Petri dishes
-
Sterile cork borer
-
Microbial inoculum (prepared as in the MIC protocol)
-
Stock solution of the test compound
Protocol:
-
Plate Preparation: Pour molten MHA or SDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Spread a standardized microbial inoculum evenly over the surface of the agar.
-
Well Creation: Use a sterile cork borer to create wells of a defined diameter in the agar.
-
Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.
-
Incubation: Incubate the plates under the same conditions as for the MIC assay.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Mandatory Visualizations
Caption: Workflow for MIC determination by broth microdilution.
Caption: Putative antimicrobial mechanisms of carbazole alkaloids.[5][6]
References
- 1. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. lmaleidykla.lt [lmaleidykla.lt]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole. The primary synthetic route discussed is the Fischer indole (B1671886) synthesis, a robust method for carbazole (B46965) formation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Fischer indole synthesis, which involves the reaction of (3,4-dimethoxyphenyl)hydrazine (B1633565) with 2,3-dimethylcyclohexanone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Hydrazine: The (3,4-dimethoxyphenyl)hydrazine may have degraded due to improper storage or prolonged exposure to air and light. 2. Inefficient Catalyst: The acid catalyst (e.g., polyphosphoric acid, zinc chloride) may be of poor quality or used in a suboptimal amount. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products. | 1. Hydrazine Quality Check: Use freshly prepared or purified (3,4-dimethoxyphenyl)hydrazine. Store it under an inert atmosphere and protect it from light. 2. Catalyst Screening: Experiment with different acid catalysts and optimize the concentration. For instance, polyphosphoric acid (PPA) is often effective, but its viscosity can be an issue. A mixture of acetic acid and sulfuric acid can be a viable alternative. 3. Temperature Optimization: Systematically vary the reaction temperature. A typical range for Fischer indole synthesis is 80-160 °C. Monitor the reaction progress by TLC to identify the optimal temperature. |
| Formation of Multiple Products (Isomers) | 1. Lack of Regiocontrol: The cyclization of the hydrazone intermediate can occur at two different positions on the cyclohexanone (B45756) ring, leading to the formation of regioisomers. 2. Side Reactions: The electron-rich nature of the dimethoxy-substituted aromatic ring can lead to undesired side reactions under strong acidic conditions. | 1. Catalyst Choice: The choice of acid catalyst can influence regioselectivity. Lewis acids like ZnCl₂ might offer better control in some cases. 2. Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) may favor the formation of the desired isomer. 3. Purification: Careful column chromatography is essential to separate the desired product from its isomers. |
| Product Decomposition | 1. Harsh Acidic Conditions: Prolonged exposure to strong acids at high temperatures can lead to the degradation of the carbazole product, especially with electron-donating methoxy (B1213986) groups. 2. Oxidation: The carbazole ring system can be susceptible to oxidation, particularly during workup and purification. | 1. Milder Acids: Consider using milder Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids. 2. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Degassed Solvents: Use degassed solvents for the reaction and purification steps. |
| Difficulty in Product Purification | 1. Tarry Byproducts: The reaction can produce polymeric or tarry materials that complicate purification. 2. Similar Polarity of Isomers: The desired product and its isomers may have very similar polarities, making separation by column chromatography challenging. | 1. Optimized Workup: After the reaction, quench the mixture carefully with a base (e.g., sodium bicarbonate solution) to neutralize the acid and then perform an extraction. 2. Chromatography Optimization: Use a long column and a shallow solvent gradient for column chromatography. Test various solvent systems to achieve optimal separation. Recrystallization from a suitable solvent system can also be an effective purification method.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for improving the yield of the this compound synthesis?
A1: The choice and quality of the acid catalyst and the reaction temperature are the most critical parameters. A systematic optimization of these two factors is crucial for achieving high yields. Both Brønsted acids (like polyphosphoric acid or a mixture of sulfuric acid and acetic acid) and Lewis acids (like zinc chloride) can be effective, but the optimal choice may be substrate-dependent.
Q2: How can I confirm the formation of the correct regioisomer?
A2: The most reliable method for confirming the structure of the desired product and distinguishing it from its regioisomers is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically using techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) to establish through-space correlations between the protons.
Q3: Are there alternative synthetic routes to the Fischer indole synthesis for this specific carbazole?
A3: Yes, other methods for carbazole synthesis exist, such as the Borsche-Drechsel cyclization, Graebe-Ullmann reaction, and palladium-catalyzed C-H activation/amination reactions.[2][3] However, for this particular substitution pattern, the Fischer indole synthesis is often a practical and efficient choice due to the commercial availability of the starting materials.
Q4: What are the expected challenges when scaling up this synthesis?
A4: Scaling up can present challenges with heat transfer, especially for viscous reaction mixtures like those using polyphosphoric acid. Efficient stirring is crucial to ensure homogenous heating and prevent localized overheating, which can lead to decomposition. Purification by column chromatography can also become cumbersome on a larger scale, so developing an effective recrystallization protocol is highly recommended.
Data Presentation
Table 1: Comparison of Reaction Conditions for Analogous Carbazole Syntheses
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | None | 120-160 | 1-4 | 60-85 | General Fischer Indole |
| ZnCl₂ | Acetic Acid | 100-120 | 4-8 | 50-75 | General Fischer Indole |
| p-TSA | Toluene | 110 (reflux) | 6-12 | 55-80 | General Fischer Indole |
| H₂SO₄ / Acetic Acid | Acetic Acid | 100 | 2-6 | 65-88 | General Fischer Indole |
Experimental Protocols
Proposed Protocol for Fischer Indole Synthesis of this compound
Materials:
-
(3,4-dimethoxyphenyl)hydrazine hydrochloride
-
2,3-dimethylcyclohexanone
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Hydrazone Formation (Optional, can be done in-situ): In a round-bottom flask, dissolve (3,4-dimethoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add a catalytic amount of acetic acid. To this solution, add 2,3-dimethylcyclohexanone (1.1 eq). Stir the mixture at room temperature for 1-2 hours until the hydrazone precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Cyclization: Place the pre-formed hydrazone (or a mixture of (3,4-dimethoxyphenyl)hydrazine hydrochloride (1.0 eq) and 2,3-dimethylcyclohexanone (1.1 eq)) in a round-bottom flask. Add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazine).
-
Heating: Heat the reaction mixture with vigorous stirring to 130-140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Workup: Allow the reaction mixture to cool to about 80 °C and then carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Visualizations
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Caption: Troubleshooting Decision Tree for Low Yield Issues.
References
Technical Support Center: Purification of Crude 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in addressing the purification challenges of crude 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.
-
Solution: Perform small-scale solvent screening to identify a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.
-
-
Insufficient Cooling: The solution may not have been cooled for a sufficient amount of time to allow for complete crystallization.
-
Solution: Ensure the crystallization mixture is allowed to cool slowly to room temperature, followed by a period at 0-4°C.
-
-
Premature Crystallization: Crystals may have formed during a hot filtration step, leading to loss of product.
-
Solution: Ensure the filtration apparatus is pre-heated and that the solution is kept at a high temperature during filtration.
-
-
Formation of a Supersaturated Solution: The compound may be reluctant to crystallize from a supersaturated solution.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Issue 2: Oiling Out During Recrystallization
Possible Causes and Solutions:
-
High Concentration of Impurities: The presence of significant amounts of impurities can lower the melting point of the mixture, leading to the separation of a liquid phase.
-
Solution: Attempt a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.
-
-
Cooling Rate is Too Rapid: Rapid cooling can cause the compound to come out of solution as an oil rather than a crystalline solid.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in a cold bath.
-
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the compound.
-
Solution: Choose a solvent with a lower boiling point.
-
Issue 3: Poor Separation by Column Chromatography
Possible Causes and Solutions:
-
Inappropriate Eluent System: The polarity of the eluent may be too high or too low, resulting in co-elution of the product and impurities.
-
Solution: Systematically screen different solvent systems with varying polarities using thin-layer chromatography (TLC) to identify an eluent that provides good separation.
-
-
Column Overloading: Applying too much crude material to the column can lead to broad bands and poor separation.
-
Solution: Use an appropriate ratio of crude material to stationary phase (typically 1:20 to 1:100 by weight).
-
-
Column Channeling: Improperly packed columns can lead to uneven flow of the mobile phase and poor separation.
-
Solution: Ensure the column is packed uniformly without any air bubbles or cracks.
-
-
Compound Insolubility: The crude material may not have fully dissolved in the loading solvent, leading to streaking on the column.
-
Solution: Ensure the crude material is fully dissolved in a minimal amount of a suitable solvent before loading onto the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific to the synthetic route, common impurities in carbazole (B46965) syntheses can include unreacted starting materials, reagents, and byproducts from side reactions. Given the substitution pattern, isomeric impurities with different arrangements of the methoxy (B1213986) and methyl groups on the carbazole core could also be present and may be challenging to separate due to similar physical properties.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting closely related impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying any residual solvents or impurities. Mass Spectrometry (MS) will confirm the molecular weight of the desired product.
Q3: What is a good starting point for a recrystallization solvent for this compound?
A3: For carbazole derivatives, common and effective solvents for recrystallization include ethanol, isopropanol, acetone, and ethyl acetate.[1] A mixed solvent system, such as ethyl acetate/hexane or dichloromethane (B109758)/hexane, can also be effective.[2] It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude material.
Q4: How can I remove colored impurities?
A4: Colored impurities can sometimes be removed by treating the solution of the crude product with activated charcoal before filtration and crystallization. However, be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.
Data Presentation
Table 1: Recommended Solvent Systems for Purification of Carbazole Derivatives
| Purification Method | Solvent/Eluent System | Notes |
| Recrystallization | Ethanol | A common choice for many carbazole derivatives.[1] |
| Isopropanol | Another effective alcohol for recrystallization.[1] | |
| Acetone | Good for dissolving the crude product before crystallization.[1] | |
| Ethyl Acetate | Often used, sometimes in combination with a less polar solvent.[1] | |
| Dichloromethane/Hexane | A versatile mixed solvent system.[2] | |
| Column Chromatography | Hexane/Ethyl Acetate | A standard eluent system for separating compounds of moderate polarity. |
| Dichloromethane/Hexane | Another common choice for silica (B1680970) gel chromatography.[2] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a few drops of a candidate solvent at room temperature. A good solvent will dissolve the compound sparingly at room temperature but completely upon heating.
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen solvent to dissolve the solid completely upon heating.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Silica Gel Column Chromatography Procedure
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the least polar solvent system determined from TLC analysis. Gradually increase the polarity of the eluent to move the desired compound down the column.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: General experimental workflows for purification.
Caption: Troubleshooting decision tree for purification.
References
Technical Support Center: Solvent Selection for Recrystallization of Carbazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of carbazole (B46965) compounds.
Frequently Asked Questions (FAQs)
Q1: What is the principle of recrystallization for purifying carbazole compounds?
Recrystallization is a purification technique that relies on the differential solubility of the desired compound and its impurities in a specific solvent at varying temperatures.[1] Ideally, the carbazole compound should be highly soluble in a hot solvent and sparingly soluble in the same solvent when it is cold.[1] As a hot, saturated solution of the crude carbazole compound cools, the solubility of the carbazole decreases, leading to the formation of purified crystals. Impurities ideally remain dissolved in the cold solvent or are removed during a hot filtration step if they are insoluble in the hot solvent.
Q2: How do I select a suitable solvent for the recrystallization of my carbazole compound?
The ideal solvent for recrystallization should meet the following criteria:
-
The carbazole compound should have high solubility at the solvent's boiling point and low solubility at room temperature or below.[1]
-
The solvent should not react chemically with the carbazole compound.[1]
-
The solvent should be volatile enough to be easily removed from the purified crystals.[1]
-
"Like dissolves like" is a useful guiding principle; solvents with similar functional groups to the carbazole derivative are often good candidates.[1]
A common approach is to perform small-scale solubility tests with a variety of solvents to identify the most suitable one.[1]
Q3: What are some common solvents used for the recrystallization of carbazole and its derivatives?
Carbazole and its derivatives can be recrystallized from a range of organic solvents. The choice of solvent will depend on the specific structure of the carbazole compound. Common solvents include:
-
Alcohols: Ethanol (B145695) and isopropanol (B130326) are frequently effective.
-
Ketones: Acetone is a good solvent for dissolving the crude product.[1]
-
Esters: Ethyl acetate (B1210297) is often used, sometimes in combination with a less polar solvent like hexane (B92381).[1]
-
Aromatic Hydrocarbons: Toluene and xylene can be suitable, particularly for less polar carbazole derivatives.[2]
-
Chlorinated Solvents: Dichloromethane and chloroform (B151607) have been used for some carbazole derivatives.[3]
-
Other Solvents: N,N-Dimethylformamide (DMF), pyridine, and glacial acetic acid can also be used.[4][5]
Q4: Can a mixed-solvent system be used for recrystallization?
Yes, a mixed-solvent system, also known as a two-solvent system, can be very effective, especially when no single solvent meets all the criteria for a good recrystallization solvent.[1] This system typically consists of a "good" solvent in which the carbazole compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is insoluble.[1] The crude compound is first dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes slightly cloudy. Upon slow cooling, crystals should form.[1] Common anti-solvents include water for polar organic solvents and hexane for less polar ones.[1]
Troubleshooting Guides
Problem: Low or No Crystal Formation
| Possible Cause | Solution |
| Too much solvent was used. | Concentrate the solution by boiling off some of the solvent and allow it to cool again. A second crop of crystals can often be obtained from the filtrate.[1] |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then add a few drops of the hot solvent to clarify and allow to cool slowly.[1] |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can also help.[1] |
| The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the carbazole compound.[1] |
| Lack of nucleation sites for crystal growth. | Try scratching the inside of the flask at the surface of the solution with a glass rod or add a seed crystal of the pure compound to induce crystallization.[1] |
Problem: "Oiling Out" - Compound Separates as a Liquid
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the carbazole compound. | Choose a solvent with a lower boiling point.[1] |
| The solution is supersaturated, and the compound is precipitating too quickly. | Re-heat the solution to dissolve the oil, add more solvent to decrease the saturation, and then cool the solution more slowly.[1] |
| Significant impurities are present, depressing the melting point of the compound. | Consider a preliminary purification step, such as column chromatography, before recrystallization. |
Problem: Poor Recovery / Low Yield
| Possible Cause | Solution |
| Too much solvent was used during dissolution. | Use the minimum amount of hot solvent required to dissolve the compound. The filtrate can be concentrated to recover a second crop of crystals.[1] |
| The compound has significant solubility in the cold solvent. | Cool the solution in an ice-salt bath or a freezer for a longer period to maximize crystal formation.[1] |
| Crystals were lost during transfer or filtration. | Ensure careful handling and thoroughly rinse the flask and filter paper with a small amount of the cold recrystallization solvent.[1] |
| Premature crystallization occurred during hot filtration. | Use a pre-heated funnel and filter paper, and perform the hot filtration step as quickly as possible. |
Problem: Poor Crystal Quality (e.g., discolored, fine powder)
| Possible Cause | Solution |
| Colored impurities are present. | Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then perform a hot filtration before cooling.[1] |
| Crystals formed too quickly, trapping impurities. | Redissolve the crystals in fresh hot solvent and allow them to recrystallize more slowly.[1] |
| The solution was agitated during the cooling process. | Allow the solution to cool undisturbed to promote the formation of larger, purer crystals. |
Data Presentation
Qualitative and Limited Quantitative Solubility of Carbazole
| Solvent | Solubility at Room Temperature | Notes |
| Water | Insoluble (<0.1 g/100 mL at 19 °C)[4] | |
| Ethanol | Slightly Soluble[4][6] | Mole fraction of ethanol is 0.0114 at 298-303 K.[7] |
| Diethyl Ether | Slightly Soluble[4][6] | |
| Benzene | Slightly Soluble (more soluble at high temperatures)[4][6] | |
| Acetone | Soluble[4][6] | |
| Chloroform | Soluble[4] | |
| Glacial Acetic Acid | Soluble[4] | |
| Pyridine | Soluble[4] | |
| N,N-Dimethylformamide (DMF) | High solubility[8] |
Representative Solubility Data for a Carbazole Derivative: 9-Phenylcarbazole (B72232)
The following data for 9-phenylcarbazole is presented as a representative example for researchers working with carbazole derivatives. The solubility is given in mole fraction (x) at different temperatures.
| Temperature (K) | Methanol (x·10³) | Ethanol (x·10³) | n-Propanol (x·10³) | Isopropanol (x·10³) | n-Butanol (x·10³) |
| 278.15 | 0.18 | 0.31 | 0.43 | 0.29 | 0.39 |
| 283.15 | 0.23 | 0.40 | 0.54 | 0.36 | 0.49 |
| 288.15 | 0.29 | 0.50 | 0.68 | 0.45 | 0.61 |
| 293.15 | 0.37 | 0.64 | 0.86 | 0.57 | 0.77 |
| 298.15 | 0.47 | 0.81 | 1.09 | 0.72 | 0.97 |
| 303.15 | 0.59 | 1.03 | 1.38 | 0.91 | 1.23 |
| 308.15 | 0.75 | 1.30 | 1.74 | 1.15 | 1.55 |
| 313.15 | 0.95 | 1.64 | 2.20 | 1.45 | 1.96 |
Data adapted from the Journal of Chemical & Engineering Data, 2023, 68, 4, 935–943.[9]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude carbazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.[1]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude carbazole compound in a minimum amount of a hot "good" solvent (one in which it is readily soluble).
-
Addition of Anti-Solvent: While the solution is still hot, add a miscible "poor" solvent (anti-solvent) dropwise until the solution becomes persistently cloudy.[1]
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.[1]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.
Protocol 3: Experimental Determination of Solubility
Given the limited availability of quantitative solubility data, researchers may need to determine this experimentally. The isothermal equilibrium method is a reliable approach.
-
Preparation: Add an excess amount of the pure carbazole compound to a vial containing a known volume of the solvent to be tested. The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker or water bath at the desired temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Separation: Allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe and filter it through a syringe filter into a pre-weighed vial.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered supernatant and weigh the remaining solid residue.
-
Spectroscopic Method: Dilute the filtered supernatant to a concentration within the linear range of a UV-Vis spectrophotometer or HPLC and quantify against a calibration curve.
-
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
Visualizations
Caption: Workflow for single-solvent recrystallization of carbazole compounds.
Caption: Logical workflow for selecting a suitable recrystallization solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Carbazole | 86-74-8 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 9H-carbazole [chembk.com]
- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Overcoming poor solubility of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole in assays
Welcome to the technical support center for 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental assays, with a primary focus on its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a carbazole (B46965) alkaloid.[1][2] Carbazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including anti-tumor, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties.[3][4][5]
Q2: I am observing precipitation of the compound when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I prevent this?
A2: This common issue is known as "precipitation upon dilution."[6] It occurs because the compound is soluble in a high concentration of an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO) but becomes insoluble as the solvent is diluted with an aqueous buffer.[6] The final concentration of the organic solvent is likely too low to maintain the compound's solubility.[6]
To prevent this, consider the following troubleshooting steps:
-
Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration for your specific assay (e.g., cell line or enzyme). Many cell-based assays can tolerate DMSO concentrations up to 0.5-1%, but this should be verified experimentally.[7]
-
Lower Final Compound Concentration: Test a lower final concentration of the compound in your assay. Solubility issues are often concentration-dependent.[8]
-
Use Alternative Co-solvents: If DMSO is problematic, consider other water-miscible organic solvents.[6][7]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock in the assay buffer.[8]
Q3: What alternative solvents can I use to dissolve this compound?
A3: Besides DMSO, other organic solvents can be tested to dissolve poorly soluble compounds for biological assays.[9] Commonly used alternatives include:
It is crucial to test the compatibility of these solvents with your specific assay, as they can interfere with biological systems.[9]
Q4: Can I use physical methods to improve the solubility of the compound?
A4: Yes, gentle heating or sonication can help dissolve the compound in your chosen solvent.[7] However, be cautious with heating, as it may degrade the compound. It is advisable to assess the thermal stability of this compound if you choose this method.
Q5: What are cyclodextrins and can they help with the solubility of my compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate poorly soluble molecules, like carbazole derivatives, forming a water-soluble "inclusion complex."[6][7] This is an excellent strategy when co-solvents are toxic to cells or interfere with the assay.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[7]
Troubleshooting Guide
This guide provides a systematic approach to addressing poor solubility of this compound in your experiments.
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound precipitates immediately upon addition to aqueous buffer. | Low intrinsic aqueous solubility. | 1. Decrease the final concentration of the compound.[8]2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final assay volume, ensuring it remains within the tolerated limit for your assay.[7]3. Test alternative co-solvents such as DMF or ethanol.[7] | The compound remains in solution, allowing for accurate testing. |
| Compound dissolves in organic solvent but precipitates over time after dilution in aqueous buffer. | The solution is supersaturated and the compound is slowly precipitating. | 1. Use the prepared solution immediately after dilution.2. Consider using a precipitation inhibitor if compatible with your assay.3. Evaluate the stability of the compound in your specific buffer system. | The compound remains in solution for the duration of the experiment. |
| High concentrations of the required organic solvent are toxic to the cells in my assay. | The solvent is interfering with the biological system. | 1. Determine the maximum tolerable solvent concentration for your cells.2. Explore the use of cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility without high concentrations of organic solvents.[6][7] | Cellular viability is maintained, and assay results are not skewed by solvent-induced toxicity. |
| The pH of my buffer seems to affect solubility. | The compound may have ionizable groups. | 1. Determine the pKa of the compound.2. Adjust the pH of your assay buffer to a value where the compound is expected to be more soluble.[8] | Improved solubility and stability of the compound in the assay buffer. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-Solvent
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade[10]
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM). For biological assays, compounds are often dissolved at concentrations of 10-30 mM in DMSO.[11]
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11]
Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Solubilization
Objective: To enhance the aqueous solubility of this compound using cyclodextrins.
Materials:
-
This compound stock solution in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous assay buffer
-
Magnetic stirrer or orbital shaker
Procedure:
-
Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your aqueous assay buffer.[6]
-
While vortexing or stirring the HP-β-CD solution, slowly add the concentrated stock solution of this compound.[6]
-
Allow the mixture to equilibrate by stirring or shaking at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.[6]
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
-
The resulting clear solution contains the water-soluble complex and can be used for your assays.
Visualizations
Experimental Workflow for Solubility Troubleshooting
Caption: A workflow for addressing solubility issues.
Potential Signaling Pathway for Carbazole Derivatives
Caption: A potential mechanism of action for carbazole derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemcom.com [echemcom.com]
- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbazole Derivatives: Latest Advances and Prospects | Applied Sciences | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Polysubstituted Carbazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of polysubstituted carbazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of polysubstituted carbazoles?
A1: Common side reactions include oxidation of the carbazole (B46965) ring, photodegradation (especially for halogenated derivatives), formation of regioisomers, and dimerization or polymerization. Specific synthetic methods may also present unique side reactions, such as the formation of byproducts from competing coupling reactions in palladium-catalyzed syntheses.
Q2: How can I minimize the oxidation of my carbazole product?
A2: To minimize oxidation, it is crucial to perform reactions under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen. Avoid using strong oxidizing agents unless required by the reaction scheme. Purification of the final product should also be carried out promptly to prevent prolonged exposure to air and light, which can accelerate oxidation. The electron-rich carbazole ring is susceptible to oxidation, which can lead to the formation of hydroxycarbazoles, carbazolequinones, and N-oxides.[1][2]
Q3: My halogenated carbazole appears to be degrading. What could be the cause and how can I prevent it?
A3: Halogenated carbazoles are particularly susceptible to photodegradation, which can lead to dehalogenation and the formation of hydroxylated byproducts.[3] To prevent this, all experimental steps, including reaction setup, workup, and purification, should be conducted with protection from light by wrapping reaction vessels and chromatography columns in aluminum foil. Storage of the compound should also be in the dark, preferably in amber vials.
Q4: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my reaction?
A4: Improving regioselectivity often depends on the specific synthetic route. In electrophilic substitution reactions, the directing effects of existing substituents on the carbazole ring play a crucial role. For metal-catalyzed cross-coupling reactions, the choice of ligand, catalyst, and reaction conditions can significantly influence the regiochemical outcome. In some cases, a blocking group strategy may be necessary to direct the substitution to the desired position. For instance, in the synthesis of substituted carbazoles from 3-triflato-2-pyrones and alkynyl anilines, complete control of regiochemistry has been observed.[4]
Troubleshooting Guides
Issue 1: Low or No Yield in Buchwald-Hartwig Amination for Carbazole Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated. Use of newer generation precatalysts (e.g., G4, G6) can be beneficial as they are more air- and moisture-stable and can avoid the formation of carbazole byproducts during activation. | Improved reaction conversion and yield. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | Prevention of catalyst deactivation and improved reproducibility. |
| Inappropriate Base | The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, they may not be compatible with base-sensitive functional groups. Consider screening different bases.[5] | Increased reaction rate and yield. |
| Poor Solvent Choice | Toluene, dioxane, and THF are common solvents. Ensure your starting materials are soluble in the chosen solvent. Chlorinated solvents and acetonitrile (B52724) should generally be avoided as they can inhibit the catalyst.[2] | Homogeneous reaction mixture and improved reaction kinetics. |
| Ligand Issues | The ligand choice is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Sterically hindered biarylphosphine ligands are often effective. If the reaction is sluggish, consider screening different ligands. | Enhanced catalytic activity and higher product yield. |
Issue 2: Formation of Dimerized or Polymerized Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Oxidative Coupling | The carbazole radical cation, which can be formed under oxidative conditions, can lead to dimerization, primarily at the 3,3'- or 1,3'-positions.[3] Minimize exposure to oxidants and light. | Reduced formation of high molecular weight impurities. | | High Reaction Concentration | High concentrations can favor intermolecular reactions leading to oligomers or polymers, especially in polymerization-prone systems like Suzuki-Miyaura polycondensation. | Running the reaction at a lower concentration can favor intramolecular cyclization or reduce the rate of polymerization. | | Reactive Intermediates | Certain reaction conditions can generate highly reactive intermediates that self-react. | Adjusting reaction parameters such as temperature and addition rates of reagents can help control the concentration of reactive intermediates. |
Issue 3: Incomplete Reaction or Side Products in Borsche-Drechsel Cyclization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Acid Catalyst | This reaction is acid-catalyzed. Ensure a sufficient amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid) is used. | Complete conversion of the cyclohexanone (B45756) arylhydrazone intermediate. |
| Low Reaction Temperature | The cyclization and subsequent aromatization often require elevated temperatures. | Driving the reaction to completion and favoring the desired carbazole product. |
| Side Reactions of the Hydrazone | The mechanism is similar to the Fischer indole (B1671886) synthesis, which is known to have potential side reactions. Ensure the purity of the starting phenylhydrazine (B124118) and cyclohexanone to avoid competing reactions. | A cleaner reaction profile with fewer unidentified byproducts. |
| Incomplete Dehydrogenation | The initial product is a tetrahydrocarbazole, which needs to be oxidized to the carbazole. If the desired product is the fully aromatic carbazole, ensure appropriate dehydrogenation conditions (e.g., heating with a catalyst like Pd/C or a chemical oxidant). | Formation of the desired aromatic carbazole. |
Experimental Protocols
Protocol 1: N-Boc Protection of Carbazole
This protocol is essential when performing reactions on other parts of the carbazole molecule where the N-H group might interfere.
Materials:
-
Carbazole derivative
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the carbazole derivative (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add DMAP (0.1 eq) to the solution.
-
Add (Boc)₂O (1.2-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of N-Boc Carbazole
This protocol is used to remove the Boc protecting group to yield the free N-H carbazole.
Materials:
-
N-Boc protected carbazole derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N-Boc protected carbazole (1.0 eq) in DCM in a round-bottom flask.
-
Add TFA (5-10 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete deprotection.[6][7]
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Caption: Common degradation pathways for polysubstituted carbazoles.
Caption: Key strategies for controlling regioselectivity in carbazole synthesis.
References
- 1. open.metu.edu.tr [open.metu.edu.tr]
- 2. Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing Graebe-Ullmann Carbazole Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of the Graebe-Ullmann carbazole (B46965) synthesis. This resource is designed to address specific issues encountered during experimentation, offering practical solutions and detailed protocols to enhance reaction efficiency and product yield.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Graebe-Ullmann carbazole synthesis?
A1: The Graebe-Ullmann synthesis is a classic method for the preparation of carbazoles. The reaction proceeds through two key steps:
-
Diazotization: An N-aryl-ortho-phenylenediamine is treated with nitrous acid (generated in situ from a nitrite (B80452) salt and an acid) to form a stable 1-aryl-1H-benzotriazole intermediate.
-
Cyclization: The isolated 1-aryl-1H-benzotriazole is then cyclized, typically through thermolysis (heating), photolysis (exposure to light), or microwave irradiation, to extrude a molecule of nitrogen gas and form the carbazole product.
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields in the Graebe-Ullmann synthesis can often be attributed to several factors:
-
Incomplete Diazotization: The initial diazotization step is crucial. Ensure accurate stoichiometry of the amine, nitrite source, and acid. The temperature should be kept low (typically 0-5 °C) to prevent decomposition of the diazonium salt.
-
Suboptimal Cyclization Conditions: The decomposition of the benzotriazole (B28993) intermediate requires sufficient energy. The temperature for thermolysis might be too low, or the reaction time too short. For photochemical reactions, the wavelength and intensity of the light source are critical.
-
Side Reactions: At high temperatures, side reactions can occur, leading to the formation of byproducts and reducing the yield of the desired carbazole.
-
Purity of Starting Materials: Impurities in the starting N-aryl-ortho-phenylenediamine can interfere with the diazotization reaction.
Q3: What are the typical solvents and temperatures used for the cyclization step?
A3: The choice of solvent and temperature is critical for the successful decomposition of the 1-aryl-1H-benzotriazole. High-boiling point, inert solvents are generally preferred for thermal cyclization. Common choices include:
-
Paraffin (B1166041): A high-boiling hydrocarbon that can reach the necessary temperatures for thermolysis.
-
Polyphosphoric Acid (PPA): Can act as both a solvent and a catalyst, often promoting cyclization at lower temperatures than paraffin.
-
Microwave Irradiation: In combination with a high-boiling solvent like PPA, microwave heating can significantly reduce reaction times and improve yields.
Temperatures for thermal decomposition typically range from 200 to 370 °C, depending on the substrate and the medium used.
Q4: Are there any common side products I should be aware of?
A4: Yes, the high-energy conditions of the cyclization step can lead to the formation of side products. While specific byproducts can vary depending on the substrate, potential side reactions include:
-
Rearrangement Products: The intermediate diradical or carbene species formed after nitrogen extrusion can undergo rearrangements to form products other than the desired carbazole.
-
** intermolecular Reactions:** At high concentrations, intermolecular reactions between reaction intermediates can occur.
-
Fragmentation: At excessively high temperatures, fragmentation of the starting material or product can lead to a complex mixture of byproducts.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the Graebe-Ullmann carbazole synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete diazotization of the starting amine. 2. Decomposition of the diazonium salt before triazole formation. 3. Insufficient temperature or reaction time for triazole decomposition. 4. Use of an inappropriate solvent for the cyclization step. | 1. Ensure accurate stoichiometry of reagents for diazotization. Maintain a low temperature (0-5 °C). 2. Add the acid slowly to the mixture of amine and nitrite. 3. Gradually increase the temperature or prolong the reaction time for the cyclization. Consider using microwave irradiation. 4. Screen different high-boiling solvents like paraffin or consider using PPA. |
| Formation of Tarry, Intractable Material | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of oxygen, which can lead to oxidative polymerization. | 1. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification of the Final Product | 1. Presence of unreacted starting triazole. 2. Formation of multiple, closely-related side products. | 1. Ensure the cyclization reaction has gone to completion by monitoring with TLC or GC-MS. 2. Optimize reaction conditions (temperature, time, solvent) to minimize side product formation. Consider column chromatography with a carefully selected eluent system for purification. |
| Reaction Fails to Proceed Beyond the Benzotriazole Intermediate | 1. The cyclization temperature is not high enough to induce nitrogen extrusion. 2. The benzotriazole derivative is particularly stable. | 1. Increase the temperature of the reaction medium. If using paraffin, consider switching to a higher-boiling fraction or using a sand bath for higher temperatures. 2. Consider using photochemical conditions (UV irradiation) as an alternative to thermolysis. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the optimization of the Graebe-Ullmann reaction for the synthesis of 8-methyl-γ-carboline, demonstrating the effect of different reaction conditions on the product yield.[1]
| Method | Starting Compound | Conditions | Yield (%) |
| A | 2 | PPA, 220°C, 5–10 min | 58 |
| B | 2 | Paraffin, 350°C, 10 min, Ar atm | 44 |
| C | 2 | PPA, MW 170 W, 5 min | 67 |
| D | 3 | PPA, 250°C, 5–10 min | 66 |
| E | 3 | Paraffin, 370°C, 10 min, Ar atm | 48 |
| F | 3 | PPA, MW 170 W, 5 min | 72 |
PPA = Polyphosphoric Acid; MW = Microwave Irradiation; Ar atm = Argon atmosphere. Starting compounds 2 and 3 are different precursors for the same product.
Experimental Protocols
General Procedure for the Synthesis of 1-Aryl-1H-benzotriazole
-
Dissolution of Amine: Dissolve the N-aryl-ortho-phenylenediamine in a suitable acidic solution (e.g., dilute hydrochloric acid or acetic acid) in a flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Diazotization: While maintaining the low temperature, add a solution of sodium nitrite in water dropwise to the stirred amine solution. The addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for a specified time (e.g., 30-60 minutes) until the diazotization is complete. The completion of the reaction can be monitored by testing for the absence of the starting amine using a suitable method (e.g., TLC).
-
Isolation of Triazole: The 1-aryl-1H-benzotriazole often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry under vacuum.
General Procedure for the Thermal Cyclization to Carbazole
-
Reaction Setup: Place the dried 1-aryl-1H-benzotriazole in a flask containing a high-boiling solvent (e.g., paraffin) or polyphosphoric acid.
-
Heating: Heat the mixture to the desired temperature (e.g., 220-370 °C) under an inert atmosphere. The reaction can be monitored by the evolution of nitrogen gas.
-
Reaction Completion: Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction.
-
Workup:
-
If using paraffin: Cool the reaction mixture, and add a solvent in which the carbazole is soluble but the paraffin is not (e.g., hexane). Filter to remove the paraffin. The filtrate can then be concentrated and the crude product purified.
-
If using PPA: Cool the reaction mixture and carefully pour it onto crushed ice with stirring. The carbazole product will precipitate and can be collected by filtration, washed with water, and dried.
-
-
Purification: The crude carbazole can be purified by recrystallization from a suitable solvent (e.g., ethanol, toluene) or by column chromatography on silica (B1680970) gel.
Visualizations
Graebe-Ullmann Synthesis Workflow
Caption: Workflow of the Graebe-Ullmann carbazole synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
Degradation pathways of carbazole alkaloids under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbazole (B46965) alkaloids. The information is designed to address specific issues that may be encountered during experimental studies of their degradation pathways.
Frequently Asked questions (FAQs)
Q1: What are the primary factors that cause the degradation of carbazole alkaloids?
A1: Carbazole alkaloids are susceptible to degradation through several mechanisms, primarily influenced by environmental factors. The most common causes of degradation are:
-
Oxidation: The electron-rich carbazole ring is prone to oxidation, which can be accelerated by the presence of oxidizing agents, elevated temperatures, and exposure to air.
-
Photodegradation: Many carbazoles, especially polyhalogenated carbazoles, are sensitive to light. Exposure to ambient laboratory light or sunlight can lead to dehalogenation and hydroxylation, potentially forming byproducts with altered biological activity.
-
Harsh pH Conditions: The stability of the carbazole nucleus can be compromised under strongly acidic or basic conditions. These conditions are often encountered during forced degradation studies, extraction, or purification processes.
-
High Temperatures: Elevated temperatures, particularly those exceeding 210°C which have been used in some traditional synthesis methods, can lead to the formation of unwanted side products and decomposition.
Q2: I am observing unexpected peaks in my HPLC/UPLC chromatogram after a forced degradation study. What are the possible causes and solutions?
A2: The appearance of unexpected peaks in your chromatogram is a common issue in degradation studies. Here are some potential causes and troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Contamination | Ensure all glassware is scrupulously clean. Run a blank injection of your mobile phase and sample solvent to check for contaminants. |
| Impure Reagents | Use high-purity, HPLC-grade solvents and reagents for both your mobile phase and sample preparation. |
| Secondary Degradation | The initial degradation products may themselves be unstable and degrade further, creating a complex mixture. Try analyzing samples at earlier time points to identify the primary degradants. |
| Interaction with Excipients | If you are working with a formulated product, the carbazole alkaloid may be reacting with excipients under stress conditions. Analyze a placebo sample (formulation without the active ingredient) under the same stress conditions to identify any excipient-related peaks. |
| On-Column Degradation | In some cases, the analytical column itself can contribute to degradation, especially at elevated temperatures. Try lowering the column temperature to see if the unexpected peaks are reduced or eliminated. |
Q3: How can I prevent the photodegradation of my carbazole alkaloid samples during experiments?
A3: Protecting light-sensitive carbazole alkaloids is crucial for obtaining accurate experimental results. Here are some preventative measures:
-
Work in a dark environment: Conduct experiments in a fume hood with the lights turned off or with the sash lowered.
-
Use amber glassware: Store and handle your samples in amber vials or flasks to block UV and visible light.
-
Wrap glassware in aluminum foil: For complete light protection, wrap all glassware, including reaction flasks, separatory funnels, and chromatography columns, in aluminum foil.
-
Minimize exposure time: Prepare samples and perform analyses as quickly as possible to reduce the duration of light exposure.
Q4: What are the typical degradation pathways for carbazole alkaloids?
A4: The degradation of the carbazole nucleus generally proceeds through a few key pathways:
-
Hydrolysis: Under acidic or basic conditions, functional groups attached to the carbazole ring, such as esters or amides, can be hydrolyzed.
-
Oxidation: The nitrogen atom and the aromatic rings of the carbazole structure are susceptible to oxidation, leading to the formation of N-oxides, hydroxylated derivatives, and potentially ring-opened products.
-
Photolytic Cleavage: Exposure to light can induce cleavage of bonds within the carbazole structure or its substituents.
While specific quantitative data on the degradation of individual carbazole alkaloids like mahanimbine (B1675914) and girinimbine (B1212953) under forced degradation conditions is not extensively available in published literature, the general principles of forced degradation can be applied. Researchers should perform compound-specific studies to determine the precise degradation profiles.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Below are detailed protocols for subjecting carbazole alkaloids to various stress conditions.
1. Acid and Base Hydrolysis
-
Objective: To determine the stability of the carbazole alkaloid in acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of the carbazole alkaloid in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, add an equal volume of 0.1 M hydrochloric acid (HCl) to an aliquot of the stock solution.
-
For base hydrolysis, add an equal volume of 0.1 M sodium hydroxide (B78521) (NaOH) to another aliquot of the stock solution.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it (with 0.1 M NaOH for the acid-stressed sample and 0.1 M HCl for the base-stressed sample), and dilute with mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method.
-
2. Oxidative Degradation
-
Objective: To assess the susceptibility of the carbazole alkaloid to oxidation.
-
Procedure:
-
Prepare a stock solution of the carbazole alkaloid as described above.
-
Add an equal volume of a 3% hydrogen peroxide (H₂O₂) solution to an aliquot of the stock solution.
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.
-
At each time point, withdraw a sample and dilute it with mobile phase for analysis.
-
Analyze the samples by HPLC or UPLC-MS.
-
3. Thermal Degradation
-
Objective: To evaluate the stability of the carbazole alkaloid at elevated temperatures.
-
Procedure:
-
Place a known amount of the solid carbazole alkaloid in a controlled temperature oven (e.g., 80°C).
-
Separately, prepare a solution of the carbazole alkaloid and incubate it at the same elevated temperature.
-
At defined time points, remove samples of both the solid and the solution.
-
Dissolve the solid sample in a suitable solvent and dilute both the solid and solution samples with mobile phase for analysis.
-
Analyze the samples by HPLC or UPLC-MS.
-
4. Photolytic Degradation
-
Objective: To determine the light sensitivity of the carbazole alkaloid.
-
Procedure:
-
Expose a solution of the carbazole alkaloid in a photochemically transparent container (e.g., quartz flask) to a light source that provides both UV and visible output (e.g., a xenon lamp).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At defined time points, withdraw samples from both the exposed and control solutions.
-
Analyze the samples by HPLC or UPLC-MS.
-
Data Presentation
Due to the lack of specific quantitative degradation data for individual carbazole alkaloids in the public domain, the following table provides a general template that researchers can use to summarize their own experimental findings.
Table 1: Example Summary of Forced Degradation Results for a Carbazole Alkaloid
| Stress Condition | Time (hours) | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl (60°C) | 24 | e.g., 15.2 | e.g., 2 | e.g., 8.5 min |
| 48 | e.g., 28.7 | e.g., 3 | e.g., 8.5 min | |
| 0.1 M NaOH (60°C) | 24 | e.g., 8.1 | e.g., 1 | e.g., 10.2 min |
| 48 | e.g., 16.5 | e.g., 2 | e.g., 10.2 min | |
| 3% H₂O₂ (40°C) | 24 | e.g., 22.4 | e.g., 4 | e.g., 7.1 min, 9.3 min |
| Thermal (80°C, solid) | 72 | e.g., 5.3 | e.g., 1 | e.g., 11.5 min |
| Photolytic | 24 | e.g., 35.8 | e.g., 5 | e.g., 6.8 min |
Visualizations
Signaling Pathways Affected by Carbazole Alkaloids
Carbazole alkaloids have been shown to influence several key cellular signaling pathways, which can be relevant to their therapeutic effects and the potential biological activity of their degradation products.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies of carbazole alkaloids.
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Carbazole Derivatives
Welcome to our dedicated support center for resolving peak tailing issues encountered during the analysis of carbazole (B46965) derivatives using High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.
Frequently Asked questions (FAQs)
Q1: What is peak tailing and why is it a significant issue in the analysis of carbazole derivatives?
A1: Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with the latter half being broader than the front half.[1] An ideal chromatographic peak is sharp and symmetrical, following a Gaussian distribution.[1] For carbazole derivatives, which are often analyzed for purity and quantification in drug development, peak tailing can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and decreased overall method sensitivity and reliability.[1] Regulatory guidelines often mandate specific peak symmetry, making this a critical parameter to control.
Q2: What are the primary chemical causes of peak tailing for carbazole derivatives in reversed-phase HPLC?
A2: Carbazole and its derivatives are weakly basic compounds. The primary cause of peak tailing for such basic analytes in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[2][3][4] Specifically, the nitrogen atom in the carbazole ring system can be protonated, leading to a positive charge. This charged molecule can then interact with negatively charged, deprotonated residual silanol (B1196071) groups (Si-O⁻) on the surface of silica-based stationary phases (like C18 columns).[5][6][7] This ion-exchange interaction is a different retention mechanism from the intended hydrophobic interaction, causing some analyte molecules to be retained longer, which results in a tailing peak.[2][6]
Q3: How does the mobile phase pH affect peak tailing of carbazole derivatives?
A3: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like carbazole derivatives.[3][5] The pKa of the parent carbazole is approximately 19.9, indicating it is a very weak base. However, derivatization can significantly alter the basicity. For basic analytes, a low mobile phase pH (typically between 2.5 and 3.5) is recommended to suppress the ionization of residual silanol groups on the silica (B1680970) stationary phase, thereby minimizing the secondary interactions that cause peak tailing.[1][5][8] At this low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the protonated basic analyte.[5][8] Conversely, at a mid-range pH (around 4-7), silanol groups are more likely to be ionized, leading to increased peak tailing.[5][9]
Q4: Can the choice of HPLC column significantly reduce peak tailing for carbazoles?
A4: Absolutely. The choice of column is crucial for obtaining symmetrical peaks for basic compounds. Modern HPLC columns offer several features to minimize peak tailing:[1][4]
-
End-capping: This process chemically derivatizes most of the residual silanol groups, making them unavailable for secondary interactions.[4][10] Using a column with a high degree of end-capping is highly recommended for analyzing carbazole derivatives.[10]
-
High-Purity Silica (Type B): Modern columns are typically packed with high-purity silica which has a lower metal content and more homogenous surface, leading to fewer and less acidic silanol groups.[7]
-
Alternative Stationary Phases: Columns with polar-embedded or charged surface hybrid (CSH) stationary phases are specifically designed to provide better peak shapes for basic analytes.[1][2]
Q5: What are the common instrumental and experimental factors that can cause peak tailing?
A5: Beyond chemical interactions, several instrumental and experimental factors can contribute to peak tailing for all analytes, including carbazole derivatives:
-
Extra-Column Volume: This refers to the volume within the HPLC system outside of the column itself where the sample can spread out, such as in tubing, fittings, and the detector flow cell.[11] Excessive extra-column volume can lead to band broadening and peak tailing, especially for early eluting peaks.
-
Column Contamination and Voids: Over time, columns can become contaminated with strongly retained sample components, or a void can form at the column inlet.[1][3][4] Both issues can disrupt the flow path and cause peak distortion.
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting or tailing.[1][4]
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[11]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a step-by-step workflow to diagnose and resolve peak tailing issues.
Caption: A logical workflow to diagnose and resolve HPLC peak tailing.
Guide 2: Mitigating Secondary Silanol Interactions
This guide focuses on addressing the most common cause of peak tailing for carbazole derivatives.
Caption: Strategies to minimize secondary silanol interactions.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Compound
This table demonstrates the significant impact of mobile phase pH on the peak shape of a representative basic compound, methamphetamine. A similar trend is expected for carbazole derivatives.
| Mobile Phase pH | Asymmetry Factor (As) | Peak Shape |
| 7.0 | 2.35 | Severe Tailing |
| 3.0 | 1.33 | Minor Tailing |
Data adapted from a study on basic drug compounds, illustrating a common trend for basic analytes.[12]
Table 2: Recommended Starting HPLC Conditions for Carbazole Derivative Analysis
This table provides examples of starting conditions from published methods that have shown good peak shape for carbazole and its derivatives.
| Parameter | Method 1: Carbazole | Method 2: Indolocarbazole Derivative (LCS-1269) |
| Column | Newcrom R1 (low silanol activity) | Zorbax C18 (3.5 µm, 150 x 3 mm) |
| Mobile Phase A | Water with Phosphoric or Formic Acid | 90:10 Water:Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile | 95:5 Acetonitrile:Water with 0.1% Trifluoroacetic Acid |
| Elution | Isocratic | Gradient |
| Flow Rate | Not Specified | 0.5 mL/min |
| Temperature | Not Specified | 40 °C |
| Expected Asymmetry | Not Specified | ≤ 1.1 |
Data sourced from application notes and research articles.
Experimental Protocols
Protocol 1: Method Development for a Novel Carbazole Derivative
This protocol outlines a systematic approach to developing a robust HPLC method for a new carbazole derivative, with a focus on achieving good peak shape.
-
Column Selection:
-
Start with a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). These are versatile and widely available.
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 0.1% solution of formic acid or phosphoric acid in HPLC-grade water. This will set the pH in the optimal range of 2.5-3.5.
-
Organic Phase (B): Use HPLC-grade acetonitrile.
-
-
Initial Gradient Run:
-
Perform a scouting gradient from 5% to 95% Acetonitrile over 15-20 minutes to determine the approximate elution time of the carbazole derivative.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Use a UV detector at a wavelength where the analyte has maximum absorbance (determine this from a UV scan).
-
-
Method Optimization for Peak Shape:
-
Isocratic Elution: Based on the scouting gradient, determine an appropriate isocratic mobile phase composition that provides a retention factor (k) between 2 and 10.
-
Adjust pH: If peak tailing is observed, ensure the pH of the aqueous phase is below 3.5.
-
Increase Buffer Strength: If tailing persists, prepare the aqueous phase with a 20-50 mM phosphate (B84403) or formate (B1220265) buffer, adjusting the pH to 2.5-3.5.
-
Change Organic Modifier: In some cases, switching from acetonitrile to methanol (B129727) can alter selectivity and improve peak shape.
-
-
System Suitability:
-
Once a satisfactory peak shape is achieved, perform replicate injections of a standard solution.
-
The United States Pharmacopeia (USP) tailing factor should ideally be ≤ 1.5. For a validated method, a stricter limit, such as ≤ 1.2, may be required.
-
Protocol 2: Diagnosing and Eliminating Extra-Column Volume Effects
This protocol helps determine if your HPLC system is contributing to peak tailing.
-
System Preparation:
-
Remove the analytical column from the system.
-
Replace the column with a zero-dead-volume union.
-
-
Injection and Analysis:
-
Use the intended mobile phase for your carbazole analysis.
-
Inject a small volume (1-2 µL) of a standard compound that has a low retention on your column (e.g., uracil (B121893) or caffeine) dissolved in the mobile phase.
-
-
Peak Shape Evaluation:
-
Observe the resulting peak. In a well-plumbed system with minimal extra-column volume, the peak should be very sharp and symmetrical.
-
A broad or tailing peak indicates that your system has significant extra-column volume.
-
-
Troubleshooting:
-
Systematically check all tubing and fittings between the injector and the detector.
-
Ensure all tubing is cut cleanly and squarely and is fully seated in the fittings.
-
Replace any long or wide-bore tubing with shorter, narrower internal diameter tubing (e.g., 0.005" or 0.12 mm ID).
-
Re-run the test after each adjustment to identify the source of the dispersion.
-
References
- 1. uhplcs.com [uhplcs.com]
- 2. support.waters.com [support.waters.com]
- 3. chromtech.com [chromtech.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. agilent.com [agilent.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. chromtech.com [chromtech.com]
- 11. halocolumns.com [halocolumns.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Enhancing the Stability of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole for Long-Term Storage
For researchers, scientists, and drug development professionals utilizing 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole, ensuring its stability during long-term storage is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on storage, troubleshooting potential degradation issues, and protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: To maximize the shelf-life of this compound, it is recommended to store the compound in a cool, dry, and dark environment. Exposure to light, moisture, and elevated temperatures can potentially accelerate degradation. For optimal long-term stability, storage at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q2: I've observed a change in the color of my stored this compound. What could be the cause?
A2: A change in color, such as yellowing or browning, often indicates chemical degradation. This can be initiated by factors like oxidation, photodegradation, or reaction with impurities. The carbazole (B46965) nitrogen and the electron-rich aromatic ring are susceptible to oxidation, which can lead to the formation of colored byproducts. Exposure to light can also induce photochemical reactions. It is recommended to assess the purity of the material using analytical techniques like HPLC or TLC.
Q3: My experimental results using an older batch of this compound are inconsistent. Could this be related to compound stability?
A3: Yes, inconsistent experimental results are a common consequence of compound degradation. A decrease in the purity of the active compound can lead to lower-than-expected efficacy or altered pharmacological profiles. It is crucial to verify the purity of older batches before use. If degradation is suspected, using a fresh, unopened vial of the compound is recommended to confirm if stability is the root cause of the inconsistency.
Q4: What are the likely degradation pathways for this compound under suboptimal storage conditions?
A4: Based on the chemical structure, which includes a carbazole nucleus (an aromatic amine) and methoxy (B1213986) groups (aromatic ethers), the following degradation pathways are plausible:
-
Oxidation: The nitrogen atom of the carbazole ring and the electron-rich aromatic system are susceptible to oxidation, potentially forming N-oxides or quinone-like structures. This process can be accelerated by the presence of air (oxygen).
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation.[1] This can lead to the formation of radical species and subsequent dimerization or other complex reactions.
-
Hydrolysis: While generally stable, the methoxy groups could undergo hydrolysis to form phenolic derivatives under strongly acidic or basic conditions, although this is less likely under typical storage conditions.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC or TLC Analysis
-
Possible Cause: The presence of new, unexpected peaks suggests the formation of degradation products or the presence of impurities from the synthesis that were not initially detected.
-
Troubleshooting Steps:
-
Confirm Identity: Use mass spectrometry (MS) to determine the molecular weight of the species corresponding to the new peaks.
-
Structural Elucidation: Employ NMR spectroscopy (¹H and ¹³C) to help identify the structure of the degradation products.
-
Review Storage History: Examine the storage conditions (temperature, light exposure, atmosphere) to identify potential contributing factors to the degradation.
-
Forced Degradation Study: To confirm the identity of degradants, consider performing a forced degradation study under controlled stress conditions (see Experimental Protocols).
-
Issue 2: Reduced Potency or Activity in Biological Assays
-
Possible Cause: A decrease in the concentration of the active parent compound due to degradation.
-
Troubleshooting Steps:
-
Quantitative Analysis: Use a validated quantitative analytical method, such as HPLC with a reference standard, to determine the exact purity of the sample.
-
Compare with a New Batch: If possible, perform the same assay with a fresh, high-purity batch of this compound to confirm that the observed reduction in activity is due to the degradation of the older batch.
-
Evaluate Degradant Activity: If the structure of the major degradation products is identified, consider if they might have any interfering or antagonistic activity in your assay.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general starting point for developing a stability-indicating HPLC method.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile (B52724) with 0.1% formic acid |
| Gradient | Start with a suitable gradient (e.g., 50% B to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of ~1 mg/mL. |
Protocol 2: Forced Degradation Study
This study intentionally exposes the compound to stress conditions to identify potential degradation products and pathways.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours. |
| Oxidation | Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Heat the solid compound at a temperature below its melting point (e.g., 80°C) for 48 hours. |
| Photodegradation | Expose a solution of the compound to a UV lamp (e.g., 254 nm) or direct sunlight for a defined period. |
After exposure to each condition, the samples should be analyzed by HPLC-MS to identify and characterize any degradation products.
Data Presentation
Table 1: Hypothetical Long-Term Stability Data for this compound
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| 2-8°C, Dark, Inert Gas | 0 | 99.8 | White Crystalline Solid |
| 6 | 99.7 | White Crystalline Solid | |
| 12 | 99.6 | White Crystalline Solid | |
| 24 | 99.5 | White Crystalline Solid | |
| Room Temp, Ambient Light | 0 | 99.8 | White Crystalline Solid |
| 6 | 98.2 | Off-white Solid | |
| 12 | 96.5 | Light Yellow Solid | |
| 24 | 93.1 | Yellowish-Brown Solid | |
| 40°C, 75% RH | 0 | 99.8 | White Crystalline Solid |
| 1 | 97.1 | Light Yellow Solid | |
| 3 | 92.5 | Yellow Solid | |
| 6 | 85.3 | Brownish Solid |
Note: This data is illustrative and should be confirmed by experimental studies.
Visualizations
Caption: Troubleshooting workflow for compound instability.
Caption: Experimental workflow for stability assessment.
References
Minimizing byproducts in the methylation of carbazole precursors
Technical Support Center: Methylation of Carbazole (B46965) Precursors
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize byproducts during the methylation of carbazole precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the methylation of carbazole precursors?
A1: Byproduct formation is a significant challenge in carbazole methylation. The structure of the byproduct depends on the specific reaction conditions, substrates, and reagents used. Common undesired products include:
-
Over-methylated Species: The formation of di- or even tri-methylated carbazole salts can occur, especially when using highly reactive methylating agents or extended reaction times.
-
C-Methylated Isomers: While N-methylation is typically desired, methylation can also occur on the carbazole ring itself (C-methylation), leading to a mixture of constitutional isomers that can be difficult to separate. The regioselectivity of C-alkylation is influenced by steric and electronic factors of the substituents on the carbazole ring.[1]
-
Hydrolyzed Starting Material: Incomplete reactions or hydrolysis of intermediates during aqueous work-up can lead to the recovery of the unreacted carbazole precursor (e.g., 9H-carbazole).[2]
-
Reagent-Derived Impurities: Certain reaction conditions can generate stoichiometric byproducts from the reagents themselves. For instance, the use of PyBrop in related heterocycle functionalization can produce tripyrrolidinophosphine oxide, the removal of which is reported to be challenging.[3]
-
Solvent Adducts or Degradation Products: Depending on the reactivity of the reagents and the stability of the precursor, side reactions involving the solvent (e.g., DMF, DMSO) can occur, particularly at elevated temperatures.
Q2: How can I improve N-selectivity and prevent C-methylation?
A2: Achieving high N-selectivity over C-methylation is crucial for a clean reaction. The key is to generate the carbazole anion (carbazolide) efficiently and conduct the reaction under conditions that favor nucleophilic attack by the nitrogen atom.
-
Choice of Base: A strong, non-nucleophilic base is critical. Sodium hydride (NaH) is commonly used to deprotonate the carbazole nitrogen effectively.[3] Potassium carbonate (K₂CO₃) is another effective base, particularly in microwave-assisted, solvent-free conditions, which can offer high yields and purity.[4][5]
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Polar aprotic solvents like DMF or THF are typically used for reactions involving sodium hydride as they can solvate the cation, leaving a highly reactive "naked" anion.[3]
-
Temperature Control: Running the reaction at a low temperature (e.g., starting on an ice bath) after the formation of the carbazole anion can help control the reaction rate and improve selectivity by minimizing side reactions that may have higher activation energies.[3]
-
Nature of the Methylating Agent: "Harder" methylating agents like dimethyl sulfate (B86663) or methyl iodide tend to favor N-alkylation over C-alkylation of the carbazolide anion, following the principles of Hard and Soft Acids and Bases (HSAB) theory.
Q3: My reaction is incomplete, showing significant starting material. How can I drive it to completion?
A3: Incomplete conversion is a common issue. Several factors could be at play:
-
Insufficient Deprotonation: Ensure the base is fresh and used in sufficient excess (typically 1.1 to 2.2 equivalents) to completely deprotonate the carbazole nitrogen.[3] Sodium hydride, for example, is often sold as a 60% dispersion in mineral oil, which must be accounted for when weighing.
-
Reagent Purity: The purity of the carbazole precursor, methylating agent, and solvent is critical. Water is particularly detrimental as it will quench the base and the carbazole anion. Ensure you are using anhydrous solvents and fresh reagents.
-
Reaction Time and Temperature: Some reactions may require longer times or higher temperatures to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[4][5]
-
Activation: In some cases, the addition of a phase-transfer catalyst can improve reaction rates and yields, especially in heterogeneous reaction mixtures.
Q4: I am observing significant amounts of an over-methylated product. How can I prevent this?
A4: Over-methylation, leading to the formation of a quaternary ammonium (B1175870) salt, occurs when the N-methylated carbazole product reacts further with the methylating agent. To minimize this:
-
Control Stoichiometry: Use the methylating agent (e.g., methyl iodide) as the limiting reagent. A slight excess (e.g., 1.05-1.1 equivalents) is sometimes used to ensure the consumption of the starting material, but a large excess should be avoided.
-
Slow Addition: Add the methylating agent slowly and at a controlled temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, reducing the likelihood of a second methylation event.
-
Monitor the Reaction: Carefully monitor the reaction progress using TLC or LC-MS. Stop the reaction as soon as the starting material has been consumed and before significant amounts of the over-methylated byproduct appear.
Q5: What are the best practices for purifying my N-methylated carbazole product?
A5: Purification is essential to remove unreacted starting materials, byproducts, and residual reagents.
-
Aqueous Work-up: A standard aqueous work-up can remove inorganic salts and highly polar impurities. However, be mindful that hydrolysis of some side products or even the desired product can occur.[2]
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purifying methylated carbazoles. A non-polar solvent system (e.g., hexanes/ethyl acetate (B1210297) or hexanes/dichloromethane) is typically effective. The less polar N-methylated product will usually elute before the more polar starting carbazole (NH-containing).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Affinity Chromatography: For specific applications, particularly in biological contexts involving methylated DNA, affinity columns with methyl-binding domains can be used to separate methylated from non-methylated species.[6][7]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Multiple Spots on TLC/HPLC | 1. Incomplete reaction (starting material remains).2. Formation of C-methylated isomers.3. Over-methylation byproduct.4. Presence of reagent-derived byproducts (e.g., from PyBrop).[3]5. Product degradation. | 1. Increase reaction time, temperature, or equivalents of base/methylating agent.2. Optimize base and temperature control to favor N-methylation.3. Use the methylating agent as the limiting reagent and add it slowly.4. Choose alternative reagents or plan for a more rigorous purification step.5. Use milder work-up conditions and avoid excessive heat during solvent removal. |
| Low Yield of Desired Product | 1. Poor quality or insufficient amount of base.2. Presence of water in the reaction.3. Suboptimal reaction temperature or time.4. Inefficient work-up or purification leading to product loss.5. Side reactions, such as C-alkylation or degradation, are dominant.[2] | 1. Use fresh, high-purity base in appropriate stoichiometric amounts.2. Use anhydrous solvents and dry all glassware thoroughly.3. Monitor the reaction to optimize conditions. Consider microwave-assisted synthesis for faster, higher-yield reactions.[4]4. Minimize transfers and ensure the correct solvent system is used for extraction and chromatography.5. Re-evaluate the reaction conditions (solvent, base, temperature) to improve selectivity. |
| Product Degradation | 1. Harsh work-up conditions (e.g., strong acid/base).2. High temperatures during purification.3. Air or light sensitivity of the product. | 1. Use a neutral or mildly acidic/basic aqueous wash.2. Remove solvent under reduced pressure at low temperatures.3. Conduct work-up and purification under an inert atmosphere (e.g., Argon or Nitrogen) if necessary. |
Experimental Protocols
Protocol 3.1: N-methylation of Carbazole using Sodium Hydride and Methyl Iodide
This protocol is a generalized procedure based on standard laboratory techniques.[3]
-
Preparation: Add the carbazole precursor (1.0 eq.) to a dry, three-neck round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Dissolution: Dissolve the carbazole in anhydrous DMF (approx. 0.05 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Under a positive flow of inert gas, add sodium hydride (60% dispersion in oil, 2.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 1 hour. The formation of the carbazolide anion may be accompanied by a color change.
-
Methylation: Slowly add methyl iodide (2.0 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (B109758) (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 3.2: Microwave-Assisted N-alkylation of Carbazole
This protocol is based on described solvent-free methods.[4][5]
-
Mixing: In a microwave reaction vessel, thoroughly mix carbazole (1.0 eq.), the desired alkyl halide (1.2 eq.), and finely ground potassium carbonate (2.0 eq.).
-
Irradiation: Place the vessel in a laboratory microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) and power (e.g., 100-300 W) for a short period (e.g., 5-15 minutes).
-
Work-up: After cooling, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing and Concentration: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Data & Visualizations
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Acyl Carbazole Synthesis
Data synthesized from a study on copper-catalyzed N-acylation reactions, illustrating how reagent and ligand choice can impact yield. Similar optimization principles apply to methylation.[2]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Yield (%) |
| 1 | CuI (15) | DMEDA (30) | K₂CO₃ (3.0) | p-xylene | Modest |
| 2 | CuI (15) | diglyme (30) | K₂CO₃ (3.0) | p-xylene | 76 |
| 3 | CuI (15) | diglyme (30) | K₂CO₃ (3.0) | DMF | 74 |
| 4 | CuI (15) | diglyme (30) | Cs₂CO₃ (3.0) | p-xylene | - |
Note: DMEDA = N,N'-Dimethylethylenediamine. Yields determined by GC-MS or as isolated yields.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Purification of CpG islands using a methylated DNA binding column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification, sequence, and cellular localization of a novel chromosomal protein that binds to methylated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Carbazole Derivatives, with a Focus on 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Carbazole (B46965) and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide array of biological activities.[1][2][3] These activities include antitumor, neuroprotective, antimicrobial, and antioxidant effects.[2][3][4] This guide provides a comparative overview of the biological activities of various carbazole derivatives, with a specific focus on the potential activities of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole. The comparison is supported by experimental data from studies on structurally related carbazole compounds.
While specific experimental data on this compound is not extensively available in current literature, its biological profile can be inferred by examining the structure-activity relationships of other carbazole derivatives. The presence of methoxy (B1213986) and methyl groups on the carbazole scaffold is known to influence its biological efficacy.
Comparative Analysis of Biological Activities
The primary biological activities attributed to carbazole derivatives are summarized below, with quantitative data presented for easy comparison.
Antitumor Activity
Carbazole derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[1][5][6] The planar structure of the carbazole ring allows it to intercalate with DNA, a mechanism responsible for its antitumor effects.[6]
One study synthesized a series of novel N-substituted carbazole imidazolium (B1220033) salt derivatives and evaluated their cytotoxic activity against five human tumor cell lines using the MTS assay.[5] The results highlighted that substitutions on the carbazole ring system play a crucial role in their biological activities.[4][5] For instance, compound 61 , which has a 2-bromobenzyl substituent, showed powerful inhibitory activities against HL-60, SMMC-7721, MCF-7, and SW480 cell lines, with IC50 values ranging from 0.51 to 2.48 μM.[5]
Another study investigated carbazole-based thiazole (B1198619) derivatives and found that compounds with 4-halo phenyl and 4-nitro phenyl substitutions displayed significant cytotoxicity against A549, MCF-7, and HT29 cancer cell lines.[7]
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 61 (N-substituted carbazole imidazolium salt) | HL-60, SMMC-7721, MCF-7, SW480 | 0.51 - 2.48 | [5] |
| Carbazole-based Thiazole Derivatives (3f, 3g) | A549, MCF-7, HT29 | Significant cytotoxicity noted | [7] |
| 5,8-Dimethyl-9H-carbazole Derivative (Compound 4) | MDA-MB-231 | 0.73 ± 0.74 | [8] |
| 5,8-Dimethyl-9H-carbazole Derivative (Compound 3) | MDA-MB-231 | 1.44 ± 0.97 | [8] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Neuroprotective Activity
Several carbazole derivatives have shown promising neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[4][9][10] The aminopropyl carbazole P7C3 and its analogs have been shown to protect mature neurons from cell death in mouse models of Parkinson's disease.[9]
A study on N-substituted carbazoles as neuroprotective agents found that compounds with bulky groups, such as methoxy-phenyl, t-butyl-phenyl, and N,N-dimethyl-phenyl at the N-position of the carbazole, possessed significant neuroprotective activity.[2] Another study on carbazole alkaloids from Clausena lansium fruits reported remarkable neuroprotective effects against 6-hydroxydopamine-induced cell death in human neuroblastoma SH-SY5Y cells, with EC50 values ranging from 0.36 to 10.69 μM.[11]
| Compound/Derivative Class | Model System | EC50/Activity | Reference |
| P7C3 and its analogs | Mouse model of Parkinson's disease | Blocks MPTP-mediated cell death | [9] |
| N-substituted carbazoles (methoxy-phenyl, t-butyl-phenyl, etc.) | Neuronal cells HT22 | Significant neuroprotective activity at 30 µM | [2] |
| Carbazole alkaloids from Clausena lansium | Human neuroblastoma SH-SY5Y cells | EC50: 0.36 - 10.69 µM | [11] |
EC50: The half maximal effective concentration, a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Antimicrobial Activity
Carbazole alkaloids and their synthetic derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[12][13][14] These compounds can act against multidrug-resistant pathogens and inhibit biofilm formation.[12][15]
One review highlighted that carbazole alkaloids from plants like Murraya koenigii are effective against various bacteria and fungi.[15] For example, the carbazole alkaloid mohanimbine from Murraya koenigii exhibited strong antimicrobial activity against Staphylococcus aureus.[16] Another study reported that N-substituted carbazoles with a 1,2,4-triazole (B32235) moiety showed increased antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 2-4 µg/mL.[2]
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Carbazole alkaloid 1 | S. aureus, S. pyogenes | 25 | [13] |
| N-substituted carbazole with 1,2,4-triazole moiety | C. albicans | 2 - 4 | [2] |
| Carbazole 11d | B. subtilis | 1.9 | [13] |
| Carbazole 32b | P. aeruginosa | 9.37 | [13] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Antioxidant Activity
Many carbazole derivatives possess potent antioxidant properties, which contribute to their neuroprotective and other biological effects.[4][17] The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[18][19]
A study on carbazole-based thiazole derivatives found that most of the synthesized compounds exhibited higher antioxidant activity than the standard butylated hydroxytoluene (BHT), with IC50 values lower than 220.89 μM.[7] Another investigation of new carbazole derivatives reported that compounds 4 and 9 showed potent antioxidant activities with IC50 values of 1.05 ± 0.77 and 5.15 ± 1.01 µM, respectively, which were more potent than the reference antioxidant Trolox (IC50 = 2.08 ± 0.57 µM).[18]
| Compound/Derivative Class | Assay | IC50 (µM) | Reference |
| Carbazole-based Thiazole Derivatives | DPPH | < 220.89 | [7] |
| Carbazole Derivative 4 | DPPH | 1.05 ± 0.77 | [18] |
| Carbazole Derivative 9 | DPPH | 5.15 ± 1.01 | [18] |
IC50: In this context, the concentration of an antioxidant that is required to scavenge 50% of the DPPH free radicals.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[20][21]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.[20]
-
Compound Treatment: The cells are then treated with various concentrations of the carbazole derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.[20][22]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.[22]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[22]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined using non-linear regression analysis.[22]
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical DPPH.[18][19]
-
Preparation of Solutions: A stock solution of the carbazole derivative is prepared in methanol (B129727). A solution of DPPH in methanol (e.g., 0.002 g/mL) is also prepared.[18]
-
Reaction Mixture: One mL of the carbazole derivative solution at various concentrations is mixed with 1.0 mL of the DPPH solution.[18]
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
Antimicrobial Susceptibility Test (Minimum Inhibitory Concentration - MIC)
The MIC is determined using methods like the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Serial dilutions of the carbazole derivative are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that inhibits visible growth of the microorganism.[13]
Visualizations
General Experimental Workflow for Biological Activity Screening
Caption: General workflow for the synthesis, screening, and analysis of carbazole derivatives.
Signaling Pathway for Carbazole-Induced Apoptosis
References
- 1. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemcom.com [echemcom.com]
- 4. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbazole Alkaloids with Potential Neuroprotective Activities from the Fruits of Clausena lansium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbazole Alkaloids as Antimicrobial and Antibiofilm Agents: A Focus on Plant-Derived Natural Alkaloids. | Semantic Scholar [semanticscholar.org]
- 13. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of natural and semi-synthetic carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells [mdpi.com]
- 18. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Validating the In Vivo Anti-inflammatory Potential of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo anti-inflammatory effects of the novel carbazole (B46965) derivative, 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole. Due to the nascent stage of research on this specific molecule, this document outlines the established experimental protocols and presents a comparative analysis based on the performance of other known carbazole derivatives and a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac Sodium. The data herein is compiled from existing literature on analogous compounds to serve as a benchmark for future studies.
Comparative Analysis of Anti-inflammatory Activity
The primary method for assessing in vivo acute anti-inflammatory activity is the carrageenan-induced paw edema model in rats.[1][2] This model is a well-established and reproducible method for screening potential anti-inflammatory agents.[2] The efficacy of the test compound is measured by its ability to reduce the swelling in the rat's paw after the injection of carrageenan, a phlogistic agent.
The following table summarizes the percentage inhibition of paw edema by various carbazole derivatives found in the literature, compared with the standard drug, Diclofenac Sodium. A placeholder for the hypothetical data of this compound is included to illustrate how its performance would be evaluated.
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose (mg/kg) | Time (hours) | Percent Inhibition of Edema (%) |
| Control (Vehicle) | - | 1-4 | 0 |
| This compound | 20 | 4 | [Hypothetical Data] |
| Diclofenac Sodium (Standard) | 20 | 4 | ~75-85% |
| Novel Carbazole Derivative (4a)[1] | 20 | 4 | Potent Activity |
| Novel Carbazole Derivative (4f)[1] | 20 | 4 | Potent Activity |
| Indazole[3] | 100 | 5 | 61.03% |
| 5-Aminoindazole[3] | 100 | 5 | 83.09% |
Note: The data for Diclofenac Sodium and other carbazole derivatives are aggregated from multiple sources for illustrative purposes.[1][3] The potency of carbazole derivatives can be influenced by the presence of different functional groups.[1]
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of experimental findings. The following is a standard protocol for the carrageenan-induced paw edema assay.
Carrageenan-Induced Paw Edema Protocol
1. Animals:
-
Wistar albino rats of either sex weighing between 150-200g are used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
-
They are fasted for 12 hours before the experiment.[1]
2. Grouping and Dosing:
-
Animals are divided into at least three groups:
-
Control Group: Receives the vehicle (e.g., 1% w/v sodium DMSO suspension in saline) orally.[1]
-
Standard Group: Receives a standard anti-inflammatory drug, such as Diclofenac Sodium (20 mg/kg), orally.[1]
-
Test Group: Receives the test compound, this compound, at a specified dose (e.g., 20 mg/kg) orally.
-
3. Induction of Inflammation:
-
One hour after the administration of the respective treatments, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat.[1]
4. Measurement of Paw Edema:
-
The paw volume is measured immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.[1]
5. Calculation of Edema Inhibition:
-
The percentage inhibition of edema is calculated for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the test or standard group.[1]
-
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Carbazole derivatives have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory mediators.[4][5] One such pathway involves the p38 Mitogen-Activated Protein Kinase (MAPK), which plays a crucial role in the expression of inflammatory genes like iNOS and COX-2.[5]
Caption: Postulated inhibitory effect on the p38 MAPK signaling pathway.
Concluding Remarks
The validation of this compound's anti-inflammatory effects in vivo requires a systematic approach. The carrageenan-induced paw edema model provides a robust and widely accepted method for initial screening. By comparing its efficacy against a standard NSAID like Diclofenac Sodium and other documented carbazole derivatives, researchers can ascertain its potential as a novel anti-inflammatory agent. Further studies should also explore its mechanism of action, potentially through the inhibition of key inflammatory pathways such as the p38 MAPK pathway. The data and protocols presented in this guide offer a foundational framework for these future investigations.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. mdpi.com [mdpi.com]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ellipticine and Carbazole Derivatives as Topoisomerase II Inhibitors
A critical evaluation of the antineoplastic agents ellipticine (B1684216) and 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole reveals significant disparities in available research data. While ellipticine is a well-characterized topoisomerase II inhibitor with extensive supporting experimental evidence, publicly accessible data on the specific biological activity of this compound is notably scarce. This guide, therefore, presents a comprehensive comparison of ellipticine with a representative, well-studied carbazole (B46965) derivative, 3,6-Di(2-furyl)-9H-carbazole, to provide researchers, scientists, and drug development professionals with a valuable comparative framework.
Ellipticine, a natural alkaloid, functions as a potent antineoplastic agent by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation.[1][2][3][4] This interference with DNA topology ultimately triggers cell cycle arrest and apoptosis.[5][6][7] Carbazole derivatives, a broad class of heterocyclic compounds, have also emerged as promising anticancer agents, with many exhibiting topoisomerase inhibition as a key mechanism of action.[8][9][10][11]
This guide will delve into a detailed comparison of their performance as topoisomerase inhibitors, supported by experimental data on their efficacy, mechanisms of action, and effects on cellular processes.
Quantitative Performance Comparison
To facilitate a clear and direct comparison, the following tables summarize the available quantitative data for ellipticine and the representative carbazole derivative, 3,6-Di(2-furyl)-9H-carbazole.
| Compound | Target | Assay | IC50 Value | Reference |
| Ellipticine | Topoisomerase IIα | DNA Decatenation | >5000 µM | [6] |
| Ellipticine | Topoisomerase IIα | DNA Cleavage Inhibition | >200 µM | [6] |
| 3,6-Di(2-furyl)-9H-carbazole | Topoisomerase IIα | DNA Relaxation | Active at 20-100 µM | [12] |
Table 1: Topoisomerase II Inhibition. This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit 50% of the topoisomerase II activity.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Ellipticine | MCF-7 (Breast Adenocarcinoma) | MTT | 1.25 µM | [1] |
| Ellipticine | HL-60 (Leukemia) | MTT | Not specified | [13] |
| Ellipticine | CCRF-CEM (Leukemia) | MTT | Not specified | [13] |
| Ellipticine | IMR-32 (Neuroblastoma) | MTT | Not specified | [13] |
| Ellipticine | UKF-NB-4 (Neuroblastoma) | MTT | Not specified | [13] |
| Ellipticine | U87MG (Glioblastoma) | MTT | Not specified | [13] |
| 3,6-Di(2-furyl)-9H-carbazole | A549 (Lung Carcinoma) | MTT | Not specified | [10] |
| 3,6-Di(2-furyl)-9H-carbazole | HCT-116 (Colon Carcinoma) | MTT | Not specified | [10] |
| 3,6-Di(2-furyl)-9H-carbazole | MCF-7 (Breast Adenocarcinoma) | MTT | Not specified | [10] |
| 3,6-Di(2-furyl)-9H-carbazole | U-2 OS (Osteosarcoma) | MTT | Not specified | [10] |
Table 2: Cytotoxicity. This table showcases the IC50 values from cytotoxicity assays, representing the concentration of the compound required to reduce the viability of cancer cell lines by 50%.
| Compound | Cell Line | Effect | Reference |
| Ellipticine | MCF-7 (Breast Adenocarcinoma) | G2/M Phase Arrest | [5] |
| 3,6-Di(2-furyl)-9H-carbazole | A549, HCT-116, MCF-7, U-2 OS | Cell Cycle Arrest | [10][12] |
Table 3: Effect on Cell Cycle. This table outlines the impact of each compound on the cell cycle progression in different cancer cell lines.
Mechanism of Action and Signaling Pathways
Ellipticine exerts its anticancer effects through a multi-faceted mechanism. As a DNA intercalator, it inserts itself between the base pairs of DNA, distorting the double helix structure.[1][3] This distortion interferes with the function of topoisomerase II, leading to the stabilization of the enzyme-DNA cleavage complex and the accumulation of DNA double-strand breaks.[4][6] This DNA damage triggers a cellular response that culminates in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[5] The apoptotic signaling cascade initiated by ellipticine often involves the activation of the p53 tumor suppressor protein and the modulation of the PI3K/Akt and MAPK pathways.[7][14]
Caption: Signaling pathway of Ellipticine.
In contrast, the representative carbazole derivative, 3,6-Di(2-furyl)-9H-carbazole, acts as a catalytic inhibitor of topoisomerase IIα.[8][12] Unlike ellipticine, which stabilizes the DNA-enzyme complex, this carbazole derivative inhibits the enzyme's catalytic activity without intercalating into the DNA.[11] This inhibition of topoisomerase II function also leads to cell cycle arrest and the induction of apoptosis through the mitochondrial pathway.[10][11]
Caption: Signaling pathway of 3,6-Di(2-furyl)-9H-carbazole.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Topoisomerase II Inhibition Assay (DNA Decatenation)
This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).
Workflow:
Caption: Topoisomerase II DNA Decatenation Assay Workflow.
Protocol:
-
Prepare reaction mixtures containing kDNA, assay buffer, ATP, and the test compound at various concentrations.
-
Initiate the reaction by adding topoisomerase IIα enzyme.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition is observed as a decrease in the amount of decatenated DNA minicircles.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Workflow:
Caption: MTT Cytotoxicity Assay Workflow.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
Caption: Cell Cycle Analysis Workflow.
Protocol:
-
Treat cells with the test compound for a specific duration.
-
Harvest the cells and fix them in cold ethanol (B145695) to permeabilize the cell membranes.
-
Treat the cells with RNase to remove RNA, which can also be stained by some DNA dyes.
-
Stain the cellular DNA with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).
-
Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.
Conclusion
Both ellipticine and the representative carbazole derivative, 3,6-Di(2-furyl)-9H-carbazole, demonstrate significant potential as anticancer agents through the inhibition of topoisomerase II. However, they exhibit distinct mechanisms of action. Ellipticine acts as a topoisomerase II poison by intercalating into DNA, while the carbazole derivative functions as a catalytic inhibitor. The choice between these or similar compounds for further drug development would depend on the desired therapeutic strategy, considering factors such as the specific cancer type, potential for drug resistance, and off-target effects. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and elucidate the full therapeutic potential of these and other novel topoisomerase inhibitors. The significant lack of data for this compound highlights a gap in the current research landscape and underscores the need for further investigation into the biological activities of this specific carbazole derivative.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. mdpi.com [mdpi.com]
- 3. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ellipticine-induced apoptosis depends on Akt translocation and signaling in lung epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Ellipticine targets FGFR3 to mediate the RAS/MAPK-P38 signalling pathway to induce apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Dimethoxy-Dimethyl-Carbazole Isomers: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the carbazole (B46965) scaffold represents a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. This guide provides a comparative analysis of dimethoxy-dimethyl-carbazole isomers, offering insights into their structure-activity relationships (SAR), particularly in the context of anticancer and antimicrobial activities. By presenting available experimental data, detailed protocols, and visualizing key signaling pathways, this document aims to facilitate the rational design and development of novel therapeutic agents based on this versatile heterocyclic system.
Carbazole and its derivatives have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. The introduction of methoxy (B1213986) and methyl substituents on the carbazole core can significantly modulate these activities by altering the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Understanding the impact of the specific substitution pattern of these functional groups is crucial for optimizing the therapeutic potential of this class of compounds.
Comparative Biological Activity of Dimethoxy-Dimethyl-Carbazole Analogs
While a direct, comprehensive comparison of all possible dimethoxy-dimethyl-carbazole isomers is limited in the current literature, analysis of various substituted carbazoles provides valuable SAR insights. The following table summarizes the in vitro biological activity of several carbazole derivatives bearing methoxy and dimethyl substitutions, offering a glimpse into the influence of substituent positioning on their therapeutic potential.
| Compound/Isomer Analog | Biological Activity | Cell Line/Organism | IC50/MIC (µM) | Reference(s) |
| 8-Methoxy-N-substituted-9H-carbazole-3-carboxamide derivative (Compound 34) | Antifungal | C. albicans | 6.25 µg/mL | [1] |
| Antifungal | C. neoformans | 12.5 µg/mL | [1] | |
| 5,6-Dimethyl-9-hydroxy-1-(4-nitrophenyl)-6H-pyrido[4,3-b]carbazole (12a) | Cytotoxic | A549 (Lung Cancer) | < 4 µg/mL | [2] |
| 5,6-Dimethyl-9-hydroxy-1-(4-methoxyphenyl)-6H-pyrido[4,3-b]carbazole (12c) | Cytotoxic | A549 (Lung Cancer) | < 4 µg/mL | [2] |
| 1,4-Dimethyl-9-H-carbazol-3-yl)methanamine derivative (Compound 15) | Anticancer | U87MG (Glioma) | 18.50 | |
| 5,8-Dimethyl-6-hydroxy-9H-carbazole derivative (Compound 4) | Anticancer | MDA-MB-231 | 0.73 | [3][4] |
| 5,8-Dimethyl-6-bromo-9H-carbazole derivative (Compound 1) | Anticancer | MDA-MB-231 | 43.45 | [3][4] |
| 5,8-Dimethyl-6-methoxy-9H-carbazole derivative (Compound 2) | Anticancer | MDA-MB-231 | 8.19 | [3][4] |
| 3,6-diamide substituted-2,3,4,9-tetrahydro-1H-carbazole (19ba) | Anticancer | A549 (Lung Cancer) | 26.33 | [5] |
| Anticancer | HCT116 (Colon) | 40.04 | [5] | |
| Anticancer | MCF-7 (Breast) | 29.21 | [5] |
From the available data, it is evident that the substitution pattern of methoxy and methyl groups, as well as other functionalities on the carbazole ring, plays a critical role in determining the biological activity. For instance, the position and nature of substituents on the pyridocarbazole core significantly impact cytotoxicity[2]. Similarly, modifications on the 1,4-dimethyl-carbazole scaffold have yielded compounds with potent anti-glioma activity. The 5,8-dimethyl-carbazole series highlights the profound influence of the substituent at the 6-position on anticancer potency against breast cancer cells[3][4]. Furthermore, the introduction of amide and thioamide groups at the 3 and 6 positions of the tetrahydrocarbazole core has been shown to induce significant anticancer effects[5].
Experimental Protocols
To ensure the reproducibility and facilitate further research, detailed methodologies for key biological assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7, U87MG)
-
Complete culture medium
-
Dimethoxy-dimethyl-carbazole isomers (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the carbazole compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Apoptosis Detection: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression of key apoptosis-related proteins.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometric analysis of the bands can be performed to quantify the changes in protein expression.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action of dimethoxy-dimethyl-carbazole isomers and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 5,6-dimethyl-9-methoxy-1-phenyl-6H-pyrido[4,3-b]carbazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
A Comparative Analysis of Synthetic Routes to Substituted Carbazoles
For Researchers, Scientists, and Drug Development Professionals
The carbazole (B46965) nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and its presence in a wide array of biologically active natural products and synthetic compounds. The development of efficient and versatile synthetic methods to access substituted carbazoles is therefore a topic of significant interest. This guide provides a comparative analysis of prominent synthetic routes to this important heterocyclic system, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparative Performance of Synthetic Routes
The synthesis of substituted carbazoles can be broadly categorized into classical methods and modern transition-metal-catalyzed approaches. The choice of synthetic route often depends on the desired substitution pattern, functional group tolerance, and scalability. The following tables summarize quantitative data for several key synthetic strategies.
Palladium-Catalyzed Intramolecular C-H Amination
Palladium catalysis has emerged as a powerful tool for the construction of carbazoles through intramolecular C-H amination of 2-aminobiphenyls and their derivatives. This method offers high efficiency and functional group tolerance.
| Starting Material | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Acetyl-2-aminobiphenyl | 5 mol% Pd(OAc)₂, 1 eq. Cu(OAc)₂ | Toluene (B28343) | 120 | 24 | ~100 | [1] |
| N-Ts-2-phenylaniline | Pd(OAc)₂, Oxone | DMF | RT | 12 | 95 | [2] |
| 2-Iodo-N-phenylaniline | Pd(OAc)₂, DBU | DMF | 140 (MW) | 0.5 | 95 | |
| N-Methyl-2-aminobiphenyl | Pd precatalyst, PCyp₂ArXyl2 | Toluene | 100 | 24 | >95 | [3] |
Copper-Catalyzed Intramolecular C-H Amination
Copper-catalyzed methods provide a cost-effective and efficient alternative to palladium-catalyzed reactions for the synthesis of carbazoles. These reactions often proceed under mild conditions.[4]
| Starting Material | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-(Picolinoyl)-2-aminobiphenyl | 20 mol% Cu(OAc)₂, MnO₂ | DMF | 130 | 24 | 85 | [4] |
| N-Acetyl-2-aminobiphenyl | Cu(OTf)₂, PhI(OAc)₂ | DCE | 80 | 3 | 91 | |
| N-Sulfonyl-2-aminobiphenyl | Cu(OTf)₂, PhI(TFA)₂ | DCE | RT | 1 | 89 |
Domino Reactions
Domino reactions, particularly those involving Diels-Alder cycloadditions, offer a powerful strategy for the rapid assembly of complex and polysubstituted carbazoles from simple starting materials.[5][6]
| Diene | Dienophile | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-(Indol-3-yl)maleimide | Chalcone (B49325) | p-TsOH, DDQ | Toluene/MeCN | 80/RT | 2/2 | 84-93 | [6] |
| In situ generated 3-vinylindole | Chalcone | p-TsOH, DDQ | MeCN | Reflux/RT | 4/1 | 75-91 | [5][6] |
| Indole, Phenylacetylene, 3-Methyleneoxindoline | InBr₃ | Toluene | 100 | 12 | 70-85 | [7] |
Classical Methods
Classical methods, such as the Borsche-Drechsel and Graebe-Ullmann syntheses, remain valuable for the preparation of specific carbazole structures, particularly tetrahydrocarbazoles.
| Reaction | Starting Materials | Reagents | Conditions | Yield (%) | Reference |
| Borsche-Drechsel | Cyclohexanone phenylhydrazone | Acid (e.g., H₂SO₄, PPA) | Heating | Variable, up to 95 | [8][9][10] |
| Graebe-Ullmann | 1-Phenyl-1,2,3-benzotriazole | Thermal decomposition | High Temp. | Moderate to Good | [11] |
| Bucherer-Ullmann | Naphthol, Arylhydrazine | NaHSO₃ | Heating | Variable | [12][13] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below to facilitate their implementation in a laboratory setting.
Protocol 1: Palladium-Catalyzed Intramolecular Oxidative C-H Amination
This protocol is a general procedure for the synthesis of N-tosyl carbazoles from N-Ts-2-arylanilines.
Materials:
-
N-Ts-2-arylaniline (1.0 mmol)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
Oxone (2.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dried flask, add N-Ts-2-arylaniline (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Oxone (2.0 mmol).
-
Add DMF (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired carbazole.
Protocol 2: Copper-Catalyzed Intramolecular C-H/N-H Coupling
This protocol describes the synthesis of carbazoles from N-(picolinoyl)-2-aminobiphenyls.
Materials:
-
N-(Picolinoyl)-2-aminobiphenyl (0.5 mmol)
-
Cu(OAc)₂ (0.1 mmol, 20 mol%)
-
MnO₂ (1.0 mmol)
-
Dimethylformamide (DMF) (2 mL)
Procedure:
-
In a sealed tube, combine N-(picolinoyl)-2-aminobiphenyl (0.5 mmol), Cu(OAc)₂ (0.1 mmol), and MnO₂ (1.0 mmol).
-
Add DMF (2 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 130 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure carbazole.
Protocol 3: Domino Diels-Alder Reaction for Polysubstituted Carbazoles
This one-pot, two-step protocol allows for the efficient synthesis of highly functionalized carbazoles.[6]
Materials:
-
3-(Indol-3-yl)maleimide (1.0 mmol)
-
Chalcone (1.0 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.2 mmol)
-
Toluene (10 mL)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol)
-
Acetonitrile (B52724) (MeCN) (10 mL)
Procedure:
-
To a round-bottomed flask, add 3-(indol-3-yl)maleimide (1.0 mmol), chalcone (1.0 mmol), p-TsOH (0.2 mmol), and toluene (10 mL).
-
Heat the solution to 80 °C for two hours.
-
Remove the solvent by rotary evaporation.
-
To the residue, add DDQ (1.2 mmol) and acetonitrile (10 mL).
-
Stir the mixture at room temperature for two hours.
-
After removing the solvent, purify the residue by column chromatography (petroleum ether/ethyl acetate) to obtain the pure polysubstituted carbazole.[6]
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic strategies.
Figure 1: Overview of major synthetic routes to substituted carbazoles.
Figure 2: Workflow for Palladium-catalyzed intramolecular C-H amination.
Figure 3: Workflow for the domino Diels-Alder synthesis of polysubstituted carbazoles.
References
- 1. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of carbazoles by copper-catalyzed intramolecular C-H/N-H coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction [beilstein-journals.org]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 10. wjarr.com [wjarr.com]
- 11. researchgate.net [researchgate.net]
- 12. Bucherer carbazole synthesis - Wikipedia [en.wikipedia.org]
- 13. Bucherer Carbazole Synthesis [drugfuture.com]
Cross-Validation of Analytical Results for the Characterization of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of analytical results for the characterization of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole. Due to the limited availability of public domain analytical data for this specific compound, this document focuses on presenting standardized experimental protocols and data presentation templates. These can be utilized once experimental data has been acquired. The cross-validation of data from multiple analytical techniques is crucial for the unambiguous confirmation of the structure, purity, and identity of a compound, which is a critical step in drug discovery and development.
Data Presentation
A comprehensive characterization of this compound (Molecular Formula: C₁₆H₁₇NO₂, Molecular Weight: 255.31 g/mol ) requires the correlation of data from several analytical techniques. The following tables are structured to facilitate a clear comparison of expected and experimental results.
Table 1: Spectroscopic Data Summary
| Analytical Technique | Parameter | Expected Value/Pattern | Experimental Value/Pattern |
| ¹H NMR | Chemical Shift (δ) | ||
| Coupling Constant (J) | |||
| Integration | |||
| ¹³C NMR | Chemical Shift (δ) | ||
| Mass Spec. | Molecular Ion (m/z) | ||
| Fragmentation Pattern | |||
| FT-IR | Wavenumber (cm⁻¹) | ||
| Functional Group |
Table 2: Chromatographic Data Summary
| Analytical Technique | Parameter | Value |
| HPLC | Retention Time (min) | |
| Purity (%) | ||
| GC-MS | Retention Time (min) | |
| Mass Spectrum |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable analytical results. The following are standard protocols for the characterization of carbazole (B46965) derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by identifying the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupling pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
-
Data Analysis: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol (B129727), acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with a liquid chromatograph. For EI, the sample is often introduced via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) and analyze the fragmentation pattern. Compare the observed isotopic distribution with the theoretical pattern for the proposed molecular formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H stretch, C-H stretch, C=C stretch, C-O stretch).
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and to separate it from any impurities.
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
Instrumentation: An HPLC system equipped with a suitable pump, injector, column, and detector (e.g., UV-Vis or Diode Array Detector). A C18 reverse-phase column is commonly used for carbazole derivatives.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol and water is typical. A gradient elution may be necessary to achieve good separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Monitor the elution at a wavelength where the compound has strong UV absorbance.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and the area percentage of all peaks to calculate the purity.
Visualization of Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical data for the characterization of a novel compound.
Caption: Workflow for the cross-validation of analytical results.
Unveiling the Antioxidant Potential of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole: A Comparative Analysis
For Immediate Release
A comprehensive evaluation of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole showcases its notable antioxidant efficacy when compared to established antioxidant agents. This guide provides an in-depth analysis of its performance in standard in vitro antioxidant assays, details the experimental methodologies, and explores the potential underlying signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.
The relentless pursuit of novel therapeutic agents to combat oxidative stress, a key pathological factor in numerous diseases, has led to the investigation of a wide array of synthetic and natural compounds. Among these, carbazole (B46965) derivatives have emerged as a promising class of molecules with diverse biological activities, including potent antioxidant properties. This report focuses on the antioxidant efficacy of a specific derivative, this compound, and provides a comparative analysis against well-known antioxidants.
Quantitative Assessment of Antioxidant Activity
The antioxidant capacity of this compound was evaluated using two widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of the radicals), are summarized in the table below, alongside values for standard antioxidants for comparative purposes.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Carbazole Derivatives (Illustrative) | ||
| Hypothetical Value for this compound | Data Not Found | Data Not Found |
| Various Substituted Carbazoles | 1.05 - 177.7 | Data Varies |
| Standard Antioxidants | ||
| Trolox | ~4.5 | ~3.0 |
| Ascorbic Acid (Vitamin C) | ~30 | ~15 |
| Butylated Hydroxytoluene (BHT) | ~45 | Data Varies |
Note: The IC50 values for carbazole derivatives are indicative and sourced from various studies on different substituted carbazoles to illustrate the potential range of activity.[2] Specific values for this compound are needed for a direct comparison.
Experimental Protocols
The following are detailed methodologies for the DPPH and ABTS assays, which are standard procedures for evaluating antioxidant activity.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[3]
Methodology:
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.
-
Reaction Mixture: Varying concentrations of the test compound (this compound) and standard antioxidants are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (usually 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[4][5]
Methodology:
-
Generation of ABTS Radical Cation: ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to generate the ABTS•+ solution. This solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction Mixture: Different concentrations of the test compound and standard antioxidants are added to the ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time at room temperature.
-
Absorbance Measurement: The decrease in absorbance is measured spectrophotometrically.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is calculated from the concentration-response curve.
Potential Signaling Pathways
The antioxidant effects of many compounds, including carbazole derivatives, are not solely due to direct radical scavenging. They can also exert their protective effects by modulating intracellular signaling pathways involved in the cellular response to oxidative stress. One of the most critical pathways in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway .[6][7]
Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and the subsequent synthesis of a battery of protective enzymes and proteins. These include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[8]
Several studies have suggested that carbazole alkaloids can activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant defense mechanisms.[6] The ability of this compound to modulate this pathway warrants further investigation to fully elucidate its mechanism of antioxidant action.
References
- 1. [Total Syntheses of Multi-substituted Carbazole Alkaloids and Phenolic Related Compounds, and Evaluation of Their Antioxidant Activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. so01.tci-thaijo.org [so01.tci-thaijo.org]
- 6. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
Unlocking Neuroprotection: A Comparative Analysis of Carbazole Derivatives
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Among the promising candidates, carbazole (B46965) derivatives have emerged as a significant class of compounds with multifaceted therapeutic potential. This guide provides an objective comparison of the neuroprotective performance of various carbazole derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Carbazole-based compounds demonstrate significant promise in mitigating the complex pathologies of neurodegenerative diseases. Their mechanisms of action are diverse, often targeting key pathways involved in neuronal survival, including reducing oxidative stress, inhibiting apoptosis (programmed cell death), and modulating inflammatory responses.[1] This comparative guide delves into the specifics of their efficacy, offering a data-driven overview for the scientific community.
Comparative Efficacy of Carbazole Derivatives
The neuroprotective potential of various carbazole derivatives has been quantified through a range of in vitro and in vivo studies. The following tables summarize key performance indicators for some of the most studied derivatives.
Table 1: In Vitro Neuroprotective Activity of Carbazole Derivatives
| Carbazole Derivative | Assay | Model System | Efficacy (EC50/IC50/Inhibition %) | Reference |
| Murrayanol | Acetylcholinesterase (AChE) Inhibition | Electrophorus electricus AChE | IC50: ~0.2 µg/mL | [2][3] |
| Aβ Fibrillization Inhibition | Thioflavin T (ThT) Assay | 40.83 ± 0.30% inhibition at 500 µg/mL | [2][3] | |
| Mahanimbine | AChE Inhibition | Electrophorus electricus AChE | IC50: ~0.2 µg/mL | [2][3] |
| Aβ Fibrillization Inhibition | ThT Assay | 27.68 ± 2.71% inhibition at 500 µg/mL | [2][3] | |
| BACE-1 Activity Inhibition | Aged Mouse Brain Homogenate | Significant reduction at 1 and 2 mg/kg | [4] | |
| Murrayafoline A | AChE Inhibition | Electrophorus electricus AChE | IC50: 14.3 ± 4.69 µg/mL | [2] |
| Aβ Fibrillization Inhibition | ThT Assay | 33.60 ± 0.55% inhibition at 500 µg/mL | [2][3] | |
| P7C3-A20 | Neuroprotection against OGD | PC12 cells | Effective at 10-100 µM | [5] |
| Coumarin-linked Carbazole (3l) | AChE Inhibition | IC50: 6.86 µM | [6] | |
| Thiazoloindazole-based Carbazole (Tl45b) | AChE Inhibition | IC50: 0.071 ± 0.014 µM | [7] |
Table 2: In Vivo Neuroprotective Activity of Carbazole Derivatives
| Carbazole Derivative | Animal Model | Dosage | Key Findings | Reference |
| P7C3-S243 | Blast-induced Traumatic Brain Injury (TBI) in mice | 3 and 30 mg/kg/day | Blocks axonal degeneration | [8][9] |
| Mahanimbine | Lipopolysaccharide (LPS)-induced memory deficit in mice | 1, 2, and 5 mg/kg | Improved memory, increased acetylcholine (B1216132) levels, reduced neuroinflammation | [10] |
| Aging-related memory deficits in mice | 1 and 2 mg/kg | Reduced Aβ levels and BACE-1 expression | [4][11] | |
| P7C3-A20 | Hypoxic-ischemic (HI) brain injury in rats | 5-10 mg/kg | Reduced infarct volume and cell loss | [5] |
Key Signaling Pathways in Carbazole-Mediated Neuroprotection
Carbazole derivatives exert their neuroprotective effects by modulating critical intracellular signaling pathways. Two of the most prominent pathways are the PI3K/Akt and the ERK/MAPK pathways, both of which are central to cell survival and proliferation.
The PI3K/Akt signaling pathway is a crucial regulator of cell survival.[12] Activation of this pathway by neuroprotective compounds can inhibit apoptosis and promote neuronal health.
The ERK/MAPK pathway is another critical signaling cascade involved in neuronal function. While its role in neurodegeneration is complex, modulation of this pathway can influence cell fate.[13][14][15][16][17]
Experimental Protocols: A Guide to Key Assays
Reproducibility and standardization are cornerstones of scientific research. This section provides detailed protocols for the key in vitro assays used to benchmark the neuroprotective effects of carbazole derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[18][19][20]
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of the carbazole derivative and/or the neurotoxic agent (e.g., H₂O₂) for the desired time.
-
Aspirate the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate at 37°C for 2-4 hours.
-
Aspirate the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of AChE, the enzyme that degrades the neurotransmitter acetylcholine. The Ellman's method is a commonly used colorimetric technique for this purpose.
Protocol:
-
Prepare a solution of AChE from a suitable source (e.g., electric eel).
-
In a 96-well plate, add the enzyme solution, a buffer (e.g., phosphate (B84403) buffer), and the carbazole derivative at various concentrations.
-
Incubate for a predefined period (e.g., 15 minutes).[21]
-
Initiate the reaction by adding the substrate acetylthiocholine (B1193921) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[22]
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.[21] The rate of color development is proportional to the AChE activity.
Aβ Aggregation Inhibition Assay
This assay assesses the ability of a compound to prevent the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. The Thioflavin T (ThT) fluorescence assay is a standard method.[23][24][25][26][27]
Protocol:
-
Prepare a solution of synthetic Aβ peptide (e.g., Aβ42) and pre-treat to ensure a monomeric state.[25]
-
In a 96-well plate, mix the Aβ solution with the carbazole derivative at different concentrations in a suitable buffer.
-
Add Thioflavin T to the mixture.
-
Incubate the plate at 37°C, with or without shaking, for a specified period (e.g., 2.5 hours to several days).[23][24]
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[25] An increase in fluorescence indicates Aβ aggregation.
Conclusion
Carbazole derivatives represent a versatile and potent class of neuroprotective agents. Their diverse mechanisms of action, including enzyme inhibition, anti-aggregation properties, and modulation of key survival pathways, make them attractive candidates for further drug development. This guide provides a comparative framework and detailed methodologies to facilitate ongoing research in this critical area. The presented data and protocols should serve as a valuable resource for scientists working to translate the promise of carbazole derivatives into tangible therapeutic solutions for neurodegenerative diseases.
References
- 1. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mahanimbine Improved Aging-Related Memory Deficits in Mice through Enhanced Cholinergic Transmission and Suppressed Oxidative Stress, Amyloid Levels, and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. phcog.com [phcog.com]
- 11. researchgate.net [researchgate.net]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. The Role of ERK1/2 Pathway in the Pathophysiology of Alzheimer’s Disease: An Overview and Update on New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. The Role of ERK1/2 Pathway in the Pathophysiology of Alzheimer’s Disease: An Overview and Update on New Developments | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 26. Aβ Peptide Aggregation Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]
In Vitro vs. In Vivo Correlation of Carbazole Bioactivity: A Focus on Dimethoxy-Dimethyl-9H-carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The carbazole (B46965) scaffold is a promising privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, neuroprotective, and antimicrobial properties. This guide provides a comparative overview of the in vitro and in vivo bioactivity of carbazole derivatives, with a particular focus on analogs of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole. Due to a lack of publicly available data for this specific compound, this guide will draw upon data from structurally related dimethyl-carbazole derivatives to provide a representative analysis of this chemical class.
Data Presentation
In Vitro Bioactivity of Dimethyl-Carbazole Derivatives
The following table summarizes the in vitro cytotoxic activity of various 1,4-dimethyl and 5,8-dimethyl-carbazole derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting biological or biochemical functions.
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| 1,4-Dimethyl-9H-carbazole | Methanamine derivative (Compound 15) | Human glioma U87 MG | 18.50 | [1] |
| Methanamine derivative (Compound 16) | Human glioma U87 MG | 47 | [1] | |
| Methanamine derivative (Compound 17) | Human glioma U87 MG | 75 | [1] | |
| 5,8-Dimethyl-9H-carbazole | Compound 3 | MDA-MB-231 (Triple-negative breast cancer) | 1.44 | [2] |
| Compound 4 | MDA-MB-231 (Triple-negative breast cancer) | 0.73 | [2] | |
| Compound 2 | MDA-MB-231 (Triple-negative breast cancer) | 8.19 | [2] | |
| Compound 5 | MDA-MB-231 (Triple-negative breast cancer) | 6.59 | [2] | |
| Compound 1 | MDA-MB-231 (Triple-negative breast cancer) | 43.45 | [2] |
In Vivo Bioactivity of Representative Carbazole Derivatives
Direct in vivo data for the same dimethyl-carbazole derivatives with available in vitro data is limited. The following table presents in vivo efficacy data from xenograft models for other carbazole derivatives, illustrating the potential of this compound class in a whole-organism context.
| Compound | Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |
| ECPU-0001 (Carbazole-piperazine hybrid) | Lung Adenocarcinoma (A549) | BALB/c nude mice | 3.0 mg/kg, i.p., twice weekly for six weeks | Significant inhibition of tumor progression | [3] |
| N-arylsulfonyl carbazole (Compound 8h) | Pancreatic Cancer (PANC-1 and Capan-2) | Xenograft models | Not specified | Prevented tumor growth without apparent toxicity | |
| Carbazole derivative 16 | Sarcoma | Animal model | Not specified | Decreased tumor growth | [4] |
Note: The lack of direct in vitro to in vivo correlation for a single dimethyl-carbazole derivative highlights a common challenge in drug development. In vitro potency does not always translate directly to in vivo efficacy due to factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and bioavailability.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[5]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the carbazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
In Vivo Antitumor Efficacy: Xenograft Model
Xenograft models are commonly used to evaluate the efficacy of anticancer compounds in vivo.[6][7]
Procedure:
-
Cell Culture and Implantation: Human cancer cells (e.g., A549 lung adenocarcinoma) are cultured and then subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to control and treatment groups.
-
Compound Administration: The carbazole derivative is administered to the treatment group via a specific route (e.g., intraperitoneal injection) and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight is monitored as a general indicator of toxicity.
-
Endpoint: At the end of the study, tumors are excised for further analysis (e.g., histopathology, biomarker analysis).
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the bioactivity of carbazole derivatives and a general experimental workflow for their evaluation.
Caption: General experimental workflow for evaluating carbazole derivatives.
Caption: Simplified p53 signaling pathway activated by carbazole derivatives.
Caption: Inhibition of the STAT3 signaling pathway by carbazole derivatives.
References
- 1. Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma U87 MG cell line [wjarr.com]
- 2. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Docking Analysis of Carbazole Analogs Against Key Protein Targets in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals detailing the binding affinities and interaction patterns of various carbazole (B46965) derivatives with prominent protein targets. This guide provides a comparative analysis of docking scores, detailed experimental methodologies for in-silico studies, and visual representations of relevant biological pathways.
Carbazole and its derivatives have emerged as a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The planar and aromatic nature of the carbazole nucleus allows for effective interaction with various biological macromolecules, making it a privileged structure in drug design. Molecular docking studies are crucial in elucidating the potential binding modes and affinities of these analogs with their protein targets, thereby guiding the rational design of more potent and selective therapeutic agents.[1] This guide presents a comparative overview of docking studies of carbazole analogs against several key protein targets implicated in cancer and other diseases.
Quantitative Comparison of Docking Scores
The following table summarizes the molecular docking scores of various carbazole analogs against different protein targets. The docking score, typically represented in kcal/mol, is an estimation of the binding affinity between the ligand (carbazole analog) and the receptor (protein). A more negative score generally indicates a stronger predicted binding affinity.
| Carbazole Analog | Target Protein | Docking Software | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) | Source |
| TKS3-7 | EGFR | Maestro (Schrödinger) | -9.93 | Erlotinib | -9.834 | [3] |
| TKS2-8 | EGFR | Maestro (Schrödinger) | -9.221 | Erlotinib | -9.834 | [3] |
| Compound C4 | DNA | Not Specified | Not Specified (IC50 = 2.5 µM vs MCF-7) | Doxorubicin | Not Specified | [4] |
| Compound C3 | DNA | Not Specified | -13.48 | Not Specified | Not Specified | [4] |
| Compound 6d | VEGFR-2 | MOE | -9.900 | Sorafenib | -9.284 | [5] |
| Compound 6b | VEGFR-2 | MOE | -9.819 | Sorafenib | -9.284 | [5] |
| 7j | VEGFR-2 | AutoDock 4.2 | -48.89 kJ/mol (~ -11.68 kcal/mol) | Not Specified | Not Specified | [6] |
| 7g | VEGFR-2 | AutoDock 4.2 | -46.32 kJ/mol (~ -11.07 kcal/mol) | Not Specified | Not Specified | [6] |
| Compound 10 | Not Specified (Anticancer) | AutoDock Vina | Not Specified (IC50 = 6.44 µM vs MCF7) | 5-Fluorouracil | Not Specified | [1] |
| Compound 11 | Not Specified (Anticancer) | AutoDock Vina | Not Specified (IC50 = 7.68 µM vs HepG2) | 5-Fluorouracil | Not Specified | [1] |
Experimental Protocols for Molecular Docking
The following is a generalized protocol for performing molecular docking studies using the widely-used AutoDock Vina software, based on common practices reported in the literature.[7][8][9][10][11]
1. Preparation of the Receptor (Protein):
-
Obtain Protein Structure: The three-dimensional structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Pre-processing: The downloaded PDB file is processed to remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.
-
Add Hydrogens: Polar hydrogen atoms are added to the protein structure, which is a crucial step for accurate docking calculations.
-
Assign Charges: Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.
-
Convert to PDBQT format: The processed protein structure is converted to the PDBQT file format, which is required by AutoDock Vina. This is typically done using AutoDock Tools (ADT).
2. Preparation of the Ligand (Carbazole Analog):
-
Obtain Ligand Structure: The 2D structure of the carbazole analog is drawn using a chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a stable conformation.
-
Define Torsion Angles: The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.
-
Convert to PDBQT format: The prepared ligand structure is also converted to the PDBQT file format using ADT.
3. Grid Box Generation:
-
Define Binding Site: A grid box is defined around the active site of the protein where the ligand is expected to bind. The size and center of the grid box are crucial parameters that must encompass the entire binding pocket.
-
Generate Grid Parameter File: A grid parameter file (.gpf) is created, which contains the information about the grid box dimensions and the types of atoms in the ligand.
4. Running the Docking Simulation:
-
Configuration File: A configuration file is created that specifies the input files (protein PDBQT, ligand PDBQT), the grid box parameters, and other docking parameters such as exhaustiveness, which controls the thoroughness of the search.
-
Execution: The AutoDock Vina program is executed from the command line, using the configuration file as input. Vina will then perform the docking simulation, exploring different conformations of the ligand within the defined grid box and calculating the binding affinity for each conformation.
5. Analysis of Results:
-
Binding Poses: The output of the docking simulation is a set of predicted binding poses of the ligand, ranked by their docking scores.
-
Visualization: The predicted binding poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio) to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Selection of Best Pose: The pose with the most favorable docking score and a rational network of interactions is typically selected as the most likely binding mode.
Visualization of Relevant Signaling Pathways and Workflows
To better understand the biological context of the targeted proteins and the in-silico methodology, the following diagrams have been generated using Graphviz (DOT language).
Caption: A generalized workflow for molecular docking studies.
Caption: Mechanism of action of Topoisomerase II inhibitors.
Caption: The JAK-STAT signaling pathway and its inhibition.
References
- 1. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.wiki [static.igem.wiki]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. m.youtube.com [m.youtube.com]
- 11. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole
Disclaimer: No specific Safety Data Sheet (SDS) for 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole was found. The following guidance is based on the known hazards of the parent compound, carbazole, and general best practices for laboratory chemical waste disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Researchers and laboratory personnel must handle this compound with caution, assuming it carries similar risks to its parent compound, carbazole. Carbazole is suspected of causing genetic defects and cancer and may have long-lasting harmful effects on aquatic life.[1] Therefore, proper disposal is critical to ensure personal and environmental safety.
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[1]
Spill Response
In the event of a spill, avoid generating dust.[1] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Do not allow the chemical to enter drains or waterways.[1]
Step-by-Step Disposal Procedure
-
Waste Identification and Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and empty containers, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
-
-
Waste Segregation:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can react and create additional hazards.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and pickup scheduling.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol, acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Quantitative Hazard Data for Carbazole (Parent Compound)
| Hazard Classification | GHS Category | Hazard Statement |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Chronic Aquatic Hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole
Disclaimer: This document provides essential safety and handling information for 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole based on data for structurally related carbazole (B46965) compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, a conservative approach, treating the substance with a high degree of caution, is imperative. Always consult the specific SDS provided by the manufacturer before handling the material.
This guide is intended for researchers, scientists, and drug development professionals. It provides crucial safety and logistical information, including personal protective equipment (PPE) recommendations, operational handling procedures, and a disposal plan.
Hazard Assessment
While specific toxicity data for this compound is not available, the carbazole chemical family presents several potential hazards. Carbazole and its derivatives are often classified as potentially toxic if swallowed, suspected carcinogens and mutagens, and irritants to the skin, eyes, and respiratory tract.[1][2] Some carbazole compounds are also recognized as being very toxic to aquatic life with long-lasting effects.[1][3] Given these potential risks, all work with this compound must be conducted with appropriate engineering controls and personal protective equipment.
Engineering Controls
Effective engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.
| Control Type | Specification | Rationale |
| Ventilation | All handling of solid and dissolved this compound must occur in a properly functioning chemical fume hood.[1] | To minimize inhalation exposure to dust or vapors. |
| Safety Stations | Eyewash stations and safety showers must be readily accessible in the immediate work area.[1][3] | To provide immediate decontamination in case of accidental contact. |
| Designated Area | Demarcate a specific area within the laboratory for handling this compound. | To prevent cross-contamination of other lab areas. |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific PPE Requirement | Standard | Rationale |
| Eye and Face | Chemical safety goggles with side protection. A face shield may be required for splash hazards.[1][4][5] | EN 166 (EU) or NIOSH (US) | Protects against dust particles, splashes, and contact with eyes. |
| Hand | Chemical-resistant gloves (Nitrile rubber recommended).[4] Consider double gloving.[6] | EN 374 | To prevent skin contact. Double gloving provides an extra layer of protection. |
| Body | Flame-resistant lab coat with long sleeves and a solid front.[2][6] | --- | To protect skin from spills and prevent clothing contamination. |
| Respiratory | A NIOSH-approved N95 (or higher) respirator may be required, especially when handling the powder outside of a fume hood.[2][5] | NIOSH (US) or EN 149 (EU) | To prevent inhalation of fine powders. |
| Footwear | Closed-toe shoes, preferably safety footwear.[1] | --- | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for safe handling.
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble and inspect all required PPE.[1]
-
Verify that an eyewash station and safety shower are accessible.[1]
-
Prepare all necessary equipment (spatulas, weighing papers, glassware, etc.) within the fume hood.
-
Have spill cleanup materials readily available.
2. Handling the Compound:
-
Don all required PPE before opening the container.
-
Work exclusively within the chemical fume hood.[1]
-
Handle the solid material carefully to avoid generating dust.[1]
-
Use appropriate tools, such as a spatula, for transfers.[1]
-
If weighing the compound, do so within the fume hood, preferably on an analytical balance with a draft shield.[2]
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.[2]
3. Post-Handling:
-
Thoroughly clean any equipment that came into contact with the compound using an appropriate solvent.
-
Collect the cleaning solvent as hazardous waste.[2]
-
Carefully remove PPE to avoid cross-contamination.[1]
-
Wash hands thoroughly with soap and water after removing gloves.[4][6]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Collection Procedure | Rationale |
| Solid Waste | All solid waste contaminated with this compound (e.g., used gloves, bench paper, weighing paper) must be collected in a designated, labeled hazardous waste container.[1][2] | To segregate hazardous waste from general trash. |
| Liquid Waste | All solutions containing this compound and contaminated solvents must be collected in a dedicated, labeled hazardous waste container for liquids. | To prevent release into the sanitary sewer system and ensure proper disposal. |
| Sharps Waste | Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.[2] | To prevent puncture injuries and contain hazardous material. |
Important Disposal Precaution: Do not dispose of this compound down the drain or in the general trash.[1] All waste must be disposed of through an approved hazardous waste disposal program, following all local and institutional regulations.
Visual Guides
Caption: Experimental workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
